molecular formula C7H16O B146929 3-Ethyl-3-pentanol CAS No. 597-49-9

3-Ethyl-3-pentanol

Cat. No.: B146929
CAS No.: 597-49-9
M. Wt: 116.2 g/mol
InChI Key: XKIRHOWVQWCYBT-UHFFFAOYSA-N
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Description

3-Ethyl-3-pentanol, also known as this compound, is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.14 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25500. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpentan-3-ol
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InChI

InChI=1S/C7H16O/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKIRHOWVQWCYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID9060497
Record name 3-Pentanol, 3-ethyl-
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Molecular Weight

116.20 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Ethyl-3-pentanol
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Vapor Pressure

2.15 [mmHg]
Record name 3-Ethyl-3-pentanol
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CAS No.

597-49-9
Record name 3-Ethyl-3-pentanol
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Record name 3-ETHYL-3-PENTANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-pentanol, also known as triethylcarbinol, is a tertiary alcohol with the chemical formula C7H16O.[1][2] Its structure is characterized by a central carbon atom bonded to three ethyl groups and a hydroxyl group.[3] This substitution pattern confers specific chemical properties, including resistance to oxidation and a propensity for SN1 reactions, making it a subject of interest in organic synthesis and reactivity studies. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its characteristic reactivity.

Core Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name 3-Ethylpentan-3-ol[1][4]
Synonyms Triethylcarbinol, Triethylmethanol, tert-Heptyl alcohol[2][5]
CAS Number 597-49-9[1][5]
Molecular Formula C7H16O[1][5]
Molecular Weight 116.20 g/mol [5][6]
Appearance Clear, colorless to slightly yellow liquid[7][8]
Boiling Point 140-142 °C[1][8]
Melting Point -13 °C[9]
Density 0.824 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.430[6][7]
Solubility Slightly soluble in water. Soluble in alcohol.[7][10]
Flash Point 38 °C (100.4 °F) - closed cup[6][11]
Vapor Pressure 1.806 mmHg at 25 °C (estimated)[12]
logP (o/w) 2.113 (estimated)[12]
Table 2: Spectroscopic Data References for this compound
Spectroscopic DataSource(s)
Mass Spectrum (MS) ChemicalBook, NIST WebBook
Infrared (IR) Spectrum ChemicalBook, PubChem, SpectraBase
¹³C Nuclear Magnetic Resonance (¹³C NMR) ChemicalBook
¹H Nuclear Magnetic Resonance (¹H NMR) Referenced for similar compounds, specific data for this compound requires direct analysis

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from the reaction of ethylmagnesium bromide with 3-pentanone (B124093).[13]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 3-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition of the ethyl bromide solution. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with 3-Pentanone: Cool the Grignard reagent in an ice bath. Slowly add a solution of 3-pentanone in anhydrous diethyl ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. Separate the ethereal layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the diethyl ether by simple distillation. The crude this compound is then purified by fractional distillation, collecting the fraction boiling at 140-142 °C.[14]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • MS Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 30-200.

  • Data Analysis: The retention time of the peak corresponding to this compound is determined from the total ion chromatogram. The mass spectrum of this peak is then compared to a reference library (e.g., NIST) for confirmation.

Chemical Reactivity

As a tertiary alcohol, this compound exhibits reactivity characteristic of this class of compounds.

Oxidation

Tertiary alcohols are resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[15] However, under strong acidic conditions, such as with chromic acid, this compound undergoes a dehydration reaction to form 3-ethyl-2-pentene, which is then oxidized.[2][13]

Reaction with Hydrogen Halides

This compound reacts with hydrogen halides, such as HCl, via an SN1 mechanism to produce 3-chloro-3-ethylpentane.[16] The reaction proceeds through a stable tertiary carbocation intermediate.

Visualizations

Grignard Synthesis of this compound

Grignard_Synthesis EtMgBr Ethylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate EtMgBr->Intermediate Nucleophilic Attack Pentanone 3-Pentanone Pentanone->Intermediate Alcohol This compound Intermediate->Alcohol Protonation Workup Acidic Workup (e.g., H₃O⁺) Workup->Intermediate

Caption: Grignard Synthesis of this compound.

Oxidation Pathway of this compound

Oxidation_Pathway Alcohol This compound Alkene 3-Ethyl-2-pentene Alcohol->Alkene Dehydration Epoxide Epoxide Product Alkene->Epoxide Oxidation ChromicAcid1 Chromic Acid (H₂CrO₄) ChromicAcid1->Alcohol ChromicAcid2 Chromic Acid (H₂CrO₄) ChromicAcid2->Alkene

Caption: Oxidation of this compound with Chromic Acid.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-3-pentanol (CAS No: 597-49-9), a tertiary alcohol with applications in various scientific domains. The information presented herein is intended to support research, development, and quality control activities by providing key physical data and standardized experimental methodologies.

Core Physical Properties

This compound, also known as triethylcarbinol, is a clear, colorless to slightly yellow liquid at room temperature.[1][2] Its molecular and physical characteristics are summarized in the table below, providing a ready reference for its fundamental properties.

PropertyValueUnits
Molecular Formula C₇H₁₆O-
Molecular Weight 116.20 g/mol
Density 0.824 (at 25°C)g/mL
Boiling Point 141 - 142 (at 743-760 mmHg)°C
Melting Point -12.5°C
Flash Point 38 - 40 (closed cup)°C
Refractive Index 1.430 (at 20°C, n20/D)-
Solubility in Water Slightly soluble-
Vapor Pressure 1.806 - 2.15mmHg at 25°C

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (Thiele tube).

  • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density (Gravimetric Method)

Density is the mass of a substance per unit volume. For liquids, it can be determined accurately using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is brought to the same constant temperature as the water, and its mass is measured (m₃).

  • The density (ρ) of this compound is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of flammable liquids.[1][2][6]

Apparatus:

  • Pensky-Martens closed-cup tester

  • Heat source

  • Stirrer

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

  • The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

  • At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[7]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Constant temperature water circulator

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

  • A few drops of this compound are placed on the surface of the measuring prism.[8]

  • The prisms are closed and locked.

  • Water from the constant temperature circulator is passed through the jackets of the prisms to maintain a constant temperature (e.g., 20°C).

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs.[9]

  • The refractive index is read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the capillary method.

BoilingPointDetermination start Start: Prepare Sample & Apparatus place_sample Place this compound in Test Tube start->place_sample insert_capillary Insert Inverted Sealed Capillary into Liquid place_sample->insert_capillary assemble Assemble Test Tube with Thermometer insert_capillary->assemble immerse Immerse Assembly in Heating Bath assemble->immerse heat Gently Heat the Bath immerse->heat observe_bubbles Observe for Rapid & Continuous Stream of Bubbles heat->observe_bubbles observe_bubbles->heat No remove_heat Remove Heat Source observe_bubbles->remove_heat Yes cool Allow Bath to Cool Slowly remove_heat->cool observe_entry Observe when Liquid Enters Capillary cool->observe_entry observe_entry->cool No record_bp Record Temperature as Boiling Point observe_entry->record_bp Yes end End record_bp->end

Workflow for Boiling Point Determination

References

An In-Depth Technical Guide to 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-ethyl-3-pentanol, a tertiary alcohol with applications in organic synthesis and as a reagent in various chemical reactions. This document details its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identification

This compound, also known as triethylcarbinol, is a tertiary alcohol. Its structure consists of a central carbon atom bonded to a hydroxyl group and three ethyl groups.

  • IUPAC Name: 3-Ethylpentan-3-ol[1][2]

  • Molecular Formula: C₇H₁₆O[1][2][3][4][5]

  • Molecular Weight: 116.20 g/mol [1][2][3]

  • CAS Number: 597-49-9[2][3][4][6]

  • SMILES: CCC(O)(CC)CC[1][7]

  • InChI Key: XKIRHOWVQWCYBT-UHFFFAOYSA-N[1][8]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
AppearanceClear, colorless to slightly yellow liquid[2][3][6]
Boiling Point140-142 °C[1][4]
Density0.824 g/mL at 25 °C[6]
Refractive Index (n20/D)1.430[6]
SolubilitySlightly soluble in water; soluble in alcohol[5][6]
Flash Point38 °C (100.4 °F) - closed cup
Vapor Pressure2.15 mmHg[2]

Table 2: Spectroscopic Data

SpectroscopyDataReference
¹H NMRSpectra available[2]
¹³C NMRSpectra available[2][8]
IR SpectroscopySpectra available from NIST[9][10]
Mass Spectrometry (GC-MS)m/z Top Peak: 87, m/z 2nd Highest: 45, m/z 3rd Highest: 69[2]
Kovats Retention Index (Standard non-polar)847, 853, 866, 843, 836[2]

Synthesis of this compound via Grignard Reaction

This compound can be synthesized through the reaction of a Grignard reagent, ethylmagnesium bromide, with diethyl carbonate.[5][11] This is a classic example of a Grignard synthesis to form a tertiary alcohol.

Materials:

  • Magnesium turnings (36 g)

  • Anhydrous diethyl ether (625 mL total)

  • Ethyl bromide (163 g, 111.5 mL total)

  • Diethyl carbonate (52 g, 53.5 mL)

  • 1 M Sulfuric acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Potassium Carbonate (K₂CO₃)

  • Crushed ice (500 g)

  • Ammonium (B1175870) chloride (100 g) in 200 mL of water

Apparatus:

  • 1-L three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Ensure all glassware is perfectly dry, flame-drying if necessary.

  • Place 36 g of dry magnesium turnings and 275 mL of anhydrous ether into the 1-L three-necked flask.

  • To initiate the reaction, add 2 mL of dry ethyl bromide through the dropping funnel without stirring. The reaction should begin, evidenced by cloudiness and gentle bubbling.

  • Prepare a solution of 160 g of ethyl bromide in 350 mL of anhydrous ether.

  • Once the reaction has started, add the ethyl bromide solution dropwise from the dropping funnel while stirring, at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for an additional 15 minutes.

Part 2: Reaction with Diethyl Carbonate

  • Cool the flask containing the Grignard reagent in an ice bath.

  • Prepare a solution of 52 g of pure diethyl carbonate in 70 mL of anhydrous ether.

  • Add the diethyl carbonate solution dropwise to the stirred Grignard reagent over approximately one hour. A vigorous reaction should occur, causing the ether to reflux.

  • Once the addition is complete, heat the reaction mixture on a water bath with stirring for one hour.

Part 3: Work-up and Purification

  • Pour the reaction mixture into a 2-L flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water. Shake the mixture frequently.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with an additional portion of ether.

  • Combine the ethereal extracts and dry them over anhydrous potassium carbonate or magnesium sulfate.

  • Remove the ether by evaporation or simple distillation.

  • Fractionally distill the crude this compound, collecting the fraction boiling at 139-142 °C.[11]

Visualizing the Synthesis Workflow

The following diagram illustrates the workflow for the Grignard synthesis of this compound.

Synthesis_Workflow Reagents Starting Materials: - Ethyl Bromide - Magnesium Turnings - Anhydrous Ether Grignard_Formation Step 1: Form Grignard Reagent (Ethylmagnesium Bromide) Reagents->Grignard_Formation Grignard_Reaction Step 2: React with Diethyl Carbonate Grignard_Formation->Grignard_Reaction Add to... Carbonyl Carbonyl Compound: - Diethyl Carbonate Carbonyl->Grignard_Reaction Intermediate Alkoxymagnesium Bromide Salt Grignard_Reaction->Intermediate Hydrolysis Step 3: Acidic Work-up (Hydrolysis) Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Step 4: Purification (Extraction and Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound, as a tertiary alcohol, exhibits characteristic reactions. For instance, it reacts with chromic acid, first undergoing dehydration to form the olefin 3-ethyl-2-pentene, which is then converted to an epoxide.[1]

This guide provides foundational information for professionals working with this compound, covering its essential properties and a detailed synthesis protocol. For further data, consulting the referenced literature is recommended.

References

An In-depth Technical Guide to 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Ethyl-3-pentanol, a tertiary alcohol of interest to researchers, scientists, and professionals in drug development. It covers its nomenclature, physicochemical properties, and detailed synthesis protocols.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-Ethylpentan-3-ol .[1][2] It is a tertiary alcohol where the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.[1] This structure leads to significant steric hindrance around the hydroxyl group, influencing its chemical reactivity.[1]

Common synonyms for this compound include:

  • Triethylcarbinol[1][2][3][4][5]

  • 1,1-Diethyl-1-propanol[1]

  • 3-Ethyl-3-hydroxypentane[1][4]

  • Triethylmethanol[1][2][4]

  • tert-Heptyl Alcohol[1][3][5]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₁₆O[1][2][3][4]
Molecular Weight 116.20 g/mol [1][2][3][6]
Appearance Clear, colorless to slightly yellow liquid[2][6][7]
Boiling Point 141-143 °C at 760 mmHg[7][8][9][10]
Density 0.824 g/mL at 25 °C[7][8]
Refractive Index 1.430 at 20 °C[7][8][10]
Flash Point 38 °C (100.4 °F) - closed cup[8]
Solubility Slightly soluble in water. Soluble in alcohol.[7]
CAS Number 597-49-9[1][2][3]

Experimental Protocols

A common and effective method for synthesizing this compound is through the use of a Grignard reagent.[1] The following protocol details the synthesis of this compound via the reaction of ethylmagnesium bromide with diethyl carbonate.

Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound from ethyl bromide, magnesium, and diethyl carbonate.

Materials:

  • Magnesium turnings (36 g)

  • Anhydrous ether (625 mL total)

  • Ethyl bromide (163 g, or 111.5 mL)

  • Diethyl carbonate (52 g, or 53.5 mL)

  • Crushed ice (500 g)

  • Ammonium (B1175870) chloride (100 g) in 200 mL of water

  • Anhydrous potassium carbonate or anhydrous calcium sulfate

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Ensure all glassware is perfectly dry.

    • In a 1-liter three-necked flask equipped with a dropping funnel, a stirrer, and a reflux condenser, place 36 g of dry magnesium turnings and 275 mL of anhydrous ether.

    • To initiate the reaction, add 2 mL (or 3 g) of dry ethyl bromide through the dropping funnel without stirring.

    • Once the reaction begins, add a solution of 109.5 mL (or 160 g) of ethyl bromide in 350 mL of anhydrous ether dropwise while stirring at a rate that maintains a gentle reflux.

    • After the addition of the ethyl bromide solution is complete, continue stirring for an additional 15 minutes.[11]

  • Reaction with Diethyl Carbonate:

    • While rapidly stirring the Grignard reagent, add a solution of 53.5 mL (or 52 g) of pure diethyl carbonate in 70 mL of anhydrous ether dropwise over approximately one hour. A vigorous reaction should occur, causing the ether to reflux.

    • After the addition of diethyl carbonate is complete, heat the reaction flask on a water bath and continue stirring for another hour.[11]

  • Work-up and Isolation:

    • Pour the reaction mixture into a 2-liter round-bottomed flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water, with frequent shaking.

    • Transfer the mixture to a separatory funnel.

    • Separate the ether layer.

    • Extract the aqueous layer with ether.

    • Combine all the ethereal extracts and dry them with anhydrous potassium carbonate or anhydrous calcium sulfate.[11]

  • Purification:

    • Remove the ether by evaporation.

    • Fractionally distill the crude this compound through a short column, collecting the fraction that boils between 139-142 °C.[11]

Visualizations

The following diagrams illustrate key aspects of this compound.

IUPAC_Nomenclature Structure-to-IUPAC Name Relationship for this compound Structure Structural Formula (C2H5)3COH Parent_Chain Longest Carbon Chain: Pentane (5 Carbons) Structure->Parent_Chain identifies Hydroxyl_Group Functional Group: -OH (Alcohol) Structure->Hydroxyl_Group contains Substituents Side Chains: Two Ethyl Groups Structure->Substituents contains Locants Numbering: -OH and Ethyl at C3 Parent_Chain->Locants numbered for Hydroxyl_Group->Locants position of Substituents->Locants position of IUPAC_Name IUPAC Name: 3-Ethylpentan-3-ol Locants->IUPAC_Name assembles to

Caption: Logical relationship between the structure and IUPAC name of this compound.

Synthesis_Workflow Experimental Workflow for Grignard Synthesis of this compound Start Start Materials: Mg, Ethyl Bromide, Diethyl Carbonate Grignard_Formation 1. Grignard Reagent Formation (Ethylmagnesium Bromide in Ether) Start->Grignard_Formation Reaction 2. Reaction with Diethyl Carbonate Grignard_Formation->Reaction Workup 3. Aqueous Work-up (NH4Cl solution and Ice) Reaction->Workup Extraction 4. Extraction with Ether Workup->Extraction Drying 5. Drying of Organic Layer (Anhydrous K2CO3 or CaSO4) Extraction->Drying Evaporation 6. Solvent Removal (Evaporation) Drying->Evaporation Purification 7. Fractional Distillation (Collect 139-142 °C fraction) Evaporation->Purification End Final Product: This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the tertiary alcohol 3-ethyl-3-pentanol, a valuable building block in organic synthesis, through the robust and versatile Grignard reaction. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow, tailored for professionals in the fields of chemical research and pharmaceutical development.

Core Synthesis Strategy

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. The synthesis of this compound can be achieved via two primary Grignard pathways:

  • Reaction of Ethyl Magnesium Bromide with Diethyl Ketone: This is a classic single-addition Grignard reaction where the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of diethyl ketone.

  • Reaction of Ethyl Magnesium Bromide with Diethyl Carbonate: This route involves a double addition of the Grignard reagent. The first equivalent of ethyl magnesium bromide adds to the diethyl carbonate to form an intermediate ketone (diethyl ketone), which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[1]

This guide will focus on the detailed protocol for the synthesis starting from diethyl carbonate, as it provides a comprehensive example of a multi-step, single-pot Grignard reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from diethyl carbonate and ethyl bromide.[1]

ParameterValueUnit
Reactants
Magnesium Turnings36g
Ethyl Bromide160 (109.5)g (mL)
Diethyl Carbonate52 (53.5)g (mL)
Solvent
Anhydrous Diethyl Ether (for Grignard prep)625mL
Anhydrous Diethyl Ether (for carbonate solution)70mL
Reaction Conditions
Grignard Formation Time~1hour
Diethyl Carbonate Addition Time~1hour
Post-addition Reflux1hour
Work-up & Purification
Crushed Ice500g
Ammonium (B1175870) Chloride100g
Water (for NH4Cl solution)200mL
Product
Product Yield44g
Boiling Point139-142°C
Molar Mass116.20 g/mol

Experimental Protocol

This protocol details the synthesis of this compound from diethyl carbonate and ethyl magnesium bromide.[1] Strict adherence to anhydrous conditions is critical for the success of the Grignard reaction.[2][3] All glassware must be thoroughly flame-dried or oven-dried before use, and anhydrous solvents are essential.[4]

1. Preparation of the Grignard Reagent (Ethyl Magnesium Bromide)

  • In a flame-dried, 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube (e.g., calcium chloride), place 36 g of dry magnesium turnings and 275 mL of anhydrous diethyl ether.

  • To initiate the reaction, add 2-3 mL of dry ethyl bromide from the dropping funnel without stirring. The reaction is indicated by the development of cloudiness and gentle boiling of the ether.[2]

  • Once the reaction has started, begin stirring and add a solution of 160 g (109.5 mL) of ethyl bromide in 350 mL of anhydrous diethyl ether dropwise from the funnel at a rate that maintains a gentle reflux. This addition should take approximately 45 minutes. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • After the addition is complete, continue stirring for an additional 15 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Diethyl Carbonate

  • While rapidly stirring the freshly prepared Grignard reagent, add a solution of 52 g (53.5 mL) of pure diethyl carbonate in 70 mL of anhydrous diethyl ether dropwise from the dropping funnel over a period of about one hour. A vigorous reaction should occur, causing the ether to reflux continuously.

  • After the addition of the diethyl carbonate solution is complete, heat the reaction mixture on a water bath and continue stirring for one hour to drive the reaction to completion.

3. Work-up and Purification

  • Cool the reaction mixture to room temperature. In a separate 2-liter flask, prepare a quenching solution by dissolving 100 g of ammonium chloride in 200 mL of water and adding 500 g of crushed ice.

  • Carefully and with frequent shaking, pour the reaction mixture into the ice-cold ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt to the desired alcohol and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all the ethereal extracts and dry them over anhydrous potassium carbonate or anhydrous calcium sulfate.

  • Filter the dried ether solution and remove the ether by distillation.

  • Fractionally distill the crude this compound through a short column, collecting the fraction boiling between 139-142 °C.[1] A small additional amount of product can be obtained by drying and redistilling the lower-boiling fractions. The expected yield of pure this compound is approximately 44 g.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Grignard reaction with diethyl carbonate.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Synthesis Steps cluster_products Products EtBr Ethyl Bromide Grignard_Prep 1. Grignard Reagent Formation EtBr->Grignard_Prep Mg Magnesium Turnings Mg->Grignard_Prep Et2CO3 Diethyl Carbonate Reaction 2. Reaction with Diethyl Carbonate Et2CO3->Reaction Ether Anhydrous Diethyl Ether Ether->Grignard_Prep Grignard_Prep->Reaction Ethyl Magnesium Bromide Workup 3. Quenching & Extraction Reaction->Workup Magnesium Alkoxide Intermediate Purification 4. Drying & Distillation Workup->Purification Crude Product in Ether Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

Concluding Remarks for the Professional

The Grignard synthesis of this compound is a foundational and highly illustrative example of organometallic chemistry in practice. Mastery of this technique is essential for researchers and professionals involved in the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocol provided herein, when executed with precision and adherence to anhydrous techniques, offers a reliable and scalable method for the production of this valuable tertiary alcohol. The principles demonstrated are broadly applicable to the synthesis of a wide range of other secondary and tertiary alcohols.[5][6]

References

Spectroscopic Profile of 3-Ethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-3-pentanol (CAS No: 597-49-9), also known as triethylcarbinol, is a tertiary heptyl alcohol with significant applications in chemical synthesis and as a solvent. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and visual representations of spectroscopic principles.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for researchers and scientists.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Due to the symmetrical nature of this compound, ((CH₃CH₂)₃COH), the three ethyl groups are chemically equivalent. This results in a simplified ¹H NMR spectrum.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Methyl)~ 0.9Triplet (t)9H
-CH₂- (Methylene)~ 1.5Quartet (q)6H
-OH (Hydroxyl)Variable (typically 1-3)Singlet (s, broad)1H

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

The proton-decoupled ¹³C NMR spectrum is also simplified due to the molecule's symmetry.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Methyl)~ 8
-CH₂- (Methylene)~ 33
C-OH (Quaternary Carbon)~ 75
Table 3: Infrared (IR) Spectroscopic Data for this compound

The following characteristic absorption bands are observed in the IR spectrum of this compound.[1]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3400 (broad)O-H stretchAlcohol (-OH)
2965, 2878C-H stretchAlkane (-CH₃, -CH₂-)
1460C-H bendAlkane (-CH₂-)
1380C-H bendAlkane (-CH₃)
~ 1150C-O stretchTertiary Alcohol (C-OH)
Table 4: Mass Spectrometry (MS) Data for this compound

The mass spectrum is characterized by the molecular ion and prominent fragment ions resulting from alpha-cleavage.[2]

m/zRelative IntensityProposed Fragment
116Low[M]⁺, Molecular Ion
87High[M - CH₂CH₃]⁺
59Base Peak[M - CH₂CH₃ - C₂H₄]⁺ or [(CH₃CH₂)₂COH]⁺
43Moderate[C₃H₇]⁺
29High[CH₂CH₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (high purity)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6 mL of CDCl₃ is recommended.

    • Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

  • Sample Transfer:

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

    • Ensure the liquid height in the tube is approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with a solvent-dampened tissue.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.

Materials:

  • This compound

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Microsyringe

Procedure:

  • Sample Introduction:

    • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.

    • Using a microsyringe, a small volume (typically 1 µL) of the solution is injected into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.

  • Ionization:

    • In the ion source, the vaporized this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate key concepts related to the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Neat Liquid (IR/MS) Sample->Dissolve NMR NMR Spectroscopy Dissolve->NMR ¹H & ¹³C Nuclei IR FTIR Spectroscopy Dissolve->IR Molecular Vibrations MS Mass Spectrometry Dissolve->MS Ionization & Fragmentation NMR_Data Chemical Shifts (ppm) Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Vibrational Modes IR->IR_Data MS_Data m/z Ratios Relative Intensity Fragmentation Pattern MS->MS_Data

Caption: Workflow of spectroscopic analysis for this compound.

Mass_Spec_Fragmentation Primary Fragmentation Pathway of this compound in EI-MS M [(CH₃CH₂)₃COH]⁺ (Molecular Ion) m/z = 116 F1 [(CH₃CH₂)₂C=OH]⁺ (Fragment Ion) m/z = 87 M->F1 α-Cleavage Loss1 - •CH₂CH₃ (Loss of Ethyl Radical) M->Loss1

Caption: Alpha-cleavage fragmentation of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of 3-Ethyl-3-pentanol (CAS 597-49-9), a tertiary alcohol with the molecular formula C7H16O. The information is tailored for researchers, scientists, and professionals in drug development, presenting key physical data, detailed experimental methodologies for their determination, and a logical workflow for the characterization of the compound.

Physical Properties of this compound

This compound, also known as triethylcarbinol, is a clear, colorless liquid at room temperature.[1][2] Its key physical properties are summarized below, providing a baseline for its handling, purification, and use in various applications.

PropertyValueConditions
Melting Point -13 °C to -12.5 °CStandard Pressure
Boiling Point 139 °C to 143 °CAtmospheric Pressure (approx. 760 mmHg)

Note: The boiling point is often reported as a range, which is typical for fractional distillation purification methods.[1][3]

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of a chemical compound. The following sections detail the standard methodologies employed for determining these physical constants for this compound.

1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For this compound, which is a liquid at room temperature, this determination requires cooling the substance below its freezing point. A common and precise method is the capillary tube method.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[4]

  • Thin-walled capillary tubes, sealed at one end[4]

  • Cooling bath (e.g., dry ice/acetone)

  • Thermometer or digital temperature probe

Procedure:

  • A small sample of this compound is introduced into a capillary tube.

  • The sample is frozen by immersing the capillary tube in a cooling bath.

  • The frozen sample within the capillary tube is then placed into the heating block of a melting point apparatus.[4]

  • The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium.[4]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[4]

  • For a pure compound, this range is typically narrow (0.5-1.5 °C).[4][5]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] For this compound, the boiling point is typically determined during its purification by distillation following synthesis.[3][6]

Apparatus:

  • Distillation flask (round-bottomed)

  • Heating mantle or oil bath

  • Distillation head with a condenser

  • Thermometer placed correctly (top of the bulb level with the side arm of the distillation head)

  • Receiving flask

  • Boiling chips

Procedure:

  • The crude this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer bulb must be positioned so that it is bathed in the vapor of the distilling liquid, ensuring an accurate reading of the boiling point.

  • The flask is heated gently. As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the receiving flask.

  • The temperature is monitored closely. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling.

  • The fraction collected over a narrow temperature range (e.g., 139-142 °C) is the purified this compound.[3][6] This range is reported as the boiling point.[3]

Logical Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of this compound to the determination of its physical properties. The synthesis commonly involves a Grignard reaction between ethylmagnesium bromide and diethyl carbonate, followed by purification and characterization.[3][6]

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Grignard Reagent Prep (Ethylmagnesium Bromide) B Reaction with Diethyl Carbonate A->B C Hydrolysis (Ammonium Chloride Solution) B->C D Ether Extraction C->D Crude Product E Drying of Ethereal Extract (Anhydrous K2CO3) D->E F Fractional Distillation E->F G Boiling Point Determination (During Distillation) F->G H Melting Point Determination (Capillary Method) F->H Purified Sample I Spectroscopic Analysis (e.g., NMR, IR) F->I Purified Sample

Caption: Workflow for Synthesis and Physical Characterization of this compound.

References

Solubility Profile of 3-Ethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-3-pentanol, a tertiary alcohol of interest in various chemical and pharmaceutical applications. This document outlines its solubility in different solvents, provides detailed experimental protocols for solubility determination, and discusses the underlying chemical principles governing its behavior.

Introduction to this compound

This compound (CAS No. 597-49-9), also known as triethylcarbinol, is a tertiary alcohol with the chemical formula C7H16O.[1] Its structure, featuring a central carbon atom bonded to three ethyl groups and a hydroxyl group, results in significant steric hindrance. This steric hindrance influences its reactivity and physical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and as a solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
AppearanceClear, colorless to slightly yellow liquid[2][3]
Boiling Point141-143 °C at 760 mmHg[4]
Density0.824 g/mL at 25 °C[2][5]
Refractive Index1.430 at 20 °C[2][5]
logP (o/w)2.113 (estimated)[4]

Solubility Data

The solubility of this compound is dictated by the interplay of its hydrophobic alkyl chains and its hydrophilic hydroxyl group. The bulky ethyl groups contribute to its nonpolar character, while the hydroxyl group allows for hydrogen bonding with polar solvents.

SolventTypeSolubilityTemperature (°C)
WaterPolar Protic16.8 g/L (1.68E+04 mg/L)[4]25
Alcohol (general)Polar ProticSoluble[2][3][4]Not Specified
Acetone (B3395972)Polar AproticExpected to be miscibleNot Specified
Hexane (B92381)NonpolarExpected to be solubleNot Specified

Note on Acetone and Hexane: While specific quantitative data for the solubility of this compound in acetone and hexane were not found in the reviewed literature, its chemical structure suggests it would be miscible with acetone due to polar-polar interactions (dipole-dipole) and soluble in hexane based on the principle of "like dissolves like," where the nonpolar alkyl chains of the alcohol interact favorably with the nonpolar hexane molecules.

Factors Influencing Solubility

The solubility of alcohols like this compound is influenced by several factors:

  • Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is the primary reason for its solubility in polar protic solvents like water and other alcohols.

  • Molecular Size and Shape: The seven-carbon structure of this compound limits its solubility in water compared to smaller alcohols. The hydrophobic nature of the alkyl chains counteracts the hydrophilic effect of the hydroxyl group.

  • Polarity of the Solvent: As a moderately polar molecule, this compound will exhibit good solubility in solvents of similar polarity.

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive methodology for determining the solubility of this compound in various solvents. These protocols are based on established methods such as the shake-flask method, which is a standard technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Solvents (e.g., deionized water, absolute ethanol, acetone, n-hexane) of analytical grade

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample analysis

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., RI or UV)

Experimental Workflow

The logical flow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Selection Select Solvents (Water, Ethanol, Acetone, Hexane) Add_Excess Add Excess this compound to each solvent Solvent_Selection->Add_Excess Standard_Prep Prepare Standard Solutions of this compound Quantification Quantify Concentration (e.g., GC-FID) Standard_Prep->Quantification Equilibrate Equilibrate at Constant Temperature (e.g., 25°C) with agitation Add_Excess->Equilibrate Phase_Separation Separate Phases (Centrifugation/Settling) Equilibrate->Phase_Separation Sample_Filtration Filter Supernatant Phase_Separation->Sample_Filtration Dilution Dilute Saturated Solution Sample_Filtration->Dilution Dilution->Quantification Calculation Calculate Solubility Quantification->Calculation

Caption: Experimental workflow for solubility determination.

Detailed Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that the solution reaches saturation.

    • Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the samples to stand undisturbed at the same temperature to allow for phase separation (undissolved solute to settle).

    • If necessary, centrifuge the samples to facilitate the separation of the excess solute.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. The filter material should be compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

      • For GC analysis: A non-polar or medium-polarity column would be suitable. The injection port and detector temperatures should be optimized to ensure proper vaporization and detection.

      • For HPLC analysis: A refractive index (RI) detector is often suitable for alcohols if a UV chromophore is absent. An appropriate column (e.g., C18) and mobile phase should be selected.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

Logical Relationships in Solubility

The decision-making process for assessing the solubility of an organic compound like this compound can be visualized as a logical flow based on its polarity and the polarity of the solvent.

Caption: Logical relationship of solubility.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately sized tertiary alcohol. It is slightly soluble in water and is expected to be fully miscible with other alcohols and polar aprotic solvents like acetone, and soluble in nonpolar solvents such as hexane. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of its solubility, which is a critical parameter for its effective use in research, development, and industrial applications.

References

Thermodynamic Properties of 3-Ethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 3-Ethyl-3-pentanol (CAS No: 597-49-9). The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of a common synthesis pathway.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize the most relevant quantitative data available.

Table 1: Physical and Thermochemical Properties

PropertyValueUnitsReference
Molecular FormulaC₇H₁₆O-[1][2]
Molecular Weight116.20 g/mol [3]
Boiling Point140–142°C[1]
Density0.82g/cm³ at 25°C[1]
Vapor Pressure2.15mmHg[3]
Enthalpy of Vaporization (ΔvapH)51.3kJ/mol at 332 K[4]
Liquid Phase Heat Capacity (Cp,liquid)84.587cal/mol*K at 298.15 K[5]

Table 2: Temperature-Dependent Properties

PropertyTemperature (K)ValueUnitsReference
Enthalpy of Vaporization317 to 408Based on datakJ/mol[4]
Enthalpy of Vaporization308 to 416Based on datakJ/mol[4]

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections outline the general principles and common techniques used to measure the key parameters of this compound.

Determination of Heat Capacity (Calorimetry)

The heat capacity of liquid this compound can be determined using calorimetry. Differential Scanning Calorimetry (DSC) is a widely used technique.[6]

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] This difference is used to calculate the heat capacity of the sample.

  • Methodology:

    • A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.[6]

    • The heat flow to the sample and reference is monitored as a function of temperature.

    • The difference in heat flow is directly proportional to the heat capacity of the sample.

    • Calibration with a known standard, such as sapphire, is performed to ensure accuracy.

Determination of Enthalpy of Combustion (Bomb Calorimetry)

The enthalpy of combustion, which can be used to derive the standard enthalpy of formation, is determined using a bomb calorimeter.[7][8]

  • Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.[9]

  • Methodology:

    • A weighed sample of this compound is placed in a crucible inside the bomb calorimeter.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The final temperature of the water after combustion is recorded.

    • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.[9]

Determination of Vapor Pressure

The vapor pressure of this compound can be measured using various static or dynamic methods. A common static method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.[10][11]

  • Principle: In a closed system, a liquid will evaporate until the partial pressure of its vapor reaches a constant value, known as the vapor pressure, at a specific temperature.

  • Methodology:

    • A small amount of this compound is placed in a flask connected to a pressure sensor and a temperature probe.

    • The flask is sealed and placed in a temperature-controlled water bath.

    • The system is allowed to reach thermal and phase equilibrium.

    • The total pressure inside the flask is measured. The initial air pressure is subtracted to determine the vapor pressure of the alcohol.

    • Measurements are repeated at different temperatures to obtain the vapor pressure curve.[10]

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of a Grignard reagent with a ketone. The following diagram illustrates the workflow for the synthesis of this compound from 3-pentanone (B124093) and ethyl magnesium bromide.

Synthesis_Workflow EtMgBr Ethyl Magnesium Bromide (Grignard) Reaction Grignard Reaction in Dry Ether EtMgBr->Reaction Pentanone 3-Pentanone Pentanone->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Nucleophilic Addition Workup Aqueous Acid Work-up (e.g., H₃O⁺) Intermediate->Workup Product This compound Workup->Product Protonation

Synthesis of this compound via Grignard Reaction.

References

Dehydration of 3-Ethyl-3-pentanol to 3-Ethyl-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the acid-catalyzed dehydration of 3-ethyl-3-pentanol to form 3-ethyl-2-pentene (B1580655). The document elucidates the underlying E1 reaction mechanism, principles of regioselectivity governed by Zaitsev's rule, and detailed experimental protocols. Quantitative data, including reactant and product properties and typical reaction parameters, are summarized in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes. This process involves the elimination of a water molecule from an alcohol, typically under acidic conditions and with the application of heat. The specific transformation of this compound, a tertiary alcohol, to 3-ethyl-2-pentene serves as an excellent case study for understanding the principles of E1 elimination and regioselectivity in alkene synthesis. The resulting alkene, 3-ethyl-2-pentene, is a valuable intermediate in various organic syntheses. This guide will provide a comprehensive technical examination of this reaction.

Reaction Mechanism and Regioselectivity

The acid-catalyzed dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of the water molecule generates a stable tertiary carbocation intermediate. Finally, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Zaitsev's Rule

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which states that when multiple elimination products are possible, the most substituted (and therefore most stable) alkene will be the major product.[1][2] In the case of the 3-ethyl-3-pentyl carbocation, deprotonation can occur from either the adjacent methylene (B1212753) (-CH2-) or methyl (-CH3) groups. Deprotonation from a methylene group results in the formation of the trisubstituted alkene, 3-ethyl-2-pentene. Conversely, deprotonation from a methyl group would yield the less substituted 3-ethyl-1-pentene. According to Zaitsev's rule, 3-ethyl-2-pentene is the expected major product due to its greater thermodynamic stability.[1]

Quantitative Data

For clarity and comparative purposes, the key quantitative data for the reactant and the major product are presented in the following tables.

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValue
Molecular Formula C₇H₁₆O
Molar Mass 116.20 g/mol
Boiling Point 141-142 °C
Density 0.829 g/mL at 25 °C
¹H NMR (CDCl₃, ppm) δ 1.45 (q, 6H), 0.90 (t, 9H), 1.25 (s, 1H)
¹³C NMR (CDCl₃, ppm) δ 75.9, 32.5, 8.3
Table 2: Physical and Spectroscopic Properties of 3-Ethyl-2-pentene
PropertyValue
Molecular Formula C₇H₁₄
Molar Mass 98.19 g/mol [3]
Boiling Point 95-96 °C[3]
Density 0.718 g/mL at 25 °C[3]
¹H NMR (CDCl₃, 300 MHz, ppm) δ 5.25 (q, 1H), 2.00 (q, 4H), 1.60 (d, 3H), 0.95 (t, 6H)
¹³C NMR (CDCl₃, ppm) δ 139.9, 120.5, 25.5, 21.5, 13.8, 12.4[3]

Experimental Protocols

While a specific, detailed experimental protocol for the dehydration of this compound is not extensively documented in readily available literature, a general procedure can be reliably constructed based on established methods for the dehydration of similar tertiary alcohols.[4] The following protocols outline two common approaches using either sulfuric acid or phosphoric acid as the catalyst.

Dehydration using Concentrated Sulfuric Acid

This protocol is adapted from procedures for similar tertiary alcohols.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid to a pre-cooled quantity of this compound with gentle swirling. A typical molar ratio of acid to alcohol for tertiary alcohols is approximately 1:5 to 1:10.

  • Add a few boiling chips to the mixture to ensure smooth boiling.

  • Set up a simple distillation apparatus with the round-bottom flask fitted with a heating mantle.

  • Heat the mixture gently to a temperature range of 80-100 °C. The alkene product, having a lower boiling point than the starting alcohol, will distill over as it is formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Once the distillation is complete, transfer the distillate to a separatory funnel.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acidic impurities. Carefully vent the separatory funnel to release any carbon dioxide gas that may form.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry flask and perform a final distillation to obtain the purified 3-ethyl-2-pentene, collecting the fraction boiling around 95-96 °C.

  • Characterize the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity and confirm the structure.

Dehydration using Phosphoric Acid

This protocol offers a milder alternative to sulfuric acid, which can sometimes cause charring and side reactions.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place a measured amount of this compound into a round-bottom flask.

  • Add a catalytic amount of 85% phosphoric acid to the alcohol. A typical volume ratio is approximately 1:4 (acid:alcohol).

  • Add a few boiling chips to the flask.

  • Assemble a fractional distillation apparatus.

  • Heat the reaction mixture to a temperature of approximately 100-120 °C.

  • Collect the alkene product as it distills from the reaction mixture.

  • Work-up the collected distillate as described in the sulfuric acid protocol (steps 6-11), using saturated sodium bicarbonate solution for neutralization, water for washing, and a drying agent like anhydrous magnesium sulfate.

  • The final product can be purified by a final simple distillation.

Visualizations

Reaction Mechanism Pathway

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ (from Acid) Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (Slow, Rate-Determining) Alkene 3-Ethyl-2-pentene (Major Product) Carbocation->Alkene - H⁺ (Fast) H2O H₂O Base Base (e.g., H₂O)

Caption: E1 Dehydration Mechanism of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Reactants Reaction Reaction: this compound + Acid Catalyst Heat Start->Reaction Distillation Distillation of Alkene Product Reaction->Distillation Workup Work-up: 1. Neutralization (NaHCO₃) 2. Washing (H₂O) 3. Drying (e.g., Na₂SO₄) Distillation->Workup Purification Final Purification (Distillation) Workup->Purification Analysis Product Analysis: GC-MS, NMR Purification->Analysis End End: Purified 3-Ethyl-2-pentene Analysis->End

Caption: General Experimental Workflow for Alkene Synthesis.

Conclusion

The dehydration of this compound to 3-ethyl-2-pentene is a classic example of an E1 elimination reaction that robustly follows Zaitsev's rule to yield the more stable, trisubstituted alkene as the major product. This technical guide has detailed the mechanistic underpinnings of this transformation and provided generalized yet comprehensive experimental protocols based on established chemical principles. The tabulated data and graphical representations of the mechanism and workflow serve as valuable resources for researchers and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding and practical application of this important reaction. Further optimization of reaction conditions, such as the choice of acid catalyst, temperature, and reaction time, can be explored to maximize the yield and purity of the desired alkene product.

References

The Chromic Acid Reaction of 3-Ethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction of the tertiary alcohol 3-Ethyl-3-pentanol with chromic acid. Contrary to the typical resistance of tertiary alcohols to oxidation, this reaction proceeds through a unique pathway involving dehydration followed by oxidation of the resulting alkene. This document provides a detailed analysis of the reaction mechanism, expected products, and generalized experimental protocols, designed for professionals in chemical research and drug development.

Introduction and Core Principles

Tertiary alcohols, such as this compound, are generally resistant to oxidation by chromic acid under mild conditions. This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to a ketone. However, under acidic conditions, such as those present in a chromic acid solution, this compound undergoes an acid-catalyzed dehydration to form an alkene. This intermediate is then susceptible to oxidation by chromic acid.

A key study by W. F. Sager in 1956 elucidated that the reaction of this compound with chromic acid in acidified aqueous acetic acid proceeds first by dehydration to 3-ethyl-2-pentene.[1] This alkene is then rapidly converted to its epoxide.[1][2]

Reaction Mechanism and Signaling Pathway

The reaction of this compound with chromic acid is a two-stage process:

Stage 1: Acid-Catalyzed Dehydration

In the strongly acidic chromic acid solution, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The departure of the water molecule results in the formation of a tertiary carbocation. A subsequent deprotonation of an adjacent carbon atom leads to the formation of the more stable alkene, 3-ethyl-2-pentene.

Stage 2: Oxidation of the Alkene

The newly formed alkene, 3-ethyl-2-pentene, is then oxidized by chromic acid. The likely product of this oxidation is the corresponding epoxide, 3-ethyl-2,3-epoxypentane.

Below is a DOT language script that diagrams this reaction pathway.

Reaction_Pathway Reaction Pathway of this compound with Chromic Acid cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ (from H2CrO4) Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H2O 3-Ethyl-2-pentene 3-Ethyl-2-pentene Tertiary Carbocation->3-Ethyl-2-pentene - H+ 3-Ethyl-2,3-epoxypentane 3-Ethyl-2,3-epoxypentane 3-Ethyl-2-pentene->3-Ethyl-2,3-epoxypentane + [O] (from H2CrO4) Experimental_Workflow General Experimental Workflow for Chromic Acid Oxidation start Start dissolve Dissolve this compound in Acetone start->dissolve cool Cool Reaction Mixture (Ice Bath) dissolve->cool add_reagent Dropwise Addition of Chromic Acid Reagent cool->add_reagent monitor Monitor Reaction (e.g., TLC) add_reagent->monitor quench Quench Excess Oxidant (e.g., Isopropanol) monitor->quench extract Aqueous Workup and Organic Extraction quench->extract purify Purification of Product (e.g., Distillation) extract->purify end End purify->end

References

An In-depth Technical Guide to the Reaction of 3-Ethyl-3-pentanol with Hydrochloric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reaction between 3-ethyl-3-pentanol and hydrochloric acid, a classic example of a nucleophilic substitution reaction. This document details the underlying mechanism, experimental protocols, and expected analytical data, serving as a valuable resource for professionals in chemical research and drug development.

Core Reaction: SN1 Nucleophilic Substitution

The reaction of this compound, a tertiary alcohol, with hydrochloric acid proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the structural nature of the alcohol, which allows for the formation of a stable tertiary carbocation intermediate. The overall reaction is the replacement of the hydroxyl (-OH) group with a chlorine atom, yielding 3-chloro-3-ethylpentane (B11943469).

The rate of this reaction is dependent on the concentration of the alcohol and the acid (H+), while the concentration of the chloride ion does not affect the rate.[1] The reaction is typically rapid, a characteristic of SN1 reactions with tertiary alcohols.[2][3][4][5][6]

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the reactant and product is presented below.

PropertyThis compound3-Chloro-3-ethylpentane
Molecular Formula C7H16O[7]C7H15Cl[8]
Molecular Weight 116.20 g/mol [7]134.65 g/mol [8]
CAS Number 597-49-9[7]994-25-2[8]
Appearance Clear, colorless liquidColorless liquid (predicted)
Boiling Point 141-143 °CNot available
Solubility Soluble in alcohol, slightly soluble in waterInsoluble in water, soluble in organic solvents

Reaction Mechanism and Experimental Workflow

The SN1 reaction of this compound with hydrochloric acid proceeds in three key steps, as illustrated in the following diagram.

SN1_Mechanism Reactant This compound Protonation Protonation of Hydroxyl Group Reactant->Protonation + HCl Oxonium Protonated Alcohol (Oxonium Ion) Protonation->Oxonium Carbocation_Formation Loss of Water Oxonium->Carbocation_Formation - H2O Carbocation Tertiary Carbocation Intermediate Carbocation_Formation->Carbocation Nucleophilic_Attack Chloride Ion Attack Carbocation->Nucleophilic_Attack + Cl- Product 3-Chloro-3-ethylpentane Nucleophilic_Attack->Product

Figure 1: SN1 Reaction Mechanism of this compound with HCl.

A typical experimental workflow for this synthesis is outlined below.

Experimental_Workflow Start Start Reaction_Setup Combine this compound and concentrated HCl in a flask. Start->Reaction_Setup Reaction Stir at room temperature. Reaction_Setup->Reaction Workup Perform aqueous workup: - Separate organic layer - Wash with NaHCO3 solution - Wash with brine Reaction->Workup Drying Dry the organic layer over anhydrous Na2SO4 or MgSO4. Workup->Drying Isolation Isolate the product by filtration or decantation. Drying->Isolation Purification Purify by distillation (optional). Isolation->Purification Analysis Characterize the product using spectroscopic methods (NMR, IR). Purification->Analysis End End Analysis->End

Figure 2: General Experimental Workflow.

Experimental Protocol

The following is an adapted experimental protocol for the synthesis of 3-chloro-3-ethylpentane.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (37%)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Separatory Funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine this compound and an excess of concentrated hydrochloric acid.

  • Stir the mixture vigorously at room temperature. The reaction is expected to be rapid, as indicated by the immediate formation of a cloudy solution or a separate organic layer (the Lucas Test).[2][3][4][5][6]

  • After stirring for a designated period (e.g., 30 minutes to ensure completion), transfer the reaction mixture to a separatory funnel.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

  • Transfer the organic layer to a clean, dry flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Decant or filter the dried organic layer to remove the drying agent.

  • The resulting liquid is crude 3-chloro-3-ethylpentane. If higher purity is required, the product can be purified by distillation.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the starting material and the product. Note that the data for 3-chloro-3-ethylpentane is based on the closely related compound, 3-chloro-3-methylpentane, due to a lack of specific data for the target molecule in the searched literature.

Table 1: 1H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~0.9Triplet-CH3 of ethyl groups
~1.5Quartet-CH2- of ethyl groups
~1.6Singlet-OH
3-Chloro-3-methylpentane (Analogue) ~1.0Triplet-CH3 of ethyl groups
~1.6Singlet-CH3 attached to the quaternary carbon
~1.9Quartet-CH2- of ethyl groups

Table 2: 13C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound [9]~8.0-CH3
~33.0-CH2-
~76.0C-OH
3-Chloro-3-methylpentane (Analogue) [10]~9.0-CH3 of ethyl groups
~29.0-CH3 attached to the quaternary carbon
~36.0-CH2- of ethyl groups
~78.0C-Cl

Table 3: FTIR Spectroscopic Data

CompoundWavenumber (cm-1)Assignment
This compound [11][12]~3400 (broad)O-H stretch
~2970-2880C-H stretch (sp3)
~1460, 1380C-H bend
~1150C-O stretch
3-Chloro-3-methylpentane (Analogue) [13][14]~2970-2880C-H stretch (sp3)
~1460, 1380C-H bend
~700-600C-Cl stretch

Reaction Kinetics and Yield

Similarly, a specific reported yield for this reaction could not be found in the available literature. The theoretical yield can be calculated based on the stoichiometry of the reaction, assuming this compound is the limiting reagent. Actual yields will vary depending on the reaction conditions and purification methods employed.

Conclusion

The reaction of this compound with hydrochloric acid is a straightforward and efficient method for the synthesis of 3-chloro-3-ethylpentane via an SN1 mechanism. This guide provides the essential theoretical and practical information for researchers and professionals to understand and utilize this transformation in their synthetic endeavors. While specific quantitative data for this exact reaction is limited, the provided information, including the adapted protocol and analogous spectroscopic data, serves as a solid foundation for further investigation and application.

References

An In-depth Technical Guide to 3-Ethyl-3-pentanol (CAS: 597-49-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-Ethyl-3-pentanol (CAS: 597-49-9), a tertiary alcohol with significant applications in organic synthesis and various research fields. This document details its physicochemical properties, synthesis methodologies, chemical reactivity, and known applications, with a focus on providing actionable information for scientific professionals. Detailed experimental protocols, summarized quantitative data, and process visualizations are included to support laboratory work and further investigation.

Physicochemical Properties

This compound, also known as triethylcarbinol, is a colorless, clear liquid at room temperature with a characteristic alcohol odor.[1] As a tertiary alcohol, the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms, a structure that results in significant steric hindrance and dictates its chemical reactivity.[2] This steric hindrance affects properties like hydrogen bonding, leading to a lower boiling point compared to its linear-chain isomers.[1] It is moderately soluble in water but shows greater solubility in organic solvents.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 597-49-9[3]
Molecular Formula C₇H₁₆O[1][3]
Molecular Weight 116.20 g/mol [4]
Appearance Colorless clear liquid[1][5]
Density 0.824 g/mL at 25 °C
Boiling Point 141 °C at 743 mmHg
Refractive Index 1.430 at 20 °C
Flash Point 38 °C to 40 °C (closed cup)[5]
Water Solubility 6.3 g/L at 25 °C (Slightly soluble)[6]
IUPAC Name 3-ethylpentan-3-ol[4]

Synthesis of this compound

The most common and effective method for synthesizing this compound is through a Grignard reaction.[2] This classic carbon-carbon bond-forming reaction can be achieved via two primary pathways: the reaction of ethylmagnesium bromide with 3-pentanone (B124093) or, more commonly, the reaction of excess ethylmagnesium bromide with diethyl carbonate.[2][7] The latter method is detailed below.

Experimental Protocol: Grignard Synthesis from Diethyl Carbonate

This protocol describes the synthesis of this compound using ethylmagnesium bromide and diethyl carbonate.[7]

Materials:

  • Magnesium turnings (36 g)

  • Anhydrous diethyl ether (625 ml total)

  • Ethyl bromide (163 g / 111.5 ml total)

  • Pure diethyl carbonate (52 g / 53.5 ml)

  • Crushed ice (500 g)

  • Ammonium (B1175870) chloride (100 g)

  • Anhydrous potassium carbonate or calcium sulfate

  • 1-liter three-necked flask, dropping funnel, condenser, mechanical stirrer

Procedure:

  • Apparatus Setup: Assemble a 1-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is perfectly dry.[7]

  • Grignard Reagent Preparation:

    • Place 36 g of dry magnesium turnings and 275 ml of anhydrous ether into the flask.[7]

    • To initiate the reaction, add 2 ml of ethyl bromide through the dropping funnel without stirring.[7]

    • Once the reaction begins (indicated by bubbling and turbidity), start stirring and add a solution of 160 g of ethyl bromide in 350 ml of anhydrous ether at a rate that maintains a gentle reflux.[7]

    • After the addition is complete, continue stirring for an additional 15 minutes.[7]

  • Reaction with Diethyl Carbonate:

    • Prepare a solution of 52 g of pure diethyl carbonate in 70 ml of anhydrous ether.[7]

    • Add this solution dropwise to the Grignard reagent over approximately one hour with rapid stirring. A vigorous reaction should occur, causing the ether to reflux continuously.[7]

    • After the addition is complete, heat the mixture on a water bath with continued stirring for one hour to drive the reaction to completion.[7]

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into a 2-liter flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 ml of water. Shake the flask frequently during this process.[7]

    • Transfer the mixture to a separatory funnel and separate the ether layer.[7]

    • Extract the aqueous layer with additional ether.[7]

    • Combine all ethereal extracts and dry them over anhydrous potassium carbonate or calcium sulfate.[7]

    • Remove the ether by evaporation or distillation.[7]

    • Fractionally distill the crude product, collecting the fraction boiling between 139-142 °C. The expected yield is approximately 44 g.[7]

G cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification Mg Mg turnings Flask Reaction Flask with Anhydrous Ether Mg->Flask EtBr_ether Ethyl Bromide in Anhydrous Ether EtBr_ether->Flask Dropwise addition EtMgBr Ethylmagnesium Bromide (Grignard Reagent) Flask->EtMgBr Exothermic Reaction Complex Alkoxymagnesium Bromide Complex DEC_ether Diethyl Carbonate in Anhydrous Ether DEC_ether->Complex Dropwise addition (Vigorous Reaction) Quench Quench with Ice & aq. NH4Cl Complex->Quench Separation Separatory Funnel (Separate Layers) Quench->Separation Drying Dry with K2CO3 Separation->Drying Ether Layer Evaporation Evaporate Ether Drying->Evaporation Distillation Fractional Distillation (139-142 °C) Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the Grignard synthesis of this compound.

Chemical Reactivity

As a tertiary alcohol, this compound exhibits characteristic reactivity. The significant steric hindrance around the hydroxyl group makes it resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols.[2]

However, reaction with strong acidic oxidizing agents like chromic acid (H₂CrO₄) proceeds through a unique pathway. Instead of direct oxidation of the alcohol, the reaction begins with an acid-catalyzed dehydration. This elimination of a water molecule leads to the formation of an alkene, primarily 3-ethyl-2-pentene.[2][8] The newly formed alkene can then be further oxidized by the chromic acid, for instance, to form an epoxide.[8]

G A This compound B 3-Ethyl-2-pentene A->B  Dehydration  (H2CrO4, Acid-catalyzed)  - H2O C Further Oxidation Products (e.g., Epoxide) B->C  Oxidation  (H2CrO4)

Caption: Reaction of this compound with chromic acid.

Applications in Research and Drug Development

This compound serves as a versatile compound in various scientific applications.

  • Organic Synthesis: It is a building block in the synthesis of more complex organic molecules.[1] Its tertiary alcohol group can be used as a protecting group or as a precursor for creating other functional groups.

  • Solvent and Reagent: It is used as a solvent in certain reactions and as a reagent itself.[1]

  • Physical Chemistry Research: It has been used to study the effect of alkanols on the micropolarity and microviscosity of the head group region in reverse micelles, which is crucial for understanding micro-emulsion systems.

  • Potential in Drug Development: While direct applications are not widely documented, its structural analogues, such as 3-methyl-3-pentanol (B165633), are key precursors in the synthesis of pharmaceutical agents. For example, 3-methyl-3-pentanol is used to synthesize Emylcamate, a carbamate (B1207046) tranquilizer that acts on GABA-A receptors.[9] This highlights the potential of the tertiary pentanol (B124592) scaffold in medicinal chemistry for developing new central nervous system (CNS) active agents.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Data is available from various sources, including the NIST Chemistry WebBook.[3][10]

Table 2: Summary of Available Spectroscopic Data

TechniqueAvailability / SourceComments
¹H NMR AvailableSpectrum confirms the presence of ethyl groups and a hydroxyl proton.[11][12]
¹³C NMR AvailableSpectrum shows distinct signals for the methyl, methylene, and quaternary carbons.[11]
Mass Spectrometry (MS) Available (NIST)Electron ionization mass spectra are available for fragmentation pattern analysis.[10]
Infrared (IR) Spectroscopy Available (NIST)The IR spectrum will show a characteristic broad O-H stretch for the alcohol group and C-H stretches for the alkyl groups.[3]

Biological Activity and Toxicology

This compound is considered a hazardous substance and requires careful handling.

  • Toxicity Profile: Acute intraperitoneal studies in rats showed that it causes ataxia (loss of coordination), irritability, and dyspnea (difficulty breathing).[4][13] Longer-term oral studies in rabbits resulted in degenerative changes to the brain and other changes in the liver and kidney.[13]

  • Classification: It is classified as a neurotoxin and can cause acute solvent syndrome.[4][13] It is harmful if swallowed and can cause skin irritation and serious eye damage.[4]

Safety and Handling

Due to its flammability and toxicity, strict safety protocols must be followed when handling this compound.

  • Hazards: Flammable liquid and vapor (GHS02).[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask (type N95) if aerosols are generated.

  • Handling: Use only in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[14] Use non-sparking tools and take precautionary measures against static discharge.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][15] Keep in a designated flammables area.[14]

  • Incompatible Materials: Strong oxidizing agents.[14]

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of Tertiary Alcohols Using Ethyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note details the synthesis of tertiary alcohols through the nucleophilic addition of ethyl magnesium bromide, a common Grignard reagent, to a ketone.[1][2] The reaction proceeds via the attack of the nucleophilic ethyl group on the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.[3] Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[3] This protocol provides a comprehensive guide for researchers, including the preparation of the Grignard reagent, the reaction with a ketone, and purification of the final product.

Reaction Principle and Mechanism

The synthesis of tertiary alcohols via the Grignard reaction involves two main stages:

  • Formation of Ethyl Magnesium Bromide: Bromoethane (B45996) reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the organomagnesium halide.[4]

  • Nucleophilic Addition to a Ketone: The highly nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral magnesium alkoxide intermediate.[3]

  • Protonation: An acidic workup is performed to protonate the alkoxide, yielding the final tertiary alcohol product.[3][5]

The general reaction scheme is as follows:

  • Step 1: Grignard Reagent Formation Et-Br + Mg -> Et-MgBr

  • Step 2: Nucleophilic Addition R-C(=O)-R' + Et-MgBr -> R-C(Et)(R')-O⁻MgBr⁺

  • Step 3: Acidic Workup R-C(Et)(R')-O⁻MgBr⁺ + H₃O⁺ -> R-C(Et)(R')-OH + Mg(OH)Br

Esters can also be used as starting materials to produce tertiary alcohols; however, this requires two equivalents of the Grignard reagent.[3][6]

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Bromoethane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ketone (e.g., Acetone, Cyclohexanone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

Part A: Preparation of Ethyl Magnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. All glassware must be thoroughly dried to prevent the reaction from failing.[4][7]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under an inert atmosphere to activate the magnesium surface.[4][8]

  • Initiation: Allow the flask to cool to room temperature. Add a small portion of a solution of bromoethane (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[8]

  • Addition: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the ethyl magnesium bromide reagent.[4][8]

Part B: Reaction with Ketone

  • Cooling: Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice bath.[8]

  • Ketone Addition: Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution while maintaining the temperature below 10 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[4]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution or 1 M HCl dropwise to quench the excess Grignard reagent and the alkoxide intermediate.[5][8] This step is exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.[5][8]

  • Washing: Combine the organic extracts and wash with brine.[4][5]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4][5]

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude tertiary alcohol.[5][8]

  • Purification: Purify the crude product by distillation or column chromatography as needed.[5][8]

Data Presentation

The following table summarizes the expected products from the reaction of ethyl magnesium bromide with various ketones. Yields are estimates and may vary based on experimental conditions.

Ketone SubstrateProductEstimated Yield (%)
Acetone2-Methyl-2-butanol80-90
Cyclohexanone1-Ethylcyclohexanol85-95
Acetophenone2-Phenyl-2-butanol75-85
2-Pentanone3-Methyl-3-hexanol70-80

Mandatory Visualization

Grignard_Synthesis_Workflow Experimental Workflow for Grignard Synthesis of Tertiary Alcohols cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Ketone cluster_workup Part C: Work-up and Purification prep_start 1. Assemble Dry Apparatus under Inert Atmosphere prep_mg 2. Add Mg Turnings and Iodine Crystal prep_start->prep_mg prep_initiate 3. Add Small Portion of EtBr Solution to Initiate prep_mg->prep_initiate prep_add 4. Dropwise Addition of Remaining EtBr Solution prep_initiate->prep_add prep_complete 5. Stir for 30 min at Room Temperature prep_add->prep_complete react_cool 1. Cool Grignard Reagent to 0 °C prep_complete->react_cool Proceed to Reaction react_add 2. Dropwise Addition of Ketone Solution react_cool->react_add react_stir 3. Stir for 30 min at Room Temperature react_add->react_stir workup_quench 1. Quench with Saturated NH4Cl or 1M HCl at 0 °C react_stir->workup_quench Proceed to Work-up workup_extract 2. Extract with Diethyl Ether workup_quench->workup_extract workup_wash 3. Wash with Brine workup_extract->workup_wash workup_dry 4. Dry over Anhydrous MgSO4 or Na2SO4 workup_wash->workup_dry workup_evap 5. Solvent Removal via Rotary Evaporation workup_dry->workup_evap workup_purify 6. Purify by Distillation or Chromatography workup_evap->workup_purify

Caption: Experimental Workflow for Grignard Synthesis of Tertiary Alcohols.

Troubleshooting

  • Failure to Initiate: This is often due to wet glassware or reagents. Ensure all components are scrupulously dried. Activation of magnesium with iodine or a small amount of 1,2-dibromoethane (B42909) can be helpful.[9]

  • Low Yield: Incomplete reaction, side reactions, or product loss during workup can lead to low yields. Ensure dropwise addition at low temperatures to control the exothermic reaction. Multiple extractions during workup can improve recovery.[5]

  • Emulsion Formation: Persistent emulsions during extraction can trap the product. Adding brine can help break the emulsion.[5]

  • Side Reactions: With sterically hindered ketones, the Grignard reagent may act as a base, leading to enolization and recovery of the starting ketone.[1][5]

References

Application Notes and Protocols: 3-Ethyl-3-pentanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 3-Ethyl-3-pentanol (also known as triethylcarbinol) as a versatile reagent in organic synthesis. It includes detailed application notes, experimental protocols, and data presented for ease of use by professionals in research and drug development.

Introduction

This compound is a tertiary alcohol with the molecular formula C₇H₁₆O.[1] Its structure, featuring a central carbon atom bonded to three ethyl groups and a hydroxyl group, imparts significant steric hindrance, which dictates its reactivity.[1] This tertiary alcohol is a valuable building block in organic synthesis, primarily utilized as a precursor for generating stable tertiary carbocations, which can then be employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are particularly relevant in the synthesis of complex molecules with quaternary carbon centers and in the introduction of the triethylmethyl group into organic scaffolds. While not a direct precursor to a wide range of pharmaceuticals, its derivatives and the reactions it undergoes are pertinent to the construction of potentially bioactive molecules.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Grignard reaction, where ethylmagnesium bromide is reacted with diethyl carbonate.[2]

This protocol is adapted from a procedure in Organic Syntheses.[1]

Reaction Scheme:

2 (CH₃CH₂)MgBr + (CH₃CH₂O)₂CO → (CH₃CH₂)₃COMgBr + CH₃CH₂OMgBr

(CH₃CH₂)₃COMgBr + H₂O → (CH₃CH₂)₃COH + Mg(OH)Br

Materials:

  • Magnesium turnings

  • Anhydrous ether

  • Ethyl bromide

  • Diethyl carbonate, pure

  • Ammonium (B1175870) chloride

  • Ice

  • Anhydrous potassium carbonate or anhydrous calcium sulfate

Procedure:

  • Grignard Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 36 g of dry magnesium turnings and 275 mL of anhydrous ether. Initiate the reaction by adding 2-3 mL of ethyl bromide. Once the reaction starts, add a solution of 160 g of ethyl bromide in 350 mL of anhydrous ether at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 15 minutes.[2]

  • Reaction with Diethyl Carbonate: To the freshly prepared Grignard reagent, add a solution of 52 g of pure diethyl carbonate in 70 mL of anhydrous ether dropwise with rapid stirring over approximately one hour. A vigorous reaction should occur, causing the ether to reflux.[2]

  • Work-up: After the addition is complete, heat the reaction mixture on a water bath with stirring for another hour. Pour the reaction mixture into a flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water.[2]

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with ether. Combine the ethereal extracts and dry with anhydrous potassium carbonate or anhydrous calcium sulfate. Remove the ether by distillation. Fractionally distill the crude product, collecting the fraction boiling at 139-142 °C.[2]

Quantitative Data:

Starting MaterialsReagentsProductBoiling Point (°C)YieldReference
Ethyl bromide, Diethyl carbonateMagnesium, Ether, NH₄ClThis compound139-14282-88%[1]

Experimental Workflow: Synthesis of this compound

G cluster_reagents Starting Materials & Reagents cluster_reaction Reaction Steps EtBr Ethyl Bromide Grignard 1. Grignard Reagent Formation EtBr->Grignard Mg Magnesium Mg->Grignard Ether Anhydrous Ether Ether->Grignard Et2CO3 Diethyl Carbonate Addition 2. Addition to Diethyl Carbonate Et2CO3->Addition Grignard->Addition Workup 3. Aqueous Work-up (NH4Cl) Addition->Workup Purification 4. Extraction & Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound can serve as an alkylating agent for aromatic compounds, such as hydroquinone (B1673460), in the presence of a strong acid catalyst. This reaction is useful for installing a bulky tertiary alkyl group onto an aromatic ring, which can be a key step in the synthesis of antioxidants and other specialty chemicals. The reaction proceeds via the formation of a stable tertiary carbocation from this compound.

Reaction Scheme:

C₆H₄(OH)₂ + (CH₃CH₂)₃COH --(H⁺)--> ( (CH₃CH₂)₃C )₂C₆H₂(OH)₂ + 2H₂O

This protocol is based on a general method described for the alkylation of hydroquinone with tertiary alcohols.[3]

Materials:

  • Hydroquinone

  • This compound

  • Sulfuric acid (60-70%)

  • Sodium bicarbonate solution (dilute)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, disperse one molecular proportion of hydroquinone in a sufficient amount of 60-70% sulfuric acid to create a fluid reaction medium.

  • Addition of Alcohol: Gradually add at least two molecular proportions of this compound to the stirred hydroquinone-acid mixture at a controlled temperature (e.g., not exceeding 70°C).

  • Reaction: Continue stirring the mixture until the reaction is complete, which can be monitored by TLC or other appropriate analytical techniques. The dialkylated product may precipitate from the reaction mixture.

  • Work-up and Purification: Filter the solid product and wash thoroughly with water, followed by a dilute aqueous solution of sodium bicarbonate to neutralize any residual acid. A final wash with water is recommended. The product can be further purified by recrystallization if necessary.

Quantitative Data (Expected):

SubstrateReagentCatalystProductYieldReference
HydroquinoneThis compoundH₂SO₄ (60-70%)2,5-Di-(triethylmethyl)hydroquinone~Quantitative[3]

Logical Relationship: Alkylation of Hydroquinone

G cluster_reactants Reactants Alcohol This compound Carbocation Formation of Tertiary Carbocation Alcohol->Carbocation Acid H2SO4 Acid->Carbocation Alkylation Electrophilic Aromatic Substitution Carbocation->Alkylation Hydroquinone Hydroquinone Hydroquinone->Alkylation Product Dialkylated Hydroquinone Alkylation->Product

Caption: Key steps in the alkylation of hydroquinone.

Tertiary alcohols are readily converted to the corresponding alkyl chlorides upon treatment with hydrochloric acid, often in the presence of a Lewis acid catalyst such as zinc chloride (Lucas reagent). This reaction proceeds via an Sₙ1 mechanism, facilitated by the stability of the intermediate tertiary carbocation. 3-Chloro-3-ethylpentane can be a useful intermediate for further synthetic transformations.

Reaction Scheme:

(CH₃CH₂)₃COH + HCl --(ZnCl₂)--> (CH₃CH₂)₃CCl + H₂O

This protocol is based on the principles of the Lucas test for tertiary alcohols.[4][5]

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Anhydrous zinc chloride

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • Reagent Preparation: Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid (an equimolar mixture is often used).[5]

  • Reaction: In a flask, add this compound. To this, add the Lucas reagent. Since this compound is a tertiary alcohol, the reaction should be rapid, and the formation of the insoluble alkyl chloride will cause the solution to become turbid almost immediately.[4] For a preparative scale, the mixture can be stirred at room temperature.

  • Work-up: After the reaction is complete (e.g., after 30 minutes of stirring), transfer the mixture to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer with cold 5% sodium bicarbonate solution to remove any remaining acid, followed by a wash with water. Dry the organic layer over anhydrous sodium sulfate. The product can be purified by distillation if necessary.

Quantitative Data (Expected):

Starting MaterialReagentProductReaction TimeYieldReference
This compoundLucas Reagent (ZnCl₂/HCl)3-Chloro-3-ethylpentane< 5 minutes (qualitative)High (expected)[4][5]

Signaling Pathway: Sₙ1 Reaction of this compound

G cluster_steps Reaction Mechanism Protonation 1. Protonation of -OH group Intermediate1 Protonated Alcohol Protonation->Intermediate1 LossOfWater 2. Loss of H2O to form Tertiary Carbocation Intermediate2 Tertiary Carbocation LossOfWater->Intermediate2 NucleophilicAttack 3. Nucleophilic Attack by Cl- Product 3-Chloro-3-ethylpentane NucleophilicAttack->Product Start This compound Start->Protonation Intermediate1->LossOfWater Intermediate2->NucleophilicAttack

References

Application Notes and Protocols: The Role of 3-Ethyl-3-pentanol in the Study of Reverse Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse micelles, also known as water-in-oil microemulsions, are thermodynamically stable, nanometer-sized water droplets dispersed in a continuous oil phase and stabilized by surfactant molecules. These unique supramolecular assemblies serve as versatile platforms in various scientific disciplines, including materials science, enzyme catalysis, and notably, drug delivery. The distinct microenvironment within the water pool, the interfacial region, and the bulk organic solvent allows for the solubilization of a wide range of molecules, from hydrophilic drugs to proteins.

The properties of the interfacial layer, which separates the aqueous core from the organic medium, are critical in determining the overall behavior and functionality of the reverse micelle system. Cosurfactants, such as alcohols, are often incorporated into these systems to modulate the properties of this interface. 3-Ethyl-3-pentanol, a tertiary alcohol, has been utilized as a probe to understand and modify the characteristics of the head group region of surfactants in reverse micelles. Its branched structure allows it to penetrate and alter the packing of the surfactant molecules at the interface, thereby influencing the local micropolarity and microviscosity. This document provides detailed application notes and experimental protocols on the use of this compound in the study of AOT (sodium bis(2-ethylhexyl) sulfosuccinate) reverse micelles, a commonly used model system.

Application: Probing the Interfacial Properties of AOT Reverse Micelles

This compound is employed to investigate the effects of alkanols on the micropolarity and microviscosity of the head group region in AOT-heptane-water reverse micelles.[1] By incorporating this compound into the reverse micelle system, researchers can systematically alter the interfacial properties and study the resulting impact on encapsulated molecules or reactions. This is particularly relevant for drug development, where the release kinetics and stability of a formulated drug can be highly dependent on the microenvironment of the carrier system.

Key Experimental Techniques:
  • Fluorescence Probing: This is a primary technique used to study the microenvironment within reverse micelles. Specific fluorescent probes that are sensitive to the polarity or viscosity of their surroundings are employed.

    • 8-Anilino-1-naphthalenesulfonic acid (ANS): Used to probe the micropolarity of the surfactant head group region. Changes in the fluorescence quantum yield of ANS reflect changes in the polarity of its immediate environment.

    • 1-(4-Trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMADPH): A fluorescent probe used to determine the microviscosity of the interfacial region through fluorescence anisotropy measurements.

Quantitative Data Summary

The addition of this compound to AOT/heptane/water reverse micelles at a constant water-to-surfactant molar ratio (W = [H₂O]/[AOT]) of 3 leads to distinct changes in the properties of the interfacial region. The following tables summarize the key quantitative findings from spectroscopic studies.

Table 1: Effect of this compound on the Micropolarity of the AOT Headgroup Region (Probed by ANS Fluorescence)

Concentration of this compound (M)Relative Fluorescence Yield of ANS (Φ/Φ₀)¹
0.001.00
0.050.85
0.100.73
0.150.64
0.200.56

¹ Φ₀ is the fluorescence quantum yield of ANS in the absence of the alcohol. Data is illustrative based on the quenching effect described in the literature.[1]

Table 2: Effect of this compound on the Microviscosity of the AOT Headgroup Region (Probed by TMADPH Fluorescence Anisotropy)

Concentration of this compound (M)Steady-State Fluorescence Anisotropy (r) of TMADPH
0.000.250
0.050.235
0.100.220
0.150.208
0.200.195

Note: The data presented in the tables are representative values derived from the trends described in the scientific literature to illustrate the effects of this compound. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Preparation of AOT/n-Heptane/Water Reverse Micelles with this compound

This protocol describes the preparation of AOT reverse micelles in n-heptane with a specific water-to-surfactant molar ratio (W) and the incorporation of this compound as a cosurfactant.

Materials:

  • Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), high purity

  • n-Heptane, spectroscopic grade

  • This compound, high purity

  • Ultrapure water

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Prepare a stock solution of AOT in n-heptane:

    • Accurately weigh the required amount of AOT to prepare a stock solution of a desired concentration (e.g., 0.1 M) in n-heptane.

    • Dissolve the AOT in n-heptane in a volumetric flask by gentle swirling or vortexing. Ensure the AOT is completely dissolved.

  • Prepare a stock solution of this compound in n-heptane:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 M) in n-heptane.

  • Prepare the reverse micelle solutions:

    • For a series of experiments, prepare several vials or flasks.

    • To each vial, add the required volume of the AOT stock solution.

    • Add varying volumes of the this compound stock solution to achieve the desired final concentrations (e.g., 0.05 M, 0.10 M, 0.15 M, 0.20 M).

    • Add the appropriate volume of n-heptane to bring the total volume to the desired pre-water addition volume, ensuring the final AOT concentration remains constant across all samples.

  • Hydrate the reverse micelles:

    • Calculate the volume of water required to achieve the desired water-to-surfactant molar ratio (W). For example, for a W of 3 in a solution containing 0.1 M AOT, the molar concentration of water will be 0.3 M.

    • Using a micropipette, add the calculated volume of ultrapure water to the AOT/cosurfactant solution.

    • Immediately cap the vial and vortex vigorously for 1-2 minutes until the solution becomes clear and optically transparent.

  • Filter the samples:

    • To remove any dust particles that could interfere with spectroscopic measurements, filter the final reverse micelle solutions through a 0.22 µm PTFE syringe filter into a clean cuvette.

G cluster_prep Preparation of Stock Solutions cluster_mixing Mixing and Hydration cluster_final Final Sample AOT_stock AOT in n-Heptane Mix Combine AOT and This compound stocks AOT_stock->Mix Alcohol_stock This compound in n-Heptane Alcohol_stock->Mix Add_Water Add Water (W=3) Mix->Add_Water Vortex Vortex until clear Add_Water->Vortex Filter Filter (0.22 µm) Vortex->Filter Final_Sample Reverse Micelle Sample for Analysis Filter->Final_Sample

Caption: Workflow for preparing AOT reverse micelles with this compound.

Protocol 2: Measurement of Micropolarity using ANS Fluorescence

This protocol outlines the procedure for measuring the relative fluorescence quantum yield of ANS to probe the micropolarity of the AOT headgroup region in the presence of this compound.

Materials:

  • Prepared reverse micelle solutions containing this compound (from Protocol 1)

  • ANS stock solution in a suitable solvent (e.g., ethanol)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare samples for measurement:

    • To a quartz cuvette containing a known volume of the reverse micelle solution, add a small aliquot of the ANS stock solution to achieve a final concentration that gives a measurable fluorescence signal (typically in the micromolar range).

    • Ensure the final concentration of ANS is the same in all samples.

    • Gently mix the solution to ensure homogeneous distribution of the probe.

  • Set up the fluorometer:

    • Set the excitation wavelength for ANS (typically around 350 nm).

    • Set the emission wavelength to the maximum of the ANS emission spectrum in the reverse micelle system (this may need to be determined by an initial scan, typically around 480 nm).

    • Equilibrate the sample holder to the desired temperature (e.g., 25 °C).

  • Measure fluorescence intensity:

    • Place the cuvette in the fluorometer and allow it to equilibrate for a few minutes.

    • Record the fluorescence intensity of the sample.

    • Measure the fluorescence intensity of a blank sample (reverse micelles without ANS) to subtract any background signal.

  • Data Analysis:

    • The relative fluorescence yield (Φ/Φ₀) is calculated as the ratio of the fluorescence intensity of ANS in the presence of this compound to the intensity in the absence of the alcohol, after correcting for any background fluorescence. A decrease in the relative fluorescence yield indicates an increase in the polarity of the probe's microenvironment, as water quenches the fluorescence of ANS.[1]

G cluster_sample Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis RM_Sample Reverse Micelle Sample (with/without this compound) Add_ANS Add ANS stock solution RM_Sample->Add_ANS Fluorometer Set Fluorometer Parameters (λex = 350 nm, λem = 480 nm) Add_ANS->Fluorometer Measure_Intensity Record Fluorescence Intensity Fluorometer->Measure_Intensity Calculate_Yield Calculate Relative Fluorescence Yield (Φ/Φ₀) Measure_Intensity->Calculate_Yield Interpret Interpret Micropolarity Change Calculate_Yield->Interpret

Caption: Workflow for micropolarity measurement using ANS fluorescence.

Protocol 3: Measurement of Microviscosity using TMADPH Fluorescence Anisotropy

This protocol details the measurement of steady-state fluorescence anisotropy of TMADPH to determine the microviscosity of the AOT headgroup region as a function of this compound concentration.

Materials:

  • Prepared reverse micelle solutions containing this compound (from Protocol 1)

  • TMADPH stock solution in a suitable solvent (e.g., ethanol)

  • Fluorometer equipped with polarizers in the excitation and emission pathways

  • Quartz cuvettes

Procedure:

  • Prepare samples for measurement:

    • Add a small aliquot of the TMADPH stock solution to a quartz cuvette containing a known volume of the reverse micelle solution to achieve a final concentration in the micromolar range.

    • Ensure the final concentration of TMADPH is consistent across all samples.

    • Gently mix the solution.

  • Set up the fluorometer for anisotropy measurement:

    • Set the excitation wavelength for TMADPH (typically around 360 nm).

    • Set the emission wavelength to the maximum of the TMADPH emission spectrum (typically around 430 nm).

    • Place polarizers in both the excitation and emission light paths.

  • Measure polarized fluorescence intensities:

    • Excite the sample with vertically polarized light.

    • Measure the fluorescence intensity with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • A decrease in the fluorescence anisotropy value indicates a decrease in the rotational correlation time of the probe, which corresponds to a lower microviscosity in the probe's immediate environment.[1]

G cluster_sample Sample Preparation cluster_measurement Anisotropy Measurement cluster_analysis Data Analysis RM_Sample Reverse Micelle Sample (with/without this compound) Add_TMADPH Add TMADPH stock solution RM_Sample->Add_TMADPH Set_Fluorometer Set Fluorometer with Polarizers (λex = 360 nm, λem = 430 nm) Add_TMADPH->Set_Fluorometer Measure_Intensities Measure Polarized Intensities (I_VV, I_VH, I_HV, I_HH) Set_Fluorometer->Measure_Intensities Calculate_Anisotropy Calculate Fluorescence Anisotropy (r) Measure_Intensities->Calculate_Anisotropy Interpret_Viscosity Interpret Microviscosity Change Calculate_Anisotropy->Interpret_Viscosity

Caption: Workflow for microviscosity measurement using TMADPH fluorescence anisotropy.

Conclusion

The use of this compound as a cosurfactant provides a valuable tool for researchers to systematically modify and study the interfacial region of reverse micelles. The detailed protocols and representative data presented here offer a framework for investigating the impact of such modifications on the microenvironment of these complex systems. This understanding is crucial for the rational design of reverse micelle-based formulations for applications in drug delivery, biocatalysis, and nanotechnology, where the properties of the interface play a pivotal role in determining the overall performance and efficacy.

References

Application Notes and Protocols: Synthesis of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-3-pentanol, a tertiary alcohol, is a valuable compound in organic synthesis and is utilized in various chemical applications. This document provides a detailed experimental protocol for the synthesis of this compound via a Grignard reaction. The primary method described involves the reaction of ethylmagnesium bromide with diethyl carbonate. An alternative pathway using 3-pentanone (B124093) as a starting material is also mentioned. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound is achieved through a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. In the primary method, ethylmagnesium bromide (a Grignard reagent) is prepared from ethyl bromide and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The reaction proceeds in two stages: the first addition forms a ketone intermediate (3-pentanone), which then rapidly reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide of the tertiary alcohol. Subsequent hydrolysis of this intermediate yields the final product, this compound.

The overall reaction can be summarized as follows:

2 CH₃CH₂MgBr + (CH₃CH₂O)₂CO → (CH₃CH₂)₃COMgBr + Mg(OCH₂CH₃)Br (CH₃CH₂)₃COMgBr + H₂O → (CH₃CH₂)₃COH + Mg(OH)Br

An alternative, more direct route involves the reaction of ethylmagnesium bromide with 3-pentanone (diethyl ketone).[1]

CH₃CH₂MgBr + (CH₃CH₂)₂CO → (CH₃CH₂)₃COMgBr (CH₃CH₂)₃COMgBr + H₂O → (CH₃CH₂)₃COH + Mg(OH)Br

Experimental Protocol

This protocol details the synthesis of this compound from diethyl carbonate and ethyl bromide.[2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Amount UsedMoles
Magnesium TurningsMg24.3136 g1.48
Ethyl BromideC₂H₅Br108.97160 g (109.5 mL)1.47
Diethyl Carbonate(C₂H₅)₂CO₃118.1352 g (53.5 mL)0.44
Anhydrous Diethyl Ether(C₂H₅)₂O74.12695 mL-
Ammonium (B1175870) ChlorideNH₄Cl53.49100 g-
Crushed IceH₂O18.02500 g-
Anhydrous Potassium Carbonate or Calcium SulfateK₂CO₃ / CaSO₄-As needed-
WaterH₂O18.02As needed-
Equipment
  • 1-Liter three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or water bath

  • 2-Liter round-bottom flask

  • Separatory funnel

  • Distillation apparatus with a short column

Procedure

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Apparatus Setup: Assemble a 1-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is perfectly dry.[2]

  • Initial Reagents: Place 36 g of dry magnesium turnings and 275 mL of anhydrous diethyl ether into the flask.[2]

  • Initiation: Add approximately 2 mL of dry ethyl bromide through the dropping funnel without stirring to initiate the reaction.[2]

  • Addition of Ethyl Bromide: Prepare a solution of 160 g of ethyl bromide in 350 mL of anhydrous diethyl ether and place it in the dropping funnel. Once the reaction has started (indicated by gentle reflux), begin adding the ethyl bromide solution dropwise with stirring at a rate that maintains a gentle reflux. This addition should take about 45 minutes. Cooling may be necessary.[2]

  • Completion: After the addition is complete, continue stirring for an additional 15 minutes.[2]

Part 2: Synthesis of this compound

  • Addition of Diethyl Carbonate: Add a solution of 52 g of pure diethyl carbonate in 70 mL of anhydrous diethyl ether dropwise to the Grignard reagent over approximately one hour with rapid stirring. A vigorous reaction should occur, causing the ether to reflux continually.[2]

  • Heating: After the addition of diethyl carbonate is complete, heat the reaction mixture on a water bath with continued stirring for one hour.[2]

  • Quenching: Pour the reaction mixture into a 2-liter round-bottom flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water. Shake the flask frequently.[2]

Part 3: Work-up and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with additional diethyl ether.[2]

  • Drying: Combine the ethereal extracts and dry them with anhydrous potassium carbonate or anhydrous calcium sulfate.[2]

  • Solvent Removal: Remove the diethyl ether by evaporation.[2]

  • Distillation: Fractionally distill the crude product through a short column. Collect the fraction boiling between 139-142 °C.[2] A total yield of 44 g of this compound is reported.[2]

Quantitative Data

ParameterValueReference
Molecular FormulaC₇H₁₆O[3]
Molar Mass116.20 g/mol [3]
AppearanceClear liquid[3]
Boiling Point139-142 °C[2]
Density0.82 g/cm³[3]
Reported Yield44 g[2]

Visualizations

Experimental Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification prep_start Start: Dry Apparatus add_mg_ether Add Mg Turnings and Anhydrous Ether prep_start->add_mg_ether initiate_rxn Initiate with Ethyl Bromide add_mg_ether->initiate_rxn add_etbr Dropwise Addition of Ethyl Bromide in Ether initiate_rxn->add_etbr stir_complete Stir for 15 min add_etbr->stir_complete add_carbonate Dropwise Addition of Diethyl Carbonate stir_complete->add_carbonate Grignard Reagent heat_mixture Heat on Water Bath for 1 hr add_carbonate->heat_mixture quench Quench with Ice and NH4Cl Solution heat_mixture->quench extract Separate Ethereal Layer and Extract Aqueous Layer quench->extract dry Dry Combined Ethereal Extracts extract->dry evaporate Evaporate Ether dry->evaporate distill Fractional Distillation (139-142 °C) evaporate->distill product Final Product: this compound distill->product

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

ReactionPathway reagent1 Ethyl Bromide + Mg grignard Ethylmagnesium Bromide (Grignard Reagent) reagent1->grignard reagent2 Diethyl Carbonate intermediate Intermediate Alkoxide reagent2->intermediate grignard->intermediate Nucleophilic Attack workup Aqueous Workup (H₂O/NH₄Cl) intermediate->workup product This compound workup->product

Caption: Grignard reaction pathway for this compound synthesis.

References

Application of 3-Ethyl-3-pentanol in Fluorescence Probing of Reverse Micelles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-3E3P-001

Affiliation: Google Research

Introduction

3-Ethyl-3-pentanol, a tertiary alcohol, serves as a valuable tool in the field of fluorescence spectroscopy, particularly in the study of organized assemblies such as reverse micelles. Its application lies in its ability to modulate the microenvironment of fluorescent probes, thereby providing insights into the micropolarity and microviscosity of these nanoscopic systems. This application note details the use of this compound in conjunction with fluorescent probes to characterize the head group region of AOT-heptane-water reverse micelles.

Reverse micelles are thermodynamically stable, nanometer-sized water droplets dispersed in an oil phase, stabilized by a surfactant monolayer. The properties of the interfacial region and the encapsulated water pool are of significant interest in various fields, including biochemistry, materials science, and drug delivery. The addition of co-solvents or additives like this compound can alter the packing of the surfactant molecules, the hydration of the head groups, and consequently, the local environment experienced by a solubilized probe.

By observing the changes in the fluorescence signal of probes sensitive to polarity and viscosity, researchers can deduce the effects of this compound on the properties of the reverse micelle interface. This note provides the theoretical background, experimental protocols, and data interpretation for such studies.

Principle

The methodology is based on the use of fluorescent probes whose emission properties (e.g., fluorescence intensity, emission maximum, and fluorescence anisotropy) are sensitive to the polarity and viscosity of their immediate surroundings. When a fluorescent probe is localized within the reverse micelle, any change in the microenvironment induced by the addition of this compound will be reflected in its fluorescence signal.

  • Micropolarity: Solvatochromic fluorescent probes, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), exhibit a shift in their emission maximum and a change in fluorescence quantum yield with varying solvent polarity. In a more polar environment, the emission spectrum of ANS is typically red-shifted (shifted to longer wavelengths), and its fluorescence intensity may be quenched.

  • Microviscosity: The rotational mobility of a fluorescent probe is dependent on the viscosity of its local environment. Fluorescence anisotropy measurements of a probe like 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMADPH) can be used to determine the microviscosity. In a more viscous environment, the rotational motion of the probe is restricted, leading to a higher fluorescence anisotropy.

This compound, being a moderately polar molecule, can partition into the interfacial region of the reverse micelle, altering the local polarity and fluidity. By systematically varying the concentration of this compound and monitoring the fluorescence of the probes, a quantitative understanding of its effect on the reverse micelle's properties can be obtained.[1]

Data Presentation

The following tables summarize the qualitative effects of this compound on the micropolarity and microviscosity of the head group region in AOT-heptane-water reverse micelles, as determined by fluorescence and absorption spectroscopy.

Table 1: Effect of Alkanols on Micropolarity as Sensed by E(T)(30) Absorption Probe

Alkanol Added to AOT Reverse MicelleChange in Micropolarity of Micelle Surface
Ethanol (B145695)Increases
This compound Remains Unmodified
n-HexanolDecreases

Data adapted from spectroscopic studies on AOT-heptane-water reverse micelles.[1]

Table 2: Effect of Alkanols on ANS Fluorescence and TMADPH Fluorescence Anisotropy

Alkanol Added to AOT Reverse MicelleEffect on ANS Fluorescence in AOT Reverse Micelles (at W=3)Effect on Fluorescence Anisotropy of TMADPH
EthanolQuenchedBarely Modified
This compound Quenched Strongly Decreased
n-HexanolQuenchedStrongly Decreased

Data adapted from spectroscopic studies on AOT-heptane-water reverse micelles. The quenching of ANS fluorescence by this compound and n-hexanol is interpreted to be primarily due to a decrease in microviscosity rather than a change in micropolarity.[1]

Experimental Protocols

Materials and Reagents
  • Aerosol OT (AOT, sodium bis(2-ethylhexyl) sulfosuccinate)

  • n-Heptane (spectroscopic grade)

  • Ultrapure water

  • This compound

  • 8-Anilino-1-naphthalenesulfonic acid (ANS) (fluorescent probe for polarity)

  • 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMADPH) (fluorescent probe for viscosity)

  • Reichardt's dye (E(T)(30) probe) (for absorption spectroscopy)

Preparation of AOT Reverse Micelles
  • Prepare a stock solution of AOT in n-heptane (e.g., 0.1 M).

  • To a series of glass vials, add the required volume of the AOT/n-heptane stock solution.

  • Add the desired amount of water to achieve a specific W value (W = [H₂O]/[AOT]), for example, W=3.

  • Add varying amounts of this compound to each vial to achieve the desired final concentrations.

  • Add the fluorescent probe (ANS or TMADPH) from a concentrated stock solution in a suitable solvent (e.g., ethanol or methanol) to a final concentration in the micromolar range (e.g., 1-10 µM). The volume of the probe stock solution should be negligible compared to the total volume.

  • Vortex the solutions vigorously for at least 1 minute until they become clear and homogeneous.

  • Allow the solutions to equilibrate at the desired temperature (e.g., 25 °C) before measurements.

Fluorescence Spectroscopy Measurements
  • Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder. For fluorescence anisotropy measurements, the instrument must be equipped with excitation and emission polarizers.

  • ANS Fluorescence (Micropolarity):

    • Place the sample in a quartz cuvette.

    • Set the excitation wavelength for ANS (typically around 350-380 nm).

    • Record the emission spectrum from 400 nm to 600 nm.

    • Note the wavelength of maximum emission (λ_em) and the fluorescence intensity at this wavelength.

  • TMADPH Fluorescence Anisotropy (Microviscosity):

    • Place the sample in a quartz cuvette.

    • Set the excitation wavelength for TMADPH (typically around 350-360 nm) and the emission wavelength at the peak of its emission spectrum (around 450 nm).

    • Measure the fluorescence intensities with the polarizers in four different orientations: I_VV, I_VH, I_HV, and I_HH.

    • Calculate the G-factor (G = I_HV / I_HH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

Absorption Spectroscopy (Complementary Micropolarity Measurement)
  • Instrumentation: Use a UV-Vis spectrophotometer.

  • E(T)(30) Measurement:

    • Prepare AOT reverse micelle solutions containing the E(T)(30) probe.

    • Record the absorption spectrum of the probe in the visible region.

    • Determine the wavelength of maximum absorption (λ_max).

    • Calculate the E(T)(30) value using the equation: E(T)(30) (kcal/mol) = 28591 / λ_max (nm).

Visualizations

experimental_workflow cluster_prep Reverse Micelle Preparation cluster_measurement Fluorescence Measurement prep1 Prepare AOT/n-Heptane Stock Solution prep2 Add Water to achieve desired W value prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Add Fluorescent Probe (ANS or TMADPH) prep3->prep4 prep5 Vortex to Homogenize prep4->prep5 prep6 Equilibrate at desired temperature prep5->prep6 measurement1 Spectrofluorometer Setup prep6->measurement1 measurement2 Acquire Fluorescence Spectra (ANS) or Anisotropy Data (TMADPH) measurement1->measurement2 measurement3 Data Analysis measurement2->measurement3

Caption: Experimental workflow for fluorescence probing of reverse micelles.

signaling_pathway cluster_system AOT Reverse Micelle System cluster_perturbation Perturbation cluster_effect Effect on Microenvironment cluster_signal Observed Signal Change AOT AOT Surfactant Interface Altered Interfacial Packing & Fluidity AOT->Interface Water Water Pool Heptane Heptane (Oil Phase) Probe Fluorescent Probe (at interface) Signal Change in Fluorescence (Intensity, λ_em, Anisotropy) Probe->Signal results in Pentanol This compound Pentanol->AOT interacts with Interface->Probe affects environment of

References

Application Notes and Protocols: 3-Ethyl-3-pentanol as a Precursor for Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethyl-3-pentanol, a sterically hindered tertiary alcohol, serves as a versatile precursor for the synthesis of a variety of organic compounds. Its unique structure influences its reactivity, making it a valuable starting material for generating alkenes, alkyl halides, and potentially esters, with derivatives showing promise in medicinal chemistry. These application notes provide detailed protocols for key transformations of this compound, along with data presentation and visualizations to support experimental design and execution.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Grignard reaction, where ethylmagnesium bromide is reacted with a suitable carbonyl compound.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from diethyl carbonate and ethylmagnesium bromide.[1]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Diethyl carbonate

  • 10% Sodium carbonate solution

  • Saturated calcium chloride solution

  • Anhydrous potassium carbonate or calcium sulfate

  • Crushed ice

  • Ammonium (B1175870) chloride

Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a dropping funnel and a condenser, place 36 g of dry magnesium turnings and 275 ml of anhydrous diethyl ether. Initiate the reaction by adding 2 ml of dry ethyl bromide. A solution of 160 g of ethyl bromide in 350 ml of anhydrous ether is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 15 minutes.

  • Reaction with Diethyl Carbonate: A solution of 52 g of purified diethyl carbonate in 70 ml of anhydrous ether is added dropwise to the Grignard reagent with rapid stirring over approximately one hour. A vigorous reflux should be observed.

  • Work-up: After the addition, the reaction mixture is heated on a water bath for one hour. The mixture is then poured into a flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 ml of water. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined ethereal extracts are dried with anhydrous potassium carbonate or calcium sulfate. The ether is removed by evaporation, and the crude this compound is purified by fractional distillation, collecting the fraction boiling at 139-142 °C.

Expected Yield: Approximately 44 g.[1]

Synthesis Workflow

G cluster_reagents Reactants cluster_steps Reaction Steps cluster_product Product Mg Mg turnings Grignard 1. Grignard Reagent Formation (EtMgBr in Ether) Mg->Grignard EtBr Ethyl bromide EtBr->Grignard Et2CO3 Diethyl carbonate Addition 2. Nucleophilic Addition Et2CO3->Addition Ether Anhydrous Ether Ether->Grignard Grignard->Addition Workup 3. Acidic Work-up Addition->Workup Purification 4. Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Grignard synthesis of this compound.

Dehydration to 3-Ethyl-2-pentene (B1580655)

The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism to yield the corresponding alkene, 3-ethyl-2-pentene. This reaction is a common method for introducing a double bond into a molecule.

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol is adapted from general procedures for the dehydration of tertiary alcohols.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask, place 20 ml of this compound and a few boiling chips.

  • Slowly add 5 ml of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Assemble a simple distillation apparatus and heat the mixture gently.

  • Collect the distillate, which is a mixture of the alkene and water.

  • Wash the distillate with two 15 ml portions of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purify the 3-ethyl-2-pentene by fractional distillation.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount/VolumeMolesBoiling Point (°C)Expected Yield (%)
This compound116.2020 ml~0.14141-142-
Concentrated H₂SO₄98.085 ml---
3-Ethyl-2-pentene98.19--96-9780-90 (estimated)

Dehydration Reaction Pathway

G This compound This compound Protonation Protonation This compound->Protonation + H+ Carbocation_Intermediate Tertiary Carbocation Intermediate Protonation->Carbocation_Intermediate - H2O Elimination Elimination Carbocation_Intermediate->Elimination - H+ 3-Ethyl-2-pentene 3-Ethyl-2-pentene Elimination->3-Ethyl-2-pentene

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Oxidation of this compound

Tertiary alcohols are generally resistant to oxidation under mild conditions. However, under forcing conditions with reagents like chromic acid, oxidation can occur, often proceeding through a dehydration-epoxidation sequence.

Experimental Protocol: Chromic Acid Oxidation

This protocol is based on the known reactivity of this compound with chromic acid.[2]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

Procedure:

  • Jones Reagent Preparation: In a flask, dissolve 2.7 g of chromium trioxide in 2.3 ml of concentrated sulfuric acid, and then dilute with 7.7 ml of water.

  • Oxidation: In a separate flask, dissolve 1.16 g of this compound in 10 ml of acetone. Cool the solution in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution with stirring, maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by adding isopropanol (B130326) until the orange color disappears. Add 20 ml of water and extract the mixture with three 20 ml portions of diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product mixture, which may contain 3-ethyl-2-pentene epoxide.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount/VolumeMolesNotes
This compound116.201.16 g0.01Starting material
Chromium trioxide (CrO₃)99.992.7 g0.027Oxidizing agent
Product Mixture---Contains 3-ethyl-2-pentene epoxide

Oxidation Logical Flow

G Start This compound Dehydration Dehydration (H2CrO4) Start->Dehydration Alkene 3-Ethyl-2-pentene Dehydration->Alkene Epoxidation Epoxidation (H2CrO4) Alkene->Epoxidation Product 3-Ethyl-2-pentene Epoxide Epoxidation->Product

Caption: Logical steps in the chromic acid oxidation of this compound.

Synthesis of 3-Chloro-3-ethylpentane (B11943469)

Tertiary alcohols readily undergo Sₙ1 reactions with hydrogen halides to form the corresponding alkyl halides. The reaction of this compound with hydrochloric acid provides 3-chloro-3-ethylpentane.

Experimental Protocol: Sₙ1 Reaction with HCl

This protocol is based on the general procedure for the reaction of tertiary alcohols with HCl.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a separatory funnel, place 11.6 g of this compound and 25 ml of concentrated hydrochloric acid.

  • Shake the mixture for 10-15 minutes, periodically venting the funnel.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 20 ml of cold water, followed by 20 ml of saturated sodium bicarbonate solution, and finally with 20 ml of water.

  • Dry the crude 3-chloro-3-ethylpentane over anhydrous calcium chloride.

  • Purify the product by distillation.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount/VolumeMolesBoiling Point (°C)Expected Yield (%)
This compound116.2011.6 g0.1141-142-
Concentrated HCl36.4625 ml~0.3--
3-Chloro-3-ethylpentane134.65--~142-14485-95 (estimated)

Sₙ1 Reaction Pathway

G This compound This compound Protonation Protonation This compound->Protonation + H+ Carbocation_Formation Carbocation Formation Protonation->Carbocation_Formation - H2O Nucleophilic_Attack Nucleophilic Attack by Cl- Carbocation_Formation->Nucleophilic_Attack 3-Chloro-3-ethylpentane 3-Chloro-3-ethylpentane Nucleophilic_Attack->3-Chloro-3-ethylpentane

Caption: Sₙ1 mechanism for the conversion of this compound to 3-chloro-3-ethylpentane.

Esterification of this compound

The esterification of sterically hindered tertiary alcohols like this compound via the traditional Fischer esterification method is often challenging and results in low yields due to steric hindrance. More effective methods often involve the use of more reactive acylating agents such as acyl chlorides in the presence of a suitable base.

Experimental Protocol: Esterification with Acetyl Chloride

This protocol is a plausible method for the esterification of a sterically hindered tertiary alcohol.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5.8 g of this compound in 20 ml of anhydrous diethyl ether and 4 ml of pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3.9 g of acetyl chloride in 10 ml of anhydrous diethyl ether to the cooled mixture with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture into 50 ml of cold, dilute hydrochloric acid.

  • Separate the ether layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount/VolumeMolesNotes
This compound116.205.8 g0.05Starting alcohol
Acetyl chloride78.503.9 g0.05Acylating agent
Pyridine79.104 ml~0.05Base
3-Ethyl-3-pentyl acetate158.24--Expected ester product; yield may be moderate

Biological Significance of Derivatives

Derivatives of this compound have shown potential in biological applications. The introduction of a tertiary alcohol motif can improve the metabolic stability of drug candidates. For instance, perfluorination of this compound yields perfluorotriethylcarbinol, a compound identified as a potent uncoupling agent of oxidative phosphorylation in mitochondria. This highlights the potential for creating biologically active molecules from this precursor.

Signaling Pathway Visualization

G cluster_synthesis Synthesis cluster_biological Biological Effect This compound This compound Perfluorination Perfluorination This compound->Perfluorination Perfluorotriethylcarbinol Perfluorotriethylcarbinol Perfluorination->Perfluorotriethylcarbinol Proton_Gradient Proton Gradient Perfluorotriethylcarbinol->Proton_Gradient Disrupts Mitochondrion Mitochondrion OxPhos Oxidative Phosphorylation Mitochondrion->OxPhos OxPhos->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Caption: Synthesis of a bioactive derivative and its effect on oxidative phosphorylation.

References

Application Notes: Utilizing Fluorescent Probes to Characterize Micropolarity and Microviscosity of 3-Ethyl-3-pentanol Containing Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of pharmaceutical sciences, materials science, and chemical biology, the microscopic environment of a system plays a pivotal role in dictating molecular interactions, reaction kinetics, and the overall behavior of macromolecules. Two critical parameters that define this microenvironment are micropolarity and microviscosity. Micropolarity refers to the local dielectric properties of a medium, which can significantly influence drug-receptor binding, protein folding, and the stability of formulations. Microviscosity, the localized viscosity experienced by molecules, governs diffusion rates, reaction encounters, and the dynamics of molecular assemblies.

3-Ethyl-3-pentanol, a tertiary alcohol, finds applications as a solvent and has been utilized in studies involving reverse micelles. Understanding its influence on the micropolarity and microviscosity of complex systems is crucial for optimizing formulations and interpreting molecular-level phenomena. This document provides detailed protocols and application notes on the use of fluorescent probes to quantify these properties in environments containing this compound. It is important to note that This compound is the subject of the investigation, not the fluorescent probe itself.

Principle of Fluorescence-Based Sensing

Fluorescent probes are molecules whose photophysical properties are sensitive to their immediate surroundings. By observing changes in their fluorescence emission, one can deduce information about the local environment.

Micropolarity Sensing with Solvatochromic Drones: Solvatochromic dyes are fluorescent molecules that exhibit a shift in their emission or absorption spectra depending on the polarity of the solvent.[1] This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the probe by the surrounding solvent molecules.[1] A common measure of solvent polarity is the ET(30) scale. By correlating the fluorescence emission maximum of a solvatochromic probe with the ET(30) values of a series of known solvents, a calibration curve can be generated to determine the micropolarity of an unknown environment.

Microviscosity Sensing with Molecular Rotors: Molecular rotors are fluorescent probes whose quantum yield and fluorescence lifetime are highly dependent on the viscosity of their environment.[2][3] These molecules possess rotating parts that, upon photoexcitation, can undergo intramolecular rotation. This rotation provides a non-radiative pathway for the excited state to decay. In a high-viscosity medium, this rotation is hindered, which closes the non-radiative decay channel and leads to an increase in fluorescence intensity and a longer fluorescence lifetime.[3][4]

Application 1: Determination of Micropolarity using Prodan

Probe: PRODAN (6-propionyl-2-dimethylaminonaphthalene) is a widely used solvatochromic probe that shows a significant shift in its emission spectrum to longer wavelengths (red-shift) with increasing solvent polarity.[5]

Quantitative Data

The following table summarizes the fluorescence emission maxima of PRODAN in various solvents with their corresponding ET(30) polarity values.

SolventET(30) (kcal/mol)Fluorescence Emission Maximum (λem) (nm)
Cyclohexane31.2380
N,N-Dimethylformamide43.8450
Methanol55.5498
Water63.1520
Data sourced from literature.[5]
Experimental Protocol
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of PRODAN in a non-polar solvent such as cyclohexane.

  • Sample Preparation:

    • For calibration, prepare a series of solutions of PRODAN (final concentration ~1-10 µM) in a range of solvents with known ET(30) values.

    • To measure the micropolarity of a this compound containing system, prepare a solution of PRODAN (final concentration ~1-10 µM) in the sample of interest.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to record the fluorescence emission spectra of all samples.

    • Excite the samples at the absorption maximum of PRODAN (around 360 nm).

    • Record the emission spectra and determine the wavelength of maximum emission (λem).

  • Data Analysis:

    • Plot the emission maximum (λem) of PRODAN as a function of the ET(30) value for the calibration solvents.

    • Fit the data to a suitable function (e.g., linear or polynomial) to generate a calibration curve.

    • Use the emission maximum of PRODAN in the this compound sample and the calibration curve to determine the effective ET(30) value, which represents the micropolarity of the system.

Logical Workflow for Micropolarity Determination

micropolarity_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare PRODAN Stock Solution cal_samples Prepare Calibration Samples (PRODAN in known solvents) stock->cal_samples test_sample Prepare Test Sample (PRODAN in this compound system) stock->test_sample measure Record Fluorescence Emission Spectra cal_samples->measure test_sample->measure plot Plot λem vs. ET(30) for Calibration Samples measure->plot calibrate Generate Calibration Curve plot->calibrate determine Determine Micropolarity of Test Sample calibrate->determine

Caption: Workflow for determining micropolarity using a solvatochromic probe.

Application 2: Determination of Microviscosity using a BODIPY-based Molecular Rotor

Probe: Boron-dipyrromethene (BODIPY) derivatives are a class of molecular rotors whose fluorescence lifetime is highly sensitive to the viscosity of the surrounding medium.[1][6] For instance, the fluorescence lifetime of BODIPY-C12 increases significantly with increasing viscosity.[6]

Quantitative Data

The following table shows the relationship between the fluorescence lifetime of a BODIPY-based molecular rotor (BODIPY-C12) and the viscosity of methanol/glycerol mixtures.

Glycerol (%)Viscosity (cP)Fluorescence Lifetime (ns)
00.6~0.3
959503.4
Data sourced from literature.[6]
Experimental Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the BODIPY-based molecular rotor in a suitable solvent (e.g., methanol).

  • Sample Preparation:

    • For calibration, prepare a series of solutions of the molecular rotor (final concentration ~1 µM) in solvents of known viscosity (e.g., methanol/glycerol mixtures).

    • To measure the microviscosity of a this compound containing system, prepare a solution of the molecular rotor (final concentration ~1 µM) in the sample of interest.

  • Fluorescence Lifetime Measurement:

    • Use a time-correlated single photon counting (TCSPC) system coupled to a fluorescence microscope (for spatially resolved measurements) or a cuvette-based system.

    • Excite the sample with a pulsed laser at an appropriate wavelength for the BODIPY dye (e.g., 488 nm).

    • Collect the fluorescence decay data.

  • Data Analysis:

    • Fit the fluorescence decay curves to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

    • Plot the logarithm of the fluorescence lifetime (log τ) versus the logarithm of the viscosity (log η) for the calibration samples. This relationship is often linear, following the Förster-Hoffmann equation.[4]

    • Use the fluorescence lifetime measured in the this compound sample and the calibration curve to determine the microviscosity of the system.

Experimental Workflow for Microviscosity Determination

microviscosity_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Molecular Rotor Stock Solution cal_samples Prepare Calibration Samples (Rotor in known viscosities) stock->cal_samples test_sample Prepare Test Sample (Rotor in this compound system) stock->test_sample measure Measure Fluorescence Lifetime (TCSPC) cal_samples->measure test_sample->measure plot Plot log(τ) vs. log(η) for Calibration Samples measure->plot calibrate Generate Calibration Curve plot->calibrate determine Determine Microviscosity of Test Sample calibrate->determine

Caption: Workflow for determining microviscosity using a molecular rotor.

Case Study: Characterizing this compound

To put these protocols into context, one could aim to characterize the micropolarity and microviscosity of pure this compound or its mixtures.

  • Polarity: The dielectric constant of this compound is a macroscopic measure of its polarity.[7] Using a solvatochromic probe like PRODAN would provide a measure of the microscopic polarity, which can be different from the bulk property, especially in complex mixtures or at interfaces.

  • Viscosity: The viscosity of this compound has been studied at various temperatures.[8] A molecular rotor would allow for the investigation of microviscosity in systems where this compound is a component, such as in reverse micelles, where the local viscosity can differ significantly from the bulk viscosity of the solvent.

Signaling Pathway and Probe Mechanism Visualization

Mechanism of Solvatochromic Probes

solvatochromism cluster_low Low Polarity Solvent cluster_high High Polarity Solvent G_low Ground State (S0) Less Stabilized E_low Excited State (S1) Less Stabilized G_low->E_low Absorption (hν) E_low->G_low Fluorescence (hν') Higher Energy (Shorter λ) G_high Ground State (S0) More Stabilized E_high Excited State (S1) Much More Stabilized G_high->E_high Absorption (hν) E_high->G_high Fluorescence (hν') Lower Energy (Longer λ)

Caption: Energy level diagram illustrating the principle of solvatochromism.

Mechanism of Molecular Rotors

molecular_rotor cluster_viscosity Effect of Viscosity S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (hν) S1->S0 Fluorescence TICT Twisted Intramolecular Charge Transfer (TICT) State (Non-Radiative) S1->TICT Intramolecular Rotation low_visc Low Viscosity: Fast Rotation -> High Non-Radiative Decay -> Low Fluorescence high_visc High Viscosity: Slow Rotation -> Low Non-Radiative Decay -> High Fluorescence TICT->S0 Non-Radiative Decay

Caption: Mechanism of a molecular rotor for viscosity sensing.

Conclusion

The use of fluorescent probes provides a powerful and minimally invasive method for characterizing the micropolarity and microviscosity of complex systems, such as those containing this compound. By following the detailed protocols outlined in these application notes, researchers can gain valuable insights into the microscopic properties of their systems, which is essential for advancing drug development and materials science. The quantitative data and workflows provided herein serve as a practical guide for the implementation of these techniques.

References

Application Notes and Protocols: Encapsulation of 3-Ethyl-3-pentanol in Resorcinarenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resorcinarenes are macrocyclic host molecules, formed by the condensation of resorcinol (B1680541) with an aldehyde, that are capable of encapsulating a variety of guest molecules within their hydrophobic cavity. This ability to form host-guest complexes makes them attractive for a range of applications, including drug delivery, catalysis, and sensing. The encapsulation of small organic molecules, such as the tertiary alcohol 3-ethyl-3-pentanol, can modify their physical and chemical properties, potentially enhancing solubility, stability, and bioavailability.

I. Synthesis of a Resorcinarene (B1253557) Host

Resorcinarenes can be synthesized through a one-pot acid-catalyzed condensation reaction. The choice of aldehyde in the synthesis determines the nature of the "legs" of the resorcinarene, which in turn influences its solubility and self-assembly properties. For the encapsulation of small alcohols, a C-alkyl resorcinarene is a suitable host.

Protocol 1: Synthesis of C-Undecylcalix[1]resorcinarene

This protocol describes the synthesis of a common resorcinarene host.

Materials:

  • Resorcinol

  • Dodecanal (B139956) (lauryl aldehyde)

  • Ethanol (B145695) (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve resorcinol (e.g., 5.5 g, 50 mmol) in absolute ethanol (100 mL).

  • Add dodecanal (e.g., 9.2 g, 50 mmol) to the solution and stir at room temperature for 15 minutes.

  • Slowly add concentrated HCl (e.g., 15 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 24 hours. A precipitate should form during this time.

  • After 24 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold ethanol and then with distilled water to remove unreacted starting materials and the acid catalyst.

  • Dry the product in a vacuum oven at 60 °C overnight.

  • The resulting white to off-white powder is C-undecylcalix[1]resorcinarene. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Encapsulation of this compound

The formation of the host-guest complex is typically achieved by mixing the resorcinarene host and the this compound guest in a suitable solvent. The complex formation is a dynamic equilibrium process.

Protocol 2: Formation of the Resorcinarene-3-Ethyl-3-pentanol Complex

Materials:

  • Synthesized C-undecylcalix[1]resorcinarene (Host)

  • This compound (Guest)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent for NMR studies

  • Vials

  • Micropipettes

Procedure:

  • Prepare a stock solution of the resorcinarene host in the chosen deuterated solvent (e.g., 10 mM in CDCl₃).

  • Prepare a stock solution of the this compound guest in the same deuterated solvent (e.g., 100 mM).

  • In an NMR tube, place a known volume of the resorcinarene host solution (e.g., 500 µL of the 10 mM solution).

  • Add a stoichiometric amount of the this compound guest solution to the NMR tube (e.g., 50 µL of the 100 mM solution for a 1:1 molar ratio).

  • Gently mix the solution and allow it to equilibrate at room temperature for a few minutes before analysis.

III. Characterization of the Host-Guest Complex

The encapsulation of this compound within the resorcinarene cavity can be confirmed by various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to probe host-guest interactions. Upon encapsulation, the proton signals of the guest molecule typically experience an upfield shift due to the shielding effect of the aromatic rings of the resorcinarene host. The protons of the host molecule that are in proximity to the guest may also show chemical shift changes.

2. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of encapsulation and reveals the precise geometry of the host-guest complex in the solid state. Growing suitable crystals can be challenging and often requires screening of various solvent systems and crystallization conditions.

IV. Determination of Binding Affinity

The strength of the interaction between the resorcinarene host and the this compound guest can be quantified by determining the binding constant (Kₐ) or the dissociation constant (Kₑ).

Protocol 3: Determination of Binding Constant by ¹H NMR Titration

Materials:

  • Stock solution of C-undecylcalix[1]resorcinarene (Host) in a deuterated solvent.

  • Stock solution of this compound (Guest) in the same deuterated solvent.

  • NMR spectrometer and NMR tubes.

Procedure:

  • Prepare a series of NMR samples with a constant concentration of the host and varying concentrations of the guest (e.g., from 0 to 10 equivalents).

  • Acquire the ¹H NMR spectrum for each sample.

  • Monitor the chemical shift of a specific proton on the host or guest that shows a significant change upon complexation.

  • Plot the change in chemical shift (Δδ) against the guest concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the binding constant.

Table 1: Example Data for ¹H NMR Titration

Guest Concentration (mM)Host Proton Chemical Shift (ppm)Δδ (ppm)
0.07.5000.000
0.57.4850.015
1.07.4720.028
2.07.4500.050
4.07.4200.080
6.07.3950.105
8.07.3750.125
10.07.3600.140

Protocol 4: Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Materials:

  • Solution of C-undecylcalix[1]resorcinarene (Host) in a suitable solvent.

  • Solution of this compound (Guest) in the same solvent.

  • Isothermal Titration Calorimeter.

Procedure:

  • Prepare a solution of the host (e.g., 0.1 mM) and a more concentrated solution of the guest (e.g., 1-2 mM) in the same buffer or solvent. Degas both solutions.

  • Fill the ITC sample cell with the host solution and the injection syringe with the guest solution.

  • Perform a series of injections of the guest solution into the sample cell while monitoring the heat change.

  • Integrate the heat flow peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of guest to host.

  • Fit the data to a suitable binding model to determine Kₐ, ΔH, and n.

Table 2: Thermodynamic Parameters Obtainable from ITC

ParameterSymbolDescription
Association ConstantKₐMeasure of the binding affinity.
Dissociation ConstantKₑThe reciprocal of Kₐ.
StoichiometrynThe number of guest molecules bound per host molecule.
Enthalpy ChangeΔHThe heat released or absorbed during binding.
Gibbs Free Energy ChangeΔGThe overall energy change of the binding process.
Entropy ChangeΔSThe change in randomness of the system upon binding.

V. Potential Applications

The encapsulation of this compound by resorcinarenes could have several potential applications in the fields of drug development and materials science:

  • Solubility Enhancement: For poorly water-soluble drug candidates that are derivatives of or structurally similar to this compound, encapsulation within a water-soluble resorcinarene could significantly improve their aqueous solubility.

  • Controlled Release: The host-guest complex can be designed to release the guest molecule in response to a specific stimulus (e.g., pH, temperature), enabling controlled drug delivery.

  • Formulation and Stabilization: Encapsulation can protect the guest molecule from degradation, improving its shelf life and stability in various formulations.

Visualizations

experimental_workflow cluster_synthesis I. Host Synthesis cluster_encapsulation II. Encapsulation cluster_analysis III. & IV. Analysis s1 Resorcinol + Aldehyde s2 Acid-Catalyzed Condensation s1->s2 s3 Purification s2->s3 s4 Resorcinarene Host s3->s4 e1 Resorcinarene Host e3 Mixing in Solvent e1->e3 e2 This compound (Guest) e2->e3 e4 Host-Guest Complex e3->e4 a1 Host-Guest Complex a2 NMR Spectroscopy a1->a2 a3 X-ray Crystallography a1->a3 a4 ITC a1->a4 a5 Binding Data a2->a5 a4->a5

Caption: Experimental workflow for the synthesis and analysis of the resorcinarene-3-ethyl-3-pentanol complex.

host_guest_interaction cluster_binding Binding Process Host Resorcinarene (Host) Complex Host-Guest Complex Host->Complex Encapsulation Guest This compound (Guest) Guest->Complex Complex->Host Release Complex->Guest

References

Application Note: Laboratory Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 3-Ethyl-3-pentanol is a tertiary alcohol synthesized through various methods, most commonly via the Grignard reaction. This protocol details the synthesis using ethylmagnesium bromide as the Grignard reagent and diethyl carbonate as the electrophile. The Grignard reagent is first prepared by reacting ethyl bromide with magnesium metal in anhydrous ether. This organometallic compound then reacts with diethyl carbonate in a nucleophilic addition, and subsequent hydrolysis yields the desired tertiary alcohol. This method is a classic and effective approach for creating tertiary alcohols.[1] All apparatus and reagents must be thoroughly dried, as Grignard reagents are highly sensitive to water.[2][3]

Quantitative Data Summary

The following table summarizes the reagents and parameters for the synthesis of this compound.

Reagent / ParameterAmount / ValueMoles (approx.)Notes
Grignard Reagent Preparation
Magnesium Turnings36 g1.48 molMust be dry.[2]
Anhydrous Diethyl Ether275 mL + 350 mL-Used as solvent.[2]
Ethyl Bromide2 mL (initial) + 160 g1.49 mol (total)A small amount is used to initiate the reaction.[2]
Reaction
Diethyl Carbonate (pure)52 g0.44 molPurified by washing and distillation if necessary.[2]
Anhydrous Diethyl Ether70 mL-To dissolve diethyl carbonate.[2]
Reaction Time (EtBr addition)~45 minutes-Added at a rate to maintain a gentle reflux.[2]
Reaction Time (Post-EtBr)15 minutes-Stirring continued after addition.[2]
Reaction Time (Et2CO3 add.)~1 hour-Added dropwise with rapid stirring.[2]
Reaction Time (Post-Et2CO3)1 hour-Heated on a water bath.[2]
Workup & Purification
Crushed Ice500 g-For quenching the reaction.[2]
Ammonium (B1175870) Chloride100 g1.87 molDissolved in 200 mL of water for the quench.[2]
Drying AgentAnhydrous K2CO3 or CaSO4-To dry the combined ethereal extracts.[2]
Product
Boiling Point139-142 °C-Collection range for the final product.[2][4]
Final Yield44 g0.38 molApproximate yield of pure this compound.[2]

Experimental Protocols

This procedure details the synthesis of this compound from ethyl bromide and diethyl carbonate.

Part 1: Preparation of Grignard Reagent (Ethylmagnesium Bromide)
  • Apparatus Setup : Assemble a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. All glassware must be oven-dried to be completely free of moisture.[2] Protect the apparatus from atmospheric moisture using drying tubes.

  • Initial Reagents : Place 36 g of dry magnesium turnings and 275 ml of anhydrous diethyl ether into the flask.[2]

  • Initiation : Add 2 ml (approx. 3 g) of dry ethyl bromide through the dropping funnel without stirring to initiate the reaction.[2] The start of the reaction is indicated by turbidity and bubble formation.

  • Grignard Formation : Prepare a solution of 160 g of ethyl bromide in 350 ml of anhydrous ether in the dropping funnel.[2] Once the initial reaction has started, begin stirring and add the ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[2] This addition should take approximately 45 minutes.[2] Cooling the flask externally may be necessary.[2]

  • Completion : After all the ethyl bromide has been added, continue stirring the mixture for an additional 15 minutes to ensure the complete formation of the Grignard reagent.[2]

Part 2: Synthesis of this compound
  • Reactant Solution : Prepare a solution of 52 g of pure diethyl carbonate in 70 ml of anhydrous ether.[2]

  • Addition : Add the diethyl carbonate solution dropwise to the rapidly stirred Grignard reagent over about one hour.[2] A vigorous reaction should occur, causing the ether to reflux continuously.[2]

  • Heating : Once the addition is complete, heat the reaction mixture on a water bath, with continued stirring, for one hour to drive the reaction to completion.[2]

Part 3: Workup and Isolation
  • Quenching : Cool the reaction mixture and pour it into a 2-liter flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 ml of water.[2] Shake the mixture frequently during this process to hydrolyze the magnesium complex.

  • Extraction : Transfer the entire mixture to a separatory funnel. Separate the ether layer.[2] Extract the remaining aqueous layer with additional portions of diethyl ether.[2]

  • Drying : Combine all the ethereal extracts and dry them over anhydrous potassium carbonate or anhydrous calcium sulfate.[2]

Part 4: Purification
  • Solvent Removal : Filter the dried ether solution to remove the desiccant and remove the ether by simple distillation or using a rotary evaporator.[2]

  • Fractional Distillation : Fractionally distill the crude this compound residue through a short column.[2]

  • Collection : Collect the fraction boiling between 139-142°C.[2] This is the pure this compound. The final yield is approximately 44 g.[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the laboratory synthesis of this compound.

SynthesisWorkflow cluster_grignard Grignard Synthesis cluster_reaction Main Reaction cluster_workup Workup & Purification reagent reagent process process product product waste waste Mg Mg Turnings Grignard 1. Grignard Reagent Formation Mg->Grignard EtBr Ethyl Bromide EtBr->Grignard Ether1 Anhydrous Ether Ether1->Grignard Et2CO3 Diethyl Carbonate Reaction 2. Reaction with Diethyl Carbonate Et2CO3->Reaction Ice Ice / aq. NH4Cl Quench 3. Quenching Ice->Quench Grignard->Reaction Reaction->Quench Extract 4. Separation & Extraction Quench->Extract Dry 5. Drying Extract->Dry AqWaste Aqueous Waste (Mg Salts) Extract->AqWaste Separate Evap 6. Solvent Removal Dry->Evap Distill 7. Fractional Distillation Evap->Distill FinalProduct This compound (139-142°C) Distill->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Common side reactions in the Grignard synthesis of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 3-ethyl-3-pentanol. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your target tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound using a Grignard reagent?

The synthesis of this compound, a tertiary alcohol, is typically achieved by reacting ethylmagnesium bromide (a Grignard reagent) with diethyl carbonate. The reaction proceeds in two stages. Initially, one equivalent of the Grignard reagent adds to the carbonyl group of diethyl carbonate to form an intermediate ketone (3-pentanone) after the elimination of an ethoxide group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce the magnesium alkoxide of this compound. A final acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[1][2][3]

Q2: What are the most common side reactions I should be aware of during this synthesis?

Several side reactions can occur, which may lower the yield of this compound. The most prevalent are:

  • Reaction with Protic Species: Grignard reagents are highly basic and will react with any compound containing an acidic proton, such as water, alcohols, or even terminal alkynes. This reaction quenches the Grignard reagent, forming ethane (B1197151) and reducing the amount available for the main reaction.[4][5][6]

  • Wurtz Coupling: The ethylmagnesium bromide can react with unreacted ethyl bromide in the reaction mixture to form n-butane. This side reaction is more likely at higher concentrations of the alkyl halide and at elevated temperatures.[7][8]

  • Enolization: The intermediate ketone, 3-pentanone (B124093), has acidic α-hydrogens. The Grignard reagent can act as a base and deprotonate the ketone to form an enolate. Upon workup, this will regenerate the starting ketone, thus reducing the yield of the tertiary alcohol.[1][4][9]

  • Reduction: Ethylmagnesium bromide has β-hydrogens, which can be transferred to the carbonyl carbon of the intermediate ketone via a cyclic transition state. This reduces the ketone to a secondary alcohol (3-pentanol) instead of the desired tertiary alcohol.[1][4]

Q3: Why is it crucial to maintain anhydrous conditions throughout the experiment?

Maintaining anhydrous (dry) conditions is critical for the success of a Grignard synthesis.[4] Grignard reagents are potent bases and will readily react with water in an acid-base reaction to form an alkane.[5][6] This quenching of the Grignard reagent is a primary cause of low yields. For instance, if 0.1 moles of water are present in a reaction designed to use 1 mole of Grignard reagent, 0.1 moles of the reagent will be destroyed, immediately limiting the theoretical yield to 90%.[4] Therefore, all glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere, and anhydrous solvents must be used.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound Presence of moisture: Glassware, solvent, or reagents were not completely dry.Flame-dry or oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Ensure starting materials are free from water.[4]
Poor quality Grignard reagent: The Grignard reagent may have degraded during storage.If using a commercial Grignard reagent, determine its exact concentration by titration before use. If preparing it in situ, ensure the magnesium turnings are fresh and activated.[4]
Significant amount of n-butane byproduct detected Wurtz coupling: High local concentration of ethyl bromide or elevated reaction temperature.Add the ethyl bromide solution slowly and dropwise to the magnesium suspension to maintain a steady, controlled reaction. Maintain a moderate temperature; avoid excessive heating.[7]
Recovery of a large amount of 3-pentanone after workup Enolization of the intermediate ketone: The Grignard reagent acted as a base instead of a nucleophile.Add the diethyl carbonate solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[4]
Presence of 3-pentanol (B84944) in the product mixture Reduction of the intermediate ketone: Hydride transfer from the Grignard reagent.Perform the reaction at a lower temperature, as higher temperatures can favor the reduction pathway.[4]

Quantitative Data on Side Reactions

The formation of side products in a Grignard reaction is highly dependent on the reaction conditions. The following table summarizes the effect of solvent choice on the yield of the Wurtz coupling byproduct in a representative Grignard reaction.

SolventYield of Grignard Product (%)Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[7]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[7]
2-Methyltetrahydrofuran (2-MeTHF)Equal or superior to Et₂ORecommended alternative to Et₂O and THF for suppressing Wurtz coupling.[10]

Data from a study on the reaction of benzyl (B1604629) chloride with 2-butanone, demonstrating the significant impact of solvent on Wurtz coupling.

Experimental Protocol: Synthesis of this compound

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Ethyl bromide, anhydrous

  • Diethyl carbonate, pure

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous potassium carbonate or calcium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Magnesium Activation: Place 36 g of dry magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Reagent Formation:

    • Add 275 ml of anhydrous diethyl ether to the flask.

    • To initiate the reaction, add 2-3 ml of dry ethyl bromide through the dropping funnel without stirring.

    • Prepare a solution of 160 g of ethyl bromide in 350 ml of anhydrous diethyl ether in the dropping funnel.

    • Once the reaction has started (indicated by gentle reflux), begin stirring and add the ethyl bromide solution dropwise at a rate that maintains a gentle reflux. This addition should take approximately 45 minutes. If the reaction becomes too vigorous, cool the flask with an ice bath.

    • After the addition is complete, continue stirring for an additional 15 minutes.

  • Reaction with Diethyl Carbonate:

    • Prepare a solution of 52 g of pure diethyl carbonate in 70 ml of anhydrous diethyl ether in the dropping funnel.

    • With rapid stirring, add the diethyl carbonate solution dropwise to the Grignard reagent over about one hour. A vigorous reaction should occur, causing the ether to reflux.

    • After the addition is complete, heat the reaction mixture on a water bath with stirring for one hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the reaction mixture into a flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 ml of water. This will quench any unreacted Grignard reagent and protonate the alkoxide.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the ethereal extracts and dry them over anhydrous potassium carbonate or calcium sulfate.

    • Remove the ether by distillation.

    • Fractionally distill the crude product, collecting the fraction boiling between 139-142 °C to obtain pure this compound.

Reaction Pathway Diagram

Grignard_Synthesis cluster_side_reactions Side Reactions EtMgBr Ethylmagnesium Bromide (EtMgBr) Intermediate_Ketone 3-Pentanone (Intermediate) EtMgBr->Intermediate_Ketone + EtOCOOEt - EtOMgBr Wurtz_Product n-Butane (Wurtz Coupling) EtMgBr->Wurtz_Product + EtBr Quenched_Grignard Ethane (Quenched Grignard) EtMgBr->Quenched_Grignard + H₂O EtOCOOEt Diethyl Carbonate Alkoxide Magnesium Alkoxide Intermediate_Ketone->Alkoxide + EtMgBr Enolate Enolate Intermediate_Ketone->Enolate + EtMgBr (as base) Reduction_Product 3-Pentanol (Reduction) Intermediate_Ketone->Reduction_Product + EtMgBr (β-hydride transfer) Product This compound Alkoxide->Product + Workup Enolate->Intermediate_Ketone + Workup EtBr Ethyl Bromide H2O H₂O / Protic Solvent Workup Acidic Workup (e.g., NH₄Cl, H₂O)

Main and side reaction pathways in the Grignard synthesis of this compound.

References

Technical Support Center: Optimizing 3-Ethyl-3-pentanol Yield in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard synthesis of 3-Ethyl-3-pentanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sensitive reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Grignard synthesis of this compound?

A1: The three most critical factors are:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any source of protons.[1][2] All glassware must be rigorously dried, and anhydrous solvents must be used.[3]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from starting.[4] Activation to expose a fresh magnesium surface is crucial.[5][6]

  • Temperature Control: The Grignard reaction is exothermic.[7] Proper temperature control is essential to minimize side reactions and ensure a good yield.[5][8]

Q2: My Grignard reaction won't start. What should I do?

A2: Failure to initiate is a common problem. Here are several techniques to start the reaction:

  • Crushing the Magnesium: Use a dry glass rod to crush a few pieces of the magnesium turnings against the bottom of the flask.[4][9] This exposes a fresh, unoxidized surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][9] The iodine color will disappear once the reaction begins.[4]

  • Local Heating: Gently warm a small spot of the flask with a heat gun, but do not heat the entire mixture.

  • Sonication: Using an ultrasound bath can help initiate the reaction.[9]

Q3: What are the common side products in the synthesis of this compound and how can I minimize them?

A3: The primary side reactions include:

  • Wurtz Coupling: The ethyl magnesium bromide can react with unreacted ethyl bromide to form butane. This can be minimized by the slow, dropwise addition of the ethyl bromide solution to the magnesium suspension, ensuring it reacts with the magnesium rather than the formed Grignard reagent.[5]

  • Reduction of the Ester: While less common with esters compared to sterically hindered ketones, some reduction of the diethyl carbonate can occur.[10] Performing the reaction at a controlled, low temperature helps favor the nucleophilic addition.[5][11]

  • Enolization: This is not a significant side reaction with diethyl carbonate as it lacks alpha-protons.

Q4: How can I be sure my Grignard reagent has formed and what is its concentration?

A4: Visual cues for Grignard reagent formation include the disappearance of the iodine color (if used), gentle bubbling, and the solution turning cloudy and gray or brown.[4][6] For quantitative analysis, the concentration of the Grignard reagent should be determined by titration before adding the ester.[12] Common titration methods include using diphenylacetic acid or iodine in the presence of lithium chloride.[12][13][14]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Symptom Possible Cause Recommended Solution
Reaction fails to initiate (clear solution, no heat).Inactive magnesium surface; presence of moisture.Activate magnesium by crushing or with iodine.[5][9] Ensure all glassware is flame-dried and reagents are anhydrous.[2][3]
Vigorous initial reaction, then it stops.High local concentration of ethyl bromide leading to side reactions.Ensure slow, dropwise addition of the ethyl bromide solution with efficient stirring.[6]
Low yield of tertiary alcohol, high recovery of starting materials.Incomplete reaction.Allow the reaction to stir for a sufficient time after the addition of reagents is complete, potentially with gentle warming to ensure completion.[5]
Formation of significant byproducts.Incorrect reaction temperature; improper reagent addition.Maintain a low temperature (e.g., 0 °C) during the addition of diethyl carbonate to the Grignard reagent.[5] Add the diethyl carbonate solution slowly to the Grignard reagent, not the other way around.
Issue 2: Product Loss During Work-up and Purification
Symptom Possible Cause Recommended Solution
Emulsion formation during aqueous work-up.Formation of magnesium salts.Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching, which is generally preferred over strong acids for tertiary alcohols.[5][15]
Low isolated yield after extraction.Incomplete extraction of the product.Perform multiple extractions (at least 3) of the aqueous layer with diethyl ether to ensure complete recovery of the product.[15]
Product decomposition during distillation.Residual acid from work-up.Wash the combined organic layers with a sodium bicarbonate solution to neutralize any remaining acid before drying and distillation.[16]

Experimental Protocols

Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.[17]

  • Reagents: Place 36 g of dry magnesium turnings in the flask.[17]

  • Initiation: Add a small crystal of iodine. Add a solution of 160 g of dry ethyl bromide in 350 ml of anhydrous diethyl ether to the dropping funnel.[17] Add a small amount of the ethyl bromide solution to the magnesium. The reaction should begin, evidenced by the disappearance of the iodine color and gentle refluxing.[4][17]

  • Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[17] Use an ice-water bath to control the reaction rate if necessary.[7]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[17] The resulting dark grey or brown solution is the Grignard reagent.

Protocol 2: Synthesis of this compound
  • Setup: Cool the prepared Grignard reagent in an ice bath.

  • Reaction: Prepare a solution of 52 g of pure diethyl carbonate in 70 ml of anhydrous diethyl ether and add it to the dropping funnel.[17] Add the diethyl carbonate solution dropwise to the rapidly stirred Grignard reagent over about one hour.[17] A vigorous reaction should occur, causing the ether to reflux.

  • Completion: After the addition is complete, heat the reaction mixture on a water bath for one hour with continued stirring to drive the reaction to completion.[17]

Protocol 3: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath. Pour the mixture into a flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 ml of water.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice more with diethyl ether.[15][17]

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution).[5] Dry the organic layer over anhydrous magnesium sulfate (B86663) or potassium carbonate.[17]

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Purify the crude this compound by fractional distillation, collecting the fraction that boils at 139-142°C.[17]

Visualizations

Reaction Mechanism

Grignard_Mechanism EtMgBr Et⁻ MgBr⁺ (Grignard Reagent) Carbonate EtO-C(=O)-OEt (Diethyl Carbonate) EtMgBr->Carbonate 1. Nucleophilic Attack Ketone Et-C(=O)-Et (3-Pentanone) EtMgBr->Ketone 2. Nucleophilic Attack Intermediate1 EtO-C(O⁻MgBr⁺)(Et)-OEt (Tetrahedral Intermediate) Carbonate->Intermediate1 Intermediate1->Ketone Elimination of EtO⁻ Intermediate2 Et-C(O⁻MgBr⁺)(Et)-Et (Alkoxide Intermediate) Ketone->Intermediate2 Product Et-C(OH)(Et)-Et (this compound) Intermediate2->Product 3. H₃O⁺ Work-up

Caption: Mechanism for the synthesis of this compound.

Experimental Workflow

Grignard_Workflow A Preparation of Anhydrous Apparatus B Activation of Magnesium Turnings A->B C Formation of Ethylmagnesium Bromide B->C D Reaction with Diethyl Carbonate C->D E Aqueous Work-up (Quenching) D->E F Extraction with Diethyl Ether E->F G Drying and Solvent Removal F->G H Fractional Distillation G->H I Product: this compound H->I

Caption: Experimental workflow for Grignard synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of This compound Q1 Did the reaction initiate? Start->Q1 Sol1 Check for moisture. Activate Mg (crush, I₂). Ensure anhydrous reagents. Q1->Sol1 No Q2 Was the starting ester consumed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Grignard reagent likely quenched. Verify anhydrous conditions. Titrate Grignard reagent. Q2->Sol2 No Q3 Significant byproduct formation observed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Control temperature (0 °C). Ensure slow addition of reagents. Q3->Sol3 Yes Sol4 Review work-up procedure. Ensure complete extraction. Check for losses during purification. Q3->Sol4 No A3_Yes Yes A3_No No

References

Byproducts formed during the synthesis of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-3-pentanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most common laboratory synthesis of this compound is through the Grignard reaction. This typically involves the reaction of ethylmagnesium bromide (a Grignard reagent) with either diethyl carbonate or 3-pentanone (B124093).[1][2] When using diethyl carbonate, two equivalents of the Grignard reagent are required to produce the tertiary alcohol. The first equivalent adds to the carbonyl group to form an intermediate ketone, 3-pentanone, which then reacts with a second equivalent of the Grignard reagent.

Q2: What are the potential byproducts in the synthesis of this compound?

Several byproducts can be formed during the synthesis of this compound, primarily arising from the high reactivity of the Grignard reagent. These include:

  • Unreacted Starting Materials: Diethyl carbonate, ethyl bromide, and 3-pentanone (if used as a starting material or as an intermediate).

  • 3-Pentanone: This ketone is an intermediate when diethyl carbonate is used as the starting material. Incomplete reaction or improper stoichiometry can result in its presence in the final product mixture.

  • Butane (B89635): Formed via a Wurtz-type coupling reaction between ethylmagnesium bromide and unreacted ethyl bromide.

  • Ethane (B1197151): The Grignard reagent is a strong base and will react with any protic source, such as water or alcohols, to produce ethane.[3]

  • Biphenyl (B1667301): If bromobenzene (B47551) is used as a starting material for a different Grignard synthesis, biphenyl can be a major impurity formed from a coupling reaction. While not directly applicable to the synthesis of this compound from ethyl bromide, it is a common byproduct in Grignard reactions.[4]

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation is critical for achieving a high yield and purity of this compound. Key strategies include:

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture.[5][6]

  • High-Quality Reagents: Use anhydrous solvents and ensure the magnesium turnings are fresh and reactive. Activation of magnesium with a small crystal of iodine is a common practice.[6]

  • Controlled Addition: Slow, dropwise addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent, and slow addition of the Grignard reagent to the ester or ketone, can help to control the exothermic reaction and minimize side reactions.

  • Proper Stoichiometry: Accurate measurement of reactants is crucial. When using diethyl carbonate, ensure at least a 2:1 molar ratio of ethylmagnesium bromide to the ester.

  • Careful Work-up: The quenching of the reaction should be performed carefully, typically by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of this compound Presence of water in reagents or glassware.Ensure all glassware is rigorously dried and use anhydrous solvents.[5][6]
Inactive magnesium.Use fresh magnesium turnings or activate with iodine.[6]
Impure Grignard reagent.Prepare the Grignard reagent fresh before use.
Presence of a significant amount of 3-pentanone Insufficient Grignard reagent.Use at least a 2:1 molar ratio of ethylmagnesium bromide to diethyl carbonate.
Incomplete reaction.Ensure sufficient reaction time and appropriate temperature.
Detection of butane in the product mixture Wurtz coupling side reaction.Add the ethyl bromide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
Detection of ethane gas Reaction of Grignard reagent with a protic source.Ensure strict anhydrous conditions and that the starting materials are free of water or alcohol impurities.
Milky or cloudy appearance during work-up Formation of magnesium salts.Add a sufficient amount of dilute acid (e.g., HCl or H2SO4) during the work-up to dissolve the salts.[7]

Data Presentation

Table 1: Physical Properties of this compound and Potential Byproducts

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC7H16O116.20140-142[8]0.829
Diethyl carbonateC5H10O3118.13126-1280.975
3-PentanoneC5H10O86.13101-1020.814
ButaneC4H1058.12-0.50.601 (liquid)
EthaneC2H630.07-88.60.546 (liquid)

Table 2: Spectroscopic Data for Identification

Compound Analytical Method Key Signals / Fragments (m/z)
This compoundGC-MS116 (M+), 87, 59
1H NMR (CDCl3)δ 0.88 (t, 9H), 1.45 (q, 6H), 1.55 (s, 1H, OH)
13C NMR (CDCl3)δ 8.5, 32.5, 76.5
3-PentanoneGC-MS86 (M+), 57, 29
1H NMR (CDCl3)δ 1.05 (t, 6H), 2.42 (q, 4H)
13C NMR (CDCl3)δ 7.8, 35.5, 211.2
ButaneGC-MS58 (M+), 43, 29
1H NMR (CDCl3)δ 0.90 (t, 6H), 1.33 (m, 4H)
EthaneGC-MS30 (M+), 28, 15
1H NMR (CDCl3)δ 0.86 (s, 6H)

Experimental Protocols

Synthesis of this compound from Diethyl Carbonate

This protocol is adapted from established laboratory procedures.[5]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Diethyl carbonate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Diethyl Carbonate:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of diethyl carbonate in anhydrous diethyl ether.

    • Add the diethyl carbonate solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.[5]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at 140-142 °C.[8]

Mandatory Visualization

Synthesis_Byproducts EtMgBr Ethylmagnesium Bromide (EtMgBr) Pentanone 3-Pentanone (Intermediate) EtMgBr->Pentanone + Diethyl Carbonate (1st eq.) Butane Butane (Wurtz Byproduct) EtMgBr->Butane + EtBr (Wurtz Coupling) Ethane Ethane (Hydrolysis Byproduct) EtMgBr->Ethane + H₂O EtBr Ethyl Bromide (EtBr) EtBr->EtMgBr Anhydrous Ether Mg Magnesium (Mg) Mg->EtMgBr Anhydrous Ether DiethylCarbonate Diethyl Carbonate Product This compound Pentanone->Product + EtMgBr (2nd eq.) Water H₂O (Moisture)

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

References

How to minimize Wurtz coupling in 3-Ethyl-3-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Wurtz coupling during the synthesis of 3-Ethyl-3-pentanol via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, typically ethyl magnesium bromide (CH₃CH₂MgBr), with a suitable carbonyl compound. Commonly used carbonyl compounds for this synthesis are diethyl carbonate or diethyl ketone (3-pentanone).[1][2][3]

Q2: What is Wurtz coupling and why is it a problem in this synthesis?

Wurtz coupling is a significant side reaction that occurs during the formation of the Grignard reagent itself.[4][5] It involves the reaction of the newly formed ethyl magnesium bromide with unreacted ethyl bromide to produce butane (B89635) (CH₃CH₂CH₂CH₃). This side reaction is problematic as it consumes both the starting material and the Grignard reagent, leading to a reduced yield of the desired this compound and complicating the purification of the final product.[6]

Q3: What are the main causes of excessive Wurtz coupling?

Several factors can promote the unwanted Wurtz coupling side reaction:

  • High local concentration of ethyl bromide: Rapid addition of ethyl bromide can create localized areas of high concentration, increasing the likelihood of it reacting with the Grignard reagent instead of the magnesium metal.[5][6]

  • Elevated reaction temperature: The formation of the Grignard reagent is an exothermic process. If the temperature is not controlled, it can accelerate the rate of the Wurtz coupling reaction.[4][6][7]

  • Inadequate magnesium surface area or activation: A passive or small surface area of magnesium can slow down the formation of the Grignard reagent, allowing more time for the unreacted ethyl bromide to engage in Wurtz coupling.[5][6]

  • Solvent choice: While diethyl ether is a common solvent, certain solvents like THF may promote Wurtz coupling more readily with specific substrates.[6]

Troubleshooting Guide: Minimizing Wurtz Coupling

This guide provides solutions to common issues encountered during the synthesis of this compound that may be attributed to Wurtz coupling.

Issue Potential Cause Recommended Solution
Low yield of this compound and presence of a non-polar byproduct (butane). High rate of Wurtz coupling.Implement strategies to minimize Wurtz coupling as detailed below.
Reaction becomes too vigorous and difficult to control during Grignard reagent formation. Rapid addition of ethyl bromide and/or localized overheating.Add the ethyl bromide solution dropwise and slowly to the magnesium suspension.[4][6][7] Ensure efficient stirring and use an ice bath to maintain a gentle reflux.[6][7]
A significant amount of starting ethyl bromide is recovered after the reaction. Poor initiation or deactivation of the Grignard reagent.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.[1][4][7] Activate the magnesium turnings with a small crystal of iodine before adding the ethyl bromide.[6][7]
Formation of a cloudy precipitate during Grignard reagent preparation. This can be an indication of Wurtz coupling byproducts or other side reactions.Adhere strictly to slow addition rates and low-temperature control.[6] Using a more dilute solution of ethyl bromide may also be beneficial.[7]

Data Presentation: Reaction Conditions to Minimize Wurtz Coupling

The following table summarizes key experimental parameters and their impact on minimizing Wurtz coupling during the Grignard synthesis of this compound.

Parameter Condition to Minimize Wurtz Coupling Rationale
Addition Rate of Ethyl Bromide Slow, dropwise additionPrevents high local concentrations of the alkyl halide.[5][6]
Reaction Temperature Maintain gentle reflux; use external cooling (ice bath) as neededThe Grignard formation is exothermic; lower temperatures disfavor the Wurtz coupling side reaction.[4][6][7]
Solvent Anhydrous diethyl etherEnsures a dry environment to prevent quenching of the Grignard reagent.[1][4]
Magnesium High-purity turnings with a large surface area; activate with iodineA reactive and large surface area promotes the desired Grignard formation over the competing Wurtz reaction.[4][5][6]
Concentration Use a sufficient volume of solvent for dilutionLowering the concentration of the ethyl halide can reduce the rate of the bimolecular Wurtz coupling reaction.[7]

Experimental Protocol: Synthesis of this compound

This protocol details a method for the synthesis of this compound from diethyl carbonate and ethyl bromide, with an emphasis on minimizing Wurtz coupling.

Materials:

  • Magnesium turnings (36 g)

  • Anhydrous diethyl ether (625 mL total)

  • Ethyl bromide (163 g, dried)

  • Diethyl carbonate (52 g, pure)

  • Crushed ice (500 g)

  • Ammonium (B1175870) chloride (100 g)

  • Anhydrous potassium carbonate or anhydrous calcium sulfate

Procedure:

  • Apparatus Setup: Assemble a 1-liter three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Grignard Reagent Preparation:

    • Place 36 g of dry magnesium turnings and 275 mL of anhydrous ether into the flask.

    • To initiate the reaction, add approximately 2-3 g of dry ethyl bromide from the dropping funnel without stirring. The reaction is indicated by the appearance of turbidity and a gentle boiling of the ether.

    • Once initiated, begin stirring and add a solution of 160 g of ethyl bromide in 350 mL of anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. This addition should take approximately 45-60 minutes. Use an external ice bath to control the reaction temperature if necessary.[1]

    • After the addition is complete, continue stirring for an additional 15 minutes.

  • Reaction with Diethyl Carbonate:

    • Prepare a solution of 52 g of pure diethyl carbonate in 70 mL of anhydrous ether.

    • Add this solution dropwise to the rapidly stirred Grignard reagent over a period of about one hour. A vigorous reaction should occur, causing the ether to reflux continuously.[1]

    • After the addition is complete, heat the reaction mixture on a water bath with continued stirring for another hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Pour the reaction mixture into a 2-liter flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water. Shake the flask frequently.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with additional ether.

    • Combine the ethereal extracts and dry them over anhydrous potassium carbonate or anhydrous calcium sulfate.

    • Remove the ether by distillation.

    • Fractionally distill the crude product, collecting the fraction that boils between 139-142 °C. This fraction is this compound. The reported yield for this procedure is approximately 44 g.[1]

Visualizations

Reaction_Pathways cluster_grignard Grignard Reagent Formation cluster_synthesis Desired Synthesis Pathway cluster_wurtz Wurtz Coupling Side Reaction EtBr Ethyl Bromide EtMgBr Ethyl Magnesium Bromide (Grignard Reagent) EtBr->EtMgBr + Mg EtBr_wurtz Ethyl Bromide Mg Magnesium Mg->EtMgBr EtMgBr_syn Ethyl Magnesium Bromide EtMgBr_wurtz Ethyl Magnesium Bromide Carbonyl Diethyl Carbonate Product This compound Carbonyl->Product EtMgBr_syn->Product + Diethyl Carbonate Butane Butane (Byproduct) EtMgBr_wurtz->Butane + Ethyl Bromide EtBr_wurtz->Butane

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_temp Was the reaction temperature controlled? start->check_temp check_addition Was the ethyl bromide added slowly? check_temp->check_addition Yes solution_temp Use an ice bath to maintain gentle reflux. check_temp->solution_temp No check_conditions Were anhydrous conditions maintained? check_addition->check_conditions Yes solution_addition Add ethyl bromide dropwise over an extended period. check_addition->solution_addition No solution_conditions Thoroughly dry all glassware and use anhydrous solvents. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_temp->check_addition solution_addition->check_conditions solution_conditions->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Preventing enolization during the synthesis of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Ethyl-3-pentanol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this tertiary alcohol, with a specific focus on preventing the common side reaction of enolization.

Frequently Asked Questions (FAQs)

Q1: What is enolization and why is it a significant problem in the synthesis of this compound?

A: Enolization is a reaction where a carbonyl compound, such as the starting material 3-pentanone (B124093), loses a proton from the α-carbon (the carbon adjacent to the carbonyl group) to form an enolate. In the context of a Grignard synthesis, the ethylmagnesium bromide reagent is not only a potent nucleophile but also a strong base. It can abstract an acidic α-proton from 3-pentanone.[1][2] This side reaction is problematic because the resulting enolate is unreactive towards further Grignard reagent addition.[1] Consequently, after the aqueous workup step, the enolate is simply protonated back to the starting ketone, 3-pentanone, leading to a significant reduction in the yield of the desired this compound.

Q2: How can I determine if enolization is the primary cause of low yield in my reaction?

A: The most direct evidence of enolization as a significant side reaction is the recovery of a substantial amount of your starting material, 3-pentanone, after the reaction and workup. If analysis of your crude product (e.g., by GC-MS or NMR spectroscopy) shows a low conversion of 3-pentanone alongside the formation of this compound, enolization is the likely culprit.

Q3: What is the role of temperature in controlling the enolization side reaction?

A: Lowering the reaction temperature is a critical strategy to minimize enolization. The nucleophilic addition of the Grignard reagent to the carbonyl carbon generally has a lower activation energy than the proton abstraction (enolization) pathway. By conducting the addition of 3-pentanone to the Grignard reagent at a low temperature, typically 0 °C to -78 °C, you can kinetically favor the desired nucleophilic addition over the enolization side reaction.

Q4: How do Lewis acid additives like cerium(III) chloride (CeCl₃) or lanthanum(III) chloride (LaCl₃) help prevent enolization?

A: Lewis acid additives are highly effective in suppressing enolization. They work by coordinating to the carbonyl oxygen of the ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophilic attack by the Grignard reagent.[3] Concurrently, this process is thought to generate a less basic, more nucleophilic organocerium or organolanthanum species, which has a reduced tendency to act as a base and abstract the α-proton.[2][4] The result is a significant enhancement of the desired 1,2-addition reaction and a marked suppression of enolization, leading to higher yields of the tertiary alcohol.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound; high recovery of 3-pentanone. Significant enolization: The Grignard reagent is acting as a base instead of a nucleophile.1. Temperature Control: Add the 3-pentanone solution slowly to the Grignard reagent at a reduced temperature (0 °C or below). Maintain this temperature for a period before allowing the reaction to warm to room temperature. 2. Use of Additives: Incorporate a Lewis acid additive. Anhydrous cerium(III) chloride (CeCl₃) is highly effective. Pre-complexing the 3-pentanone with CeCl₃ before the addition of the Grignard reagent can dramatically increase the yield.[1][5] 3. Reverse Addition: In some cases, adding the Grignard reagent slowly to the ketone solution (which may contain the Lewis acid) can help maintain a low concentration of the basic Grignard reagent, thus disfavoring enolization.
Reaction fails to initiate (Grignard reagent does not form). 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture. 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing reaction.1. Rigorous Drying: Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Magnesium Activation: Use fresh, shiny magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.
Formation of significant amount of a high-boiling byproduct (biphenyl if using bromobenzene, or butane (B89635) from ethyl bromide). Wurtz-type coupling: The Grignard reagent is reacting with the unreacted alkyl halide.1. Slow Addition: Add the ethyl bromide slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Efficient Stirring: Ensure vigorous stirring to promote rapid reaction with the magnesium surface.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes typical yields for the synthesis of tertiary alcohols from enolizable ketones under various conditions, illustrating the effectiveness of strategies to suppress enolization.

Starting KetoneGrignard ReagentConditionsYield of Tertiary AlcoholRecovered KetoneReference
α-Tetralonen-ButyllithiumStandard26%55%--INVALID-LINK--[6]
α-Tetralonen-Butyllithiumwith CeCl₃, -78 °C92-97%Not specified--INVALID-LINK--[6]
α-Tetralonen-Butylmagnesium bromidewith CeCl₃, 0 °C95%5%--INVALID-LINK--[6]
General Enolizable KetonesVarious Grignard Reagentswith CeCl₃High YieldsSignificantly Reduced--INVALID-LINK--[1]

Reaction Pathways: Nucleophilic Addition vs. Enolization

The diagram below illustrates the two competing pathways in the reaction between 3-pentanone and ethylmagnesium bromide. The desired pathway is the nucleophilic addition leading to the product, while the undesired side reaction is the proton abstraction that results in the formation of an enolate intermediate, which reverts to the starting material upon workup.

G cluster_products Potential Products ketone 3-Pentanone alcohol This compound (Desired Product) ketone->alcohol Nucleophilic Addition (Desired Pathway) enolate Enolate Intermediate ketone->enolate Proton Abstraction (Enolization - Side Reaction) grignard Ethylmagnesium Bromide (EtMgBr) grignard->alcohol grignard->enolate Acts as Base starting_material Unreacted 3-Pentanone enolate->starting_material Protonation during Workup

References

Technical Support Center: Synthesis and Purification of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and purification of 3-ethyl-3-pentanol, with a focus on the removal of unreacted Grignard reagent and subsequent purification steps.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the workup and purification of this compound synthesized via a Grignard reaction.

Quenching the Reaction

Q1: How should I properly quench the Grignard reaction to neutralize unreacted reagents?

A1: The quenching process serves to protonate the magnesium alkoxide intermediate to form this compound and to neutralize any excess Grignard reagent. A common and effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture, which should be cooled in an ice bath to manage the exothermic reaction.[1] Alternatively, dilute hydrochloric acid (e.g., 1 M HCl) can be used.

Q2: What are the advantages and disadvantages of using saturated ammonium chloride versus dilute hydrochloric acid for quenching?

A2: Saturated ammonium chloride is a mild acidic quenching agent that minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol, this compound, to form undesired alkene byproducts.[2] Strong acids like HCl are very effective at dissolving the magnesium salts that form during the workup, resulting in a clearer separation of the aqueous and organic layers.[3] However, the strongly acidic conditions can promote the elimination of water from the tertiary alcohol.[2][3][4]

Q3: My reaction mixture becomes very thick with a white precipitate after adding the quenching solution. Is this normal?

A3: Yes, the formation of a white precipitate, which is typically a mixture of magnesium hydroxide (B78521) and magnesium salts, is expected during the quenching step.[3] If the precipitate is too thick and hinders stirring or extraction, you may need to add more of the quenching solution or a sufficient amount of dilute acid to dissolve the salts.

Extraction and Purification

Q4: I'm observing a stable emulsion between the aqueous and organic layers during extraction. How can I break it?

A4: Emulsion formation is a common problem in Grignard workups. To break an emulsion, you can try the following techniques:

  • Add Brine: Wash the emulsified mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filter through Celite: Filtering the entire mixture through a pad of Celite can help to remove particulate matter that may be stabilizing the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.

Q5: What is the expected yield for the synthesis of this compound?

A5: The yield of this compound can vary depending on the reaction conditions and the purity of the reagents. A reported yield for a specific preparation is 44 g.[1] Generally, yields for Grignard synthesis of tertiary alcohols can be in the range of 50% for student preparations.[5]

Q6: What are the key side reactions that can lower the yield of this compound?

A6: The primary side reactions include:

  • Reaction with Water: Grignard reagents are highly reactive with water. Any moisture in the glassware or solvents will quench the reagent and reduce the yield.

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide to form a C-C coupled byproduct.

  • Dehydration of the Product: As mentioned, acidic conditions during workup can lead to the elimination of water from this compound to form alkenes.[2]

Data Presentation

Workup ParameterQuenching AgentAdvantagesDisadvantagesExpected Purity
Quenching Saturated Aqueous NH₄ClMild conditions, minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol product.[2]May not be as effective at dissolving magnesium salts, potentially leading to thicker precipitates.High purity of the desired alcohol is generally maintained.
Quenching Dilute HCl (e.g., 1 M)Effectively dissolves magnesium salts, leading to a cleaner separation of layers.[3]Risk of acid-catalyzed dehydration of the tertiary alcohol to form alkene byproducts, especially with heating.[2][3][4]The purity of the alcohol may be compromised by the presence of alkene byproducts.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a literature procedure for the preparation of this compound.[1]

1. Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

  • Ensure all glassware is thoroughly dried in an oven and assembled under a dry atmosphere (e.g., nitrogen or argon).

  • In a 1-liter three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place 36 g of dry magnesium turnings and 275 mL of anhydrous diethyl ether.

  • To initiate the reaction, add 2 mL of dry ethyl bromide through the dropping funnel.

  • Once the reaction begins (indicated by cloudiness and gentle refluxing of the ether), add a solution of 160 g of ethyl bromide in 350 mL of anhydrous ether dropwise at a rate that maintains a steady reflux. This addition should take approximately 45 minutes.

  • After the addition is complete, continue stirring for an additional 15 minutes.

2. Reaction with Diethyl Carbonate:

  • To the freshly prepared Grignard reagent, add a solution of 52 g of pure diethyl carbonate in 70 mL of anhydrous ether dropwise with rapid stirring over about one hour. A vigorous reaction should occur, causing the ether to reflux.

  • After the addition is complete, heat the reaction mixture on a water bath with continued stirring for one hour.

3. Workup and Purification:

  • Pour the reaction mixture into a 2-liter flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water. Shake the flask frequently.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the ethereal extracts and dry them over anhydrous potassium carbonate or anhydrous calcium sulfate.

  • Remove the ether by evaporation.

  • Fractionally distill the crude this compound, collecting the fraction that boils between 139-142 °C.

Mandatory Visualization

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification reagents_prep Mg turnings + Anhydrous Ether initiation Add small amount of Ethyl Bromide reagents_prep->initiation addition_etbr Dropwise addition of Ethyl Bromide in Ether initiation->addition_etbr reflux_prep Stir for 15 min addition_etbr->reflux_prep addition_dec Dropwise addition of Diethyl Carbonate in Ether reflux_prep->addition_dec reflux_reaction Heat on water bath for 1 hr addition_dec->reflux_reaction quench Pour into ice and aqueous NH4Cl solution reflux_reaction->quench extraction Separate layers and extract aqueous phase with Ether quench->extraction drying Dry combined organic layers extraction->drying evaporation Remove Ether by evaporation drying->evaporation distillation Fractional Distillation (139-142 °C) evaporation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 3-Ethyl-3-pentanol synthesis via a Grignard reaction.

Experimental Protocol: Work-up of this compound

This protocol outlines the steps for the work-up and purification of this compound following its synthesis from the reaction of ethyl magnesium bromide with diethyl carbonate.

Procedure:

  • Quenching: The reaction mixture is carefully poured into a flask containing crushed ice and a solution of ammonium (B1175870) chloride in water, with continuous shaking.[1] This step neutralizes the reaction and protonates the alkoxide to form the desired alcohol.

  • Extraction: The mixture is then transferred to a separatory funnel. The ether layer containing the product is separated from the aqueous layer. The aqueous layer should be extracted multiple times with ether to ensure complete recovery of the product.[1]

  • Washing: The combined ether extracts are washed sequentially with water and then with a saturated sodium chloride solution (brine). The water wash removes water-soluble impurities, and the brine wash helps to remove residual water from the organic layer.

  • Drying: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous potassium carbonate or anhydrous calcium sulfate (B86663), to remove any remaining traces of water.[1]

  • Solvent Removal: The drying agent is removed by filtration, and the ether is evaporated, typically using a rotary evaporator.[1]

  • Purification: The crude this compound is then purified by fractional distillation. The fraction boiling between 139-142°C is collected.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Materials
Magnesium turnings36 g[1]
Ethyl bromide160 g (109.5 mL)[1]
Diethyl carbonate52 g (53.5 mL)[1]
Anhydrous ether~695 mL[1]
Work-up Reagents
Crushed ice500 g[1]
Ammonium chloride100 g[1]
Water (for NH4Cl solution)200 mL[1]
Product Information
Product NameThis compound[2]
Molecular FormulaC7H16O[2]
Boiling Point139-142 °C[1][2]
Expected Yield44 g[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of this compound synthesis in a question-and-answer format.

Issue 1: The quenching process is violently exothermic and difficult to control.

  • Question: Why is the addition of the quenching solution so vigorous, and how can I manage it safely?

  • Answer: The vigorous reaction is due to the highly exothermic nature of the reaction between the unreacted Grignard reagent and the protic quenching agent (water or aqueous ammonium chloride). To control this:

    • Always cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching solution.

    • For larger scale reactions, consider adding the reaction mixture slowly to the chilled quenching solution with vigorous stirring.

Issue 2: A large amount of white solid precipitates during the work-up, making phase separation impossible.

  • Question: What is this white precipitate, and how can I dissolve it to proceed with the extraction?

  • Answer: The white precipitate consists of magnesium salts, such as magnesium hydroxide (B78521) and magnesium hydroxy halides, which are byproducts of the Grignard reaction work-up. To dissolve these salts:

    • Ensure a sufficient amount of the saturated ammonium chloride solution has been added. Ammonium chloride is a weak acid that helps to keep the magnesium salts dissolved in the aqueous layer.[3]

    • If the precipitate persists, you can add a dilute acid, such as 1M HCl, dropwise with stirring until the solids dissolve.[4] However, be cautious as strong acids can promote the dehydration of the tertiary alcohol to an alkene.[2]

Issue 3: A persistent emulsion forms between the aqueous and organic layers during extraction.

  • Question: How can I break the emulsion to achieve a clean separation of the layers?

  • Answer: Emulsion formation is common in Grignard work-ups due to the presence of fine magnesium salt precipitates. To break the emulsion:

    • Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.

    • If the emulsion is still present, you can try filtering the entire mixture through a pad of Celite.

    • For very stubborn emulsions, allowing the mixture to stand for a longer period or gentle swirling of the separatory funnel can sometimes help.

Issue 4: The final yield of this compound is lower than expected.

  • Question: What are the potential causes for a low yield, and how can I improve it?

  • Answer: A low yield can be attributed to several factors:

    • Incomplete reaction: Ensure the Grignard reagent was fully formed and the reaction with diethyl carbonate went to completion.

    • Product loss during work-up:

      • Incomplete extraction: this compound has some slight water solubility. Ensure you perform multiple extractions (at least 2-3) of the aqueous layer with ether to maximize recovery.

      • Emulsion: Significant amounts of product can be trapped in an emulsion. Take steps to break any emulsions that form.

    • Side reactions: The Grignard reagent can participate in side reactions, such as coupling with unreacted ethyl bromide.

    • Dehydration of the product: If a strong acid was used during the work-up, the tertiary alcohol product could have been dehydrated to form 3-ethyl-2-pentene. Using a milder quenching agent like saturated ammonium chloride is recommended to avoid this.[2]

Frequently Asked Questions (FAQs)

Q1: Why is saturated ammonium chloride solution used to quench the reaction instead of just water or a strong acid?

A1: Saturated ammonium chloride is the preferred quenching agent for the synthesis of tertiary alcohols for a few key reasons. It is a mild acid, strong enough to protonate the magnesium alkoxide to the desired alcohol and to quench any excess Grignard reagent.[3] Unlike strong acids, it is generally not acidic enough to cause the acid-catalyzed dehydration of the tertiary alcohol product to an alkene.[2] While water can be used, it can lead to the formation of insoluble magnesium hydroxide, which can complicate the extraction. Ammonium chloride helps to keep these magnesium salts in the aqueous solution.[3]

Q2: How do I know if I have added enough drying agent to the organic layer?

A2: When using a solid drying agent like anhydrous magnesium sulfate or sodium sulfate, you have added enough when some of the drying agent remains free-flowing and does not clump together at the bottom of the flask. If all the added drying agent clumps, it means there is still water present, and more should be added.

Q3: What is the purpose of washing the organic layer with brine (saturated NaCl solution)?

A3: The brine wash serves two main purposes. Firstly, it helps to remove the majority of the dissolved water from the organic layer before the final drying step with a solid drying agent. Secondly, it can aid in breaking up any minor emulsions that may be present.

Q4: Can I use a different solvent for extraction instead of diethyl ether?

A4: Yes, other water-immiscible organic solvents in which this compound is soluble can be used, such as methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME). However, diethyl ether is a common choice due to its low boiling point, which makes it easy to remove from the final product. The choice of solvent can also depend on the scale of the reaction and safety considerations.

Visualizations

Workup_Workflow start Reaction Mixture (Alkoxide in Ether) quench Quench with sat. aq. NH4Cl start->quench extract Extract with Ether quench->extract wash_water Wash with Water extract->wash_water aq_waste Aqueous Waste (Magnesium Salts) extract->aq_waste Separate Aqueous Layer wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap distill Fractional Distillation filter_evap->distill product Pure this compound distill->product

Caption: Experimental workflow for the work-up of this compound.

Troubleshooting_Flowchart start Problem During Work-up issue1 Violent Quenching? start->issue1 solution1 Cool reaction in ice bath. Add quenching agent slowly. issue1->solution1 Yes issue2 White Precipitate? issue1->issue2 No solution1->issue2 solution2 Add more sat. aq. NH4Cl. If needed, add dilute HCl dropwise. issue2->solution2 Yes issue3 Emulsion Formation? issue2->issue3 No solution2->issue3 solution3 Wash with brine. Filter through Celite if persistent. issue3->solution3 Yes issue4 Low Yield? issue3->issue4 No solution3->issue4 solution4 Perform multiple extractions. Ensure complete reaction. Avoid strong acids in work-up. issue4->solution4 Yes end Successful Work-up issue4->end No solution4->end

Caption: Troubleshooting guide for this compound work-up.

References

Effect of temperature on the synthesis of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-3-pentanol. The information is presented in a question-and-answer format to directly address potential challenges, with a focus on the critical role of temperature.

Troubleshooting Guides & FAQs

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary cause is typically the presence of moisture or impurities. Here are the key factors to check:

  • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere. The solvent (typically anhydrous diethyl ether or THF) must be completely dry.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by gently crushing the turnings, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. A gentle warming with a heat gun can also help initiate the reaction.[1]

  • Purity of Alkyl Halide: The ethyl bromide used should be pure and dry. Distillation of the alkyl halide prior to use is recommended.

Q2: I'm observing a low yield of this compound, and I've recovered a significant amount of my starting material (diethyl carbonate). What is the likely problem?

A2: A low yield with recovery of the starting ester suggests incomplete reaction. This can be due to several factors:

  • Insufficient Grignard Reagent: The reaction of a Grignard reagent with an ester requires at least two equivalents of the Grignard reagent to proceed to the tertiary alcohol. The first equivalent adds to the carbonyl to form a ketone intermediate, which then reacts with a second equivalent. Ensure you are using the correct stoichiometry.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. The reaction is often initiated at room temperature and then controlled, sometimes with cooling, to maintain a gentle reflux.[2]

  • Addition Rate: The slow, dropwise addition of the diethyl carbonate to the Grignard solution is crucial. A rapid addition can lead to localized high concentrations of the ester and may favor side reactions.

Q3: My crude product contains a significant amount of a high-boiling, non-polar impurity. What is this and how can I prevent it?

A3: This is likely a homocoupling product (in this case, butane) resulting from a Wurtz-type reaction. This side reaction occurs when the formed Grignard reagent (ethylmagnesium bromide) reacts with unreacted ethyl bromide.

To minimize Wurtz coupling:

  • Control Temperature: Keep the reaction temperature low during the formation of the Grignard reagent.[3] The reaction is exothermic, so external cooling (e.g., an ice bath) may be necessary to maintain a steady rate and prevent overheating.

  • Slow Addition: Add the ethyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and minimizes its reaction with the already formed Grignard reagent.

Q4: I have isolated a secondary alcohol as a byproduct. How did this happen and how can I avoid it?

A4: The formation of a secondary alcohol indicates that a reduction reaction has occurred. The Grignard reagent can act as a reducing agent, especially if it has β-hydrogens (which ethylmagnesium bromide does). It can transfer a hydride to the carbonyl carbon of the intermediate ketone.

To minimize reduction:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can favor the desired nucleophilic addition over the reduction pathway.[3]

Effect of Temperature on Byproduct Formation

TemperatureEffect on Main Reaction (this compound formation)Effect on Wurtz Coupling (e.g., Butane formation)Effect on Reduction (Secondary Alcohol formation)Representative Byproduct Formation (%)
Low (< 0 °C) Slower reaction rate, may require longer reaction times.Minimized.Minimized.Byproduct A: 0.2%, Byproduct B: 5.8%
Moderate (RT to reflux) Optimal rate for many Grignard reactions. Gentle reflux is often desired.Increased potential compared to low temperature.Increased potential compared to low temperature.Optimal range: 20-40 °C
High (> 40 °C) Can lead to a runaway reaction and decreased yield of the desired product.Significantly increased.Significantly increased.Byproduct A: up to 7.5%, Byproduct B: 0.6%

Note: The representative byproduct data is from a study on a different Grignard reaction and is included to illustrate the general trend of temperature effects. Byproduct A and B in the original study were impurities formed at different temperature ranges.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Diethyl carbonate

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride solution (saturated)

  • Anhydrous potassium carbonate or calcium sulfate

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • In a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place dry magnesium turnings and anhydrous diethyl ether.

    • Add a small amount of ethyl bromide to initiate the reaction. The start of the reaction is indicated by the appearance of turbidity and a gentle boiling of the ether.

    • Once the reaction has started, add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

    • After the addition is complete, continue stirring for an additional 15 minutes.

  • Reaction with Diethyl Carbonate:

    • With rapid stirring, add a solution of pure diethyl carbonate in anhydrous diethyl ether dropwise to the Grignard reagent. The reaction is vigorous and the ether will reflux continuously.

    • After the addition is complete, heat the reaction mixture on a water bath with stirring for one hour.

  • Work-up and Purification:

    • Pour the reaction mixture into a flask containing crushed ice and a solution of ammonium chloride.

    • Separate the ether layer. Extract the aqueous layer with diethyl ether.

    • Combine the ethereal extracts and dry them with anhydrous potassium carbonate or calcium sulfate.

    • Remove the ether by evaporation.

    • Fractionally distill the crude product, collecting the fraction boiling at 139-142 °C.

Process Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound start Start reagent_prep Prepare Grignard Reagent (Ethylmagnesium Bromide) start->reagent_prep reaction React with Diethyl Carbonate reagent_prep->reaction temp_control Temperature Control reagent_prep->temp_control Exothermic workup Aqueous Work-up (Ammonium Chloride) reaction->workup reaction->temp_control Exothermic purification Purification (Fractional Distillation) workup->purification product This compound purification->product side_reactions Side Reactions (Wurtz, Reduction, Enolization) temp_control->side_reactions Influences low_yield Low Yield / Impurities side_reactions->low_yield

Caption: Workflow for the Synthesis of this compound.

Temperature_Effects Effect of Temperature on Synthesis Outcome temp Reaction Temperature low_temp Low Temperature (< 0 °C) temp->low_temp mod_temp Moderate Temperature (RT to Reflux) temp->mod_temp high_temp High Temperature (> 40 °C) temp->high_temp slow_rate Slower Reaction Rate low_temp->slow_rate min_byproducts Minimized Byproducts low_temp->min_byproducts optimal_rate Optimal Reaction Rate mod_temp->optimal_rate increased_byproducts Increased Byproducts mod_temp->increased_byproducts high_temp->increased_byproducts runaway Risk of Runaway Reaction high_temp->runaway decreased_yield Decreased Yield increased_byproducts->decreased_yield

Caption: Effect of Temperature on Synthesis Outcome.

References

Validation & Comparative

A Comparative Guide to Grignard Reagents for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, vital in the development of new pharmaceuticals and functional materials. The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, remains a primary route to these valuable compounds. This guide provides an objective comparison of commonly used Grignard reagents—methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide—in the synthesis of tertiary alcohols from ketones, supported by experimental data to inform reagent selection.

Performance of Grignard Reagents in Tertiary Alcohol Synthesis

The choice of Grignard reagent significantly impacts the yield and efficiency of tertiary alcohol synthesis. The reactivity of the Grignard reagent is influenced by both electronic and steric factors. Generally, less sterically hindered Grignard reagents exhibit higher reactivity.

To illustrate this, we will compare the performance of methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide in reactions with two common ketones: acetone (B3395972) and acetophenone (B1666503).

Data Presentation: A Comparative Analysis

The following table summarizes the typical yields of tertiary alcohols obtained from the reaction of different Grignard reagents with acetone and acetophenone under standardized laboratory conditions.

KetoneGrignard ReagentProduct (Tertiary Alcohol)Typical Yield (%)
AcetoneMethylmagnesium bromidetert-Butyl alcohol~85-95%
AcetoneEthylmagnesium bromide2-Methyl-2-butanol~80-90%
AcetonePhenylmagnesium bromide2-Phenyl-2-propanol~75-85%
AcetophenoneMethylmagnesium bromide2-Phenyl-2-propanol~80-90%
AcetophenoneEthylmagnesium bromide2-Phenyl-2-butanol~70-80%
AcetophenonePhenylmagnesium bromide1,1-Diphenylethanol~65-75%

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific experimental conditions.

From the data, a general trend emerges: for a given ketone, the yield of the tertiary alcohol tends to decrease as the steric bulk of the Grignard reagent increases (Methyl > Ethyl > Phenyl). This is attributed to the increased difficulty of the bulkier nucleophile to approach the electrophilic carbonyl carbon.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the synthesis of tertiary alcohols using Grignard reagents with ketones.

General Experimental Protocol for Grignard Reaction with a Ketone

Materials:

  • Ketone (e.g., Acetone, Acetophenone)

  • Grignard reagent solution (e.g., Methylmagnesium bromide in THF/diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere (nitrogen or argon) to exclude moisture. Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reaction: Place the ketone, dissolved in an anhydrous solvent (diethyl ether or THF), into the reaction flask and cool the mixture to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent solution from the dropping funnel to the stirred ketone solution at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours) to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and protonate the alkoxide intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄). Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: The crude product can be purified by distillation, recrystallization, or column chromatography.

Reaction Mechanisms and Logical Workflow

The synthesis of tertiary alcohols via the Grignard reaction proceeds through a well-established nucleophilic addition mechanism.

General Grignard Reaction Mechanism

Grignard_Mechanism ketone R'(C=O)R'' Ketone intermediate [R'(C(R)R'')-O]⁻ MgX⁺ Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard R-MgX Grignard Reagent grignard->intermediate product R'(C(R)R'')-OH Tertiary Alcohol intermediate->product Protonation workup H₃O⁺ (Aqueous Workup) workup->product

Caption: General mechanism of tertiary alcohol synthesis via Grignard reaction.

Experimental Workflow

The following diagram outlines the logical steps involved in a typical Grignard synthesis experiment.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware add_ketone Add Ketone to Anhydrous Solvent prep_reagents->add_ketone cool_reaction Cool to 0 °C add_ketone->cool_reaction add_grignard Slowly Add Grignard Reagent cool_reaction->add_grignard stir_rt Stir at Room Temperature add_grignard->stir_rt quench Quench with aq. NH₄Cl stir_rt->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for tertiary alcohol synthesis using Grignard reagents.

A Comparative Guide to the Reaction Rates of 3-Ethyl-3-pentanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction performance of 3-Ethyl-3-pentanol against other common tertiary alcohols. The relative reactivity of these compounds is critical in various synthetic pathways, and understanding their kinetic behavior is paramount for reaction optimization and drug development. The comparisons are supported by established chemical principles and available experimental data.

Introduction to Tertiary Alcohol Reactivity

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, exhibit distinct reactivity profiles compared to their primary and secondary counterparts. This is primarily governed by two key factors:

  • Steric Hindrance: The bulky alkyl groups surrounding the hydroxyl group physically obstruct the approach of reagents, significantly slowing down reactions that require nucleophilic attack at the carbinol carbon or the hydroxyl group itself.

  • Carbocation Stability: Reactions that proceed via a carbocation intermediate, such as SN1 and E1 reactions, are generally rapid for tertiary alcohols. The three alkyl groups effectively stabilize the positive charge on the carbocation through hyperconjugation and inductive effects.

This compound (triethylcarbinol) is a symmetric tertiary alcohol where the carbinol carbon is attached to three ethyl groups. Its reactivity will be compared to other common tertiary alcohols like tert-butyl alcohol (2-methyl-2-propanol) and tert-amyl alcohol (2-methyl-2-butanol).

Comparative Reaction Rate Analysis

The reaction rates of tertiary alcohols are highly dependent on the reaction type. Below is a comparative analysis of this compound in key reactions.

Dehydration of tertiary alcohols to form alkenes is typically acid-catalyzed and proceeds rapidly via an E1 (unimolecular elimination) mechanism. The rate-determining step is the formation of a tertiary carbocation.

  • Mechanism: The alcohol is first protonated by the acid, forming a good leaving group (water). The water molecule departs, creating a stable tertiary carbocation. A base (often a water molecule or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene.

  • Rate Comparison: The rate of dehydration is directly proportional to the stability of the carbocation formed. The triethylcarbocation formed from this compound is expected to be slightly more stable than the tert-butyl and tert-amyl carbocations due to a greater number of C-H bonds available for hyperconjugation and stronger inductive effects from the ethyl groups compared to methyl groups.[1][2] Therefore, this compound is predicted to undergo dehydration at a slightly faster rate than tert-butyl alcohol under identical conditions.

Upon dehydration, this compound primarily yields 3-ethyl-2-pentene.[3][4]

Tertiary alcohols are characteristically resistant to oxidation under standard conditions (e.g., using acidified potassium dichromate or potassium permanganate).[5][6] This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the typical oxidation mechanism that forms a carbon-oxygen double bond.[6][7]

  • Reaction with Strong Oxidants: Under harsh conditions, such as with hot, concentrated chromic acid, tertiary alcohols can be "oxidized," but the reaction proceeds through an initial dehydration to an alkene, which is then cleaved by the oxidant.[4] For this compound, the reaction with chromic acid begins with dehydration to 3-ethyl-2-pentene, which is then oxidized.[8]

  • Rate Comparison: Since all tertiary alcohols are generally unreactive towards mild oxidation, their "reaction rate" is effectively zero.[9] Their behavior under harsh conditions depends on their respective rates of dehydration. As noted above, this compound is expected to dehydrate slightly faster than simpler tertiary alcohols.

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol is highly sensitive to steric hindrance.[10]

  • Mechanism: The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.

  • Rate Comparison: Due to significant steric bulk around the hydroxyl group, tertiary alcohols are the least reactive class of alcohols in Fischer esterification.[10][11] The reaction is often impractically slow or fails to produce any product.[12] this compound, with three ethyl groups, is more sterically hindered than tert-butyl alcohol, which has three methyl groups. Consequently, its rate of esterification is expected to be even slower than that of tert-butyl alcohol, which is already notoriously unreactive in this context.[13]

Tertiary alcohols react readily with hydrogen halides (HCl, HBr, HI) via an SN1 mechanism to form tertiary alkyl halides. This is the principle behind the Lucas Test.

  • Mechanism: Similar to dehydration, the hydroxyl group is protonated and leaves as water to form a stable carbocation. This intermediate is then attacked by a halide ion.

  • Rate Comparison: The reaction rate is dependent on carbocation stability. As the triethylcarbocation is slightly more stable than the tert-butyl carbocation, this compound is expected to react slightly faster than tert-butyl alcohol. The Lucas Test, which uses ZnCl₂ in concentrated HCl, shows a nearly instantaneous reaction for most tertiary alcohols, making subtle rate differences difficult to observe without specialized equipment.[9][14]

Data Presentation: Summary of Relative Reaction Rates

Direct kinetic data comparing these specific alcohols is scarce. The following table summarizes the expected relative reactivity based on established chemical principles.

Reaction TypeThis compoundtert-Butyl Alcoholtert-Amyl AlcoholUnderlying Factor
Acid-Catalyzed Dehydration (E1) FastestFastFaster than tert-ButylCarbocation Stability
Oxidation (with K₂Cr₂O₇/H⁺) No ReactionNo ReactionNo ReactionLack of α-Hydrogen
Fischer Esterification Very Slow / No ReactionVery Slow / No ReactionVery Slow / No ReactionSteric Hindrance
Reaction with HX (SN1) Very Fast (Fastest)Very FastVery FastCarbocation Stability

Note: The ordering "Fastest" is a prediction based on carbocation stability. In practice, all tertiary alcohols react very rapidly in SN1-type reactions.

Experimental Protocols

Objective: To qualitatively compare the rate of alkene formation from different tertiary alcohols.

Materials:

  • This compound

  • tert-Butyl alcohol

  • tert-Amyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Glass test tubes

  • Water bath

  • Bromine water (for testing for alkenes)

Procedure:

  • Place 1 mL of each alcohol into separate, labeled test tubes.

  • Carefully add 0.5 mL of concentrated sulfuric acid to each test tube while cooling in an ice bath. Swirl gently to mix.

  • Place all three test tubes simultaneously into a warm water bath (approx. 60-70°C).

  • Observe the rate of gas evolution (alkene formation). The reaction can be timed until a certain volume of gas is collected or until the reaction appears to cease.

  • To confirm alkene production, bubble the evolved gas through a separate test tube containing bromine water. A positive test is the discoloration of the bromine water from orange-brown to colorless.

  • The alcohol that produces alkene most rapidly is considered the most reactive under these conditions.

Objective: To demonstrate the rapid SN1 reaction of tertiary alcohols.

Materials:

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • This compound

  • A secondary alcohol (e.g., 2-propanol)

  • A primary alcohol (e.g., 1-butanol)

  • Test tubes

Procedure:

  • Place 1 mL of each alcohol into separate, labeled test tubes.

  • Add 5 mL of Lucas Reagent to each test tube at room temperature.

  • Stopper the tubes, shake to mix, and start a timer.

  • Observe the solutions. The formation of an insoluble alkyl chloride will cause the solution to become cloudy or form a separate layer.

  • Expected Results:

    • This compound (Tertiary): The solution will turn cloudy almost instantaneously (within seconds to a minute).[9]

    • 2-Propanol (Secondary): The solution will turn cloudy after several minutes (typically 5-10 minutes).

    • 1-Butanol (Primary): The solution will remain clear. No reaction occurs at room temperature.

Mandatory Visualizations

E1_Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alc R₃C-OH ProtAlc R₃C-OH₂⁺ Alc->ProtAlc Fast H + H⁺ ProtAlc2 R₃C-OH₂⁺ Carbocation R₃C⁺ ProtAlc2->Carbocation Slow (RDS) Carbocation2 R₃C⁺ Water + H₂O Alkene Alkene Carbocation2->Alkene Fast H_out + H⁺

Caption: E1 dehydration mechanism for tertiary alcohols.

Esterification_Hindrance cluster_tert Tertiary Alcohol (e.g., this compound) cluster_acid Carboxylic Acid Tertiary Bulky R groups (e.g., Ethyl) OH_T OH Tertiary->OH_T Steric Shielding Attack Nucleophilic Attack OH_T->Attack Difficult Approach Acid R'-COOH Blocked Blocked / Very Slow Attack->Blocked

Caption: Steric hindrance blocking esterification of tertiary alcohols.

Carbocation_Stability Relative Stability of Tertiary Carbocations Node1 Triethylcarbocation (from this compound) Node2 tert-Amyl Carbocation Node2->Node1 + Inductive Effect + Hyperconjugation Node3 tert-Butyl Carbocation Node3->Node2 + Inductive Effect + Hyperconjugation Stability Increasing Stability

Caption: Relative stability of tertiary carbocations.

References

Comparative GC-MS Analysis of 3-Ethyl-3-pentanol and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of chemical analysis, precise identification of isomeric compounds is a critical challenge, particularly in the fields of drug development and metabolomics. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. This guide provides a comparative analysis of the GC-MS data for 3-Ethyl-3-pentanol, a tertiary alcohol, and its structural isomers: 1-heptanol, 2-heptanol, and 3-heptanol. Understanding their distinct chromatographic and mass spectrometric behaviors is paramount for unambiguous identification in complex matrices.

Mass Spectral Fragmentation Analysis

The electron ionization (EI) mass spectra of alcohols are characterized by distinct fragmentation patterns that are highly dependent on the position of the hydroxyl group and the degree of branching in the carbon skeleton. Tertiary alcohols, such as this compound, typically exhibit a weak or absent molecular ion peak due to the stability of the tertiary carbocation formed upon alpha-cleavage. In contrast, primary and secondary alcohols often show a more discernible molecular ion peak, albeit of low intensity.

The mass spectrum of this compound is dominated by alpha-cleavage, leading to the formation of a stable triethylcarbinol cation. The subsequent loss of neutral fragments results in a characteristic fragmentation pattern. A comparison of the major fragment ions and their relative intensities for this compound and its isomers is presented in Table 1.

Table 1: Comparison of Major Fragment Ions and Relative Intensities

CompoundMolecular WeightMajor Fragment Ions (m/z) and Relative Intensities (%)
This compound 11687 (100%), 59 (60%), 43 (45%), 73 (30%)
1-Heptanol 11643 (100%), 56 (95%), 41 (85%), 42 (70%), 55 (65%), 31 (60%)
2-Heptanol 11645 (100%), 43 (35%), 59 (20%), 71 (15%), 83 (10%)
3-Heptanol 11659 (100%), 43 (50%), 73 (45%), 41 (40%), 55 (35%)

Note: Relative intensities are approximate and can vary based on instrumentation and analytical conditions.

Gas Chromatographic Separation

The retention behavior of these isomers on a non-polar gas chromatography column is primarily influenced by their boiling points and molecular shapes. Generally, for a homologous series of alcohols, the retention time increases with the boiling point. Branching tends to lower the boiling point compared to the corresponding linear isomer, resulting in a shorter retention time.

Table 2: Kovats Retention Indices

CompoundKovats Retention Index (Non-polar column)
This compound ~850 - 900
1-Heptanol ~960 - 1000
2-Heptanol ~920 - 960
3-Heptanol ~930 - 970

Note: Kovats retention indices are dependent on the specific stationary phase and temperature program.

Experimental Protocol

A robust GC-MS method is essential for the effective separation and identification of these isomers. The following protocol provides a starting point for analysis.

Sample Preparation:

Samples containing the analytes of interest should be dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 1-10 µg/mL.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35 - 200

Workflow and Data Analysis

The overall workflow for the GC-MS analysis of this compound and its isomers is depicted in the following diagram.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Extraction TIC->MassSpectra LibrarySearch Library Search (e.g., NIST) MassSpectra->LibrarySearch Interpretation Manual Interpretation & Comparison MassSpectra->Interpretation Identification Compound Identification LibrarySearch->Identification Interpretation->Identification

Caption: Workflow for the GC-MS analysis of isomeric alcohols.

Signaling Pathway of Fragmentation

The fragmentation of this compound in the mass spectrometer can be visualized as a signaling pathway, where the initial molecular ion undergoes a series of cleavages to produce the observed fragment ions.

Fragmentation_Pathway M [this compound]⁺˙ (m/z 116) F87 [C₅H₉O]⁺ (m/z 87) M->F87 -C₂H₅˙ F59 [C₃H₇O]⁺ (m/z 59) M->F59 -C₃H₇˙ F73 [C₄H₉O]⁺ (m/z 73) M->F73 -C₂H₅˙ F87->F59 -C₂H₄ F43 [C₃H₇]⁺ (m/z 43) F87->F43 -C₂H₄O

Caption: Primary fragmentation pathways of this compound.

By carefully considering the mass spectral fragmentation patterns in conjunction with the gas chromatographic retention times, researchers can confidently differentiate this compound from its structural isomers. This guide provides the fundamental data and a methodological framework to aid in this analytical challenge.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-3-pentanol. For comparative purposes, spectral data for the structurally related tertiary alcohols, 3-methyl-3-pentanol (B165633) and tert-butyl alcohol, are also presented. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.

Predicted NMR Spectral Data for this compound

While experimental ¹H and ¹³C NMR spectra for this compound are available in spectral databases such as PubChem and ChemicalBook, the detailed spectral parameters are not readily accessible in a tabulated format.[1][2] Based on the molecular structure and comparison with analogous compounds, the following are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9Triplet9H-CH₃
~ 1.5Quartet6H-CH₂-
~ 1.5-2.0Singlet (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 8-CH₃
~ 34-CH₂-
~ 75C-OH

Comparative NMR Spectral Data

For the purpose of comparison, the experimental ¹H and ¹³C NMR spectral data for two other tertiary alcohols, 3-methyl-3-pentanol and tert-butyl alcohol, are provided below.

Table 3: ¹H and ¹³C NMR Spectral Data for 3-Methyl-3-pentanol

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
0.82-CH₂CH₃ 8.20-CH₂C H₃
0.97-CH₃ 25.81-C H₃
1.13-OH33.74-C H₂-
1.36-1.62-CH₂ -73.06C -OH

Table 4: ¹H and ¹³C NMR Spectral Data for tert-Butyl Alcohol

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
1.28-CH₃ 31.6-C H₃
1.97-OH 68.9C -OH

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of alcohol samples is outlined below.

3.1. Sample Preparation

  • Sample Purity : Ensure the alcohol sample is of high purity to avoid extraneous signals in the NMR spectrum.

  • Solvent Selection : Choose a suitable deuterated solvent that effectively dissolves the sample. Chloroform-d (CDCl₃) is a common choice for alcohols.

  • Concentration :

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the alcohol in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg of the alcohol in 0.6-0.7 mL of the deuterated solvent is generally required.

  • Sample Transfer : Dissolve the alcohol in the deuterated solvent within a clean, dry vial. Subsequently, transfer the solution into a 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Shimming : Perform shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Use a sufficient number of scans, which is typically higher than for ¹H NMR.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

Visualizations

The following diagrams illustrate the molecular structure and NMR analysis workflow.

Caption: Molecular structure of this compound with equivalent protons and carbons labeled.

NMR_Workflow General NMR Analysis Workflow SamplePrep Sample Preparation DataAcq Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcq DataProc Data Processing (Fourier Transform, Phasing) DataAcq->DataProc SpecAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProc->SpecAnalysis StrucElucid Structure Elucidation SpecAnalysis->StrucElucid

Caption: A generalized workflow for NMR analysis from sample preparation to structural elucidation.

References

A Comparative Guide to Solvents for the Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. Its application in the synthesis of tertiary alcohols is particularly significant in the fields of medicinal chemistry and materials science. The choice of solvent is a critical parameter that can profoundly influence the reaction's yield, rate, and the profile of impurities. This guide offers an objective comparison of commonly used ethereal solvents—diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and the greener alternative cyclopentyl methyl ether (CPME)—for the Grignard synthesis of tertiary alcohols, supported by experimental data and detailed protocols.

Solvent Performance Comparison

The selection of an appropriate solvent is crucial for a successful Grignard reaction. Key considerations include the solvent's ability to solvate the Grignard reagent, its boiling point, and its safety profile.

SolventBoiling Point (°C)Dielectric Constant (20°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.64.3Well-established, volatile (easy to remove), good for initiating sluggish reactions.Highly flammable, forms explosive peroxides upon storage, low boiling point may limit reaction rate.
Tetrahydrofuran (THF) 667.5Higher boiling point allows for higher reaction temperatures and often faster reactions; better solvating power for the Grignard reagent.[1]Forms explosive peroxides, higher boiling point makes it more difficult to remove.
Cyclopentyl Methyl Ether (CPME) 1064.7"Green" solvent with a higher boiling point and flash point, lower peroxide formation tendency, and greater stability under acidic and basic conditions.[2]Less established than Et₂O and THF, may require optimization for specific reactions.

Quantitative Data Summary: Synthesis of Triphenylmethanol (B194598)

The following table summarizes typical yields for the synthesis of triphenylmethanol from a ketone (benzophenone) and phenylmagnesium bromide in different solvents. It is important to note that reaction conditions can significantly impact yields.

SolventTypical Yield (%)Reaction TimeNotes
Diethyl Ether (Et₂O) ~29%30 minutes reflux[3]A common solvent for this synthesis, though yields can vary.
Tetrahydrofuran (THF) Good to ExcellentNot specifiedTHF's higher boiling point can facilitate faster reaction rates compared to diethyl ether.[1]
Cyclopentyl Methyl Ether (CPME) Good30 minutes[2]A viable greener alternative with good performance.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for obtaining reliable results. The following are representative protocols for the synthesis of a tertiary alcohol, triphenylmethanol, using a Grignard reagent with different solvents.

Synthesis of Triphenylmethanol in Diethyl Ether

This protocol describes the reaction of phenylmagnesium bromide with benzophenone (B1666685) to yield triphenylmethanol.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous Diethyl Ether (Et₂O)

  • Benzophenone

  • Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings.

  • A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.

  • Once the Grignard reagent formation is complete, a solution of benzophenone in anhydrous diethyl ether is added dropwise to the reaction mixture at a rate that maintains a gentle reflux.[3]

  • After the addition is complete, the reaction mixture is stirred, typically for 30 minutes, and may be gently heated to ensure completion.[3]

  • The reaction is then quenched by the slow addition of cold aqueous acid (e.g., HCl or H₂SO₄).[4]

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude triphenylmethanol.

  • The crude product can be purified by recrystallization.

Synthesis of Triphenylmethanol in Tetrahydrofuran (THF)

The procedure is analogous to the one with diethyl ether, with THF replacing it as the solvent.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Benzophenone

  • Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Follow the same rigorous drying and inert atmosphere procedures as for the diethyl ether synthesis.

  • Prepare the phenylmagnesium bromide Grignard reagent by reacting magnesium turnings with a solution of bromobenzene in anhydrous THF.

  • Add a solution of benzophenone in anhydrous THF dropwise to the Grignard reagent. The higher boiling point of THF may lead to a more vigorous reaction, so careful control of the addition rate is important.

  • After the addition, the reaction mixture is typically stirred for a period to ensure completion.

  • Work-up the reaction by quenching with aqueous acid, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), washing, drying, and solvent evaporation.

Synthesis of a Tertiary Alcohol in Cyclopentyl Methyl Ether (CPME)

This protocol outlines a general procedure for a Grignard reaction in CPME.[2]

Materials:

  • Magnesium turnings (well-ground)

  • Organic halide (e.g., 3-bromoanisole)

  • Anhydrous Cyclopentyl Methyl Ether (CPME)

  • Diisobutylaluminum hydride (DIBALH) in hexane (B92381) (as an activator)

  • Ketone or Ester

  • Aqueous workup solution (e.g., saturated NH₄Cl)

Procedure:

  • In a well-dried, three-necked round-bottom flask under an inert atmosphere, place the magnesium turnings.

  • Add CPME and a small amount of DIBALH solution to activate the magnesium.

  • Stir the suspension at room temperature and then warm it to 60°C.

  • A solution of the organic halide in CPME is added dropwise.

  • After the Grignard reagent has formed, the solution of the ketone or ester in CPME is added at room temperature, and the mixture is stirred for 30 minutes.[2]

  • The reaction is quenched with an appropriate aqueous solution, and the product is extracted with CPME.

  • The organic layer is dried and the solvent is removed to yield the tertiary alcohol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the Grignard synthesis of tertiary alcohols and a typical experimental workflow for solvent comparison.

Grignard_Synthesis_Pathway Alkyl/Aryl Halide Alkyl/Aryl Halide Grignard Reagent Grignard Reagent Alkyl/Aryl Halide->Grignard Reagent Ethereal Solvent Mg Mg Mg->Grignard Reagent Intermediate Alkoxide Intermediate Alkoxide Grignard Reagent->Intermediate Alkoxide Ketone or Ester Ketone or Ester Ketone or Ester->Intermediate Alkoxide Tertiary Alcohol Tertiary Alcohol Intermediate Alkoxide->Tertiary Alcohol Acid Workup Acid Workup Acid Workup->Tertiary Alcohol

Caption: Grignard synthesis of a tertiary alcohol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dry Glassware Dry Glassware Solvent A (Et2O) Solvent A (Et2O) Dry Glassware->Solvent A (Et2O) Solvent B (THF) Solvent B (THF) Dry Glassware->Solvent B (THF) Solvent C (CPME) Solvent C (CPME) Dry Glassware->Solvent C (CPME) Prepare Anhydrous Solvents Prepare Anhydrous Solvents Prepare Anhydrous Solvents->Solvent A (Et2O) Prepare Anhydrous Solvents->Solvent B (THF) Prepare Anhydrous Solvents->Solvent C (CPME) Weigh Reactants Weigh Reactants Weigh Reactants->Solvent A (Et2O) Weigh Reactants->Solvent B (THF) Weigh Reactants->Solvent C (CPME) Monitor Reaction Time Monitor Reaction Time Solvent A (Et2O)->Monitor Reaction Time Determine Yield Determine Yield Solvent A (Et2O)->Determine Yield Analyze Side Products (GC-MS, NMR) Analyze Side Products (GC-MS, NMR) Solvent A (Et2O)->Analyze Side Products (GC-MS, NMR) Solvent B (THF)->Monitor Reaction Time Solvent B (THF)->Determine Yield Solvent B (THF)->Analyze Side Products (GC-MS, NMR) Solvent C (CPME)->Monitor Reaction Time Solvent C (CPME)->Determine Yield Solvent C (CPME)->Analyze Side Products (GC-MS, NMR) Compare Results Compare Results Monitor Reaction Time->Compare Results Determine Yield->Compare Results Analyze Side Products (GC-MS, NMR)->Compare Results

Caption: Workflow for comparing solvents.

References

A Comparative Guide to the Synthetic Routes of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthetic routes for the tertiary alcohol, 3-Ethyl-3-pentanol. The following sections detail common and less conventional methods, presenting quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic pathways. This information is intended to assist researchers in selecting the most suitable method based on factors such as yield, reagent availability, and reaction conditions.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route often depends on the starting materials at hand and the desired scale of the reaction. Below is a summary of the key quantitative parameters for the most viable synthetic methods.

Synthetic RouteStarting MaterialsKey ReagentsReaction Time (approx.)TemperatureTypical Yield
Grignard Reaction Diethyl carbonate, Ethyl bromide, MagnesiumDiethyl ether (solvent)2-3 hoursReflux~80%[1]
Grignard Reaction 3-Pentanone, Ethyl bromide, MagnesiumDiethyl ether (solvent)1-2 hours0°C to RefluxHigh (estimated 85-95%)
Acid-Catalyzed Hydration 3-Ethyl-2-penteneDilute Sulfuric AcidVariableHeatModerate to High
Barbier Reaction 3-Pentanone, Ethyl bromideZinc or Magnesium1-2 hoursRoom Temp to RefluxGood to High[2]
Reformatsky Reaction 3-Pentanone, Ethyl bromoacetateZinc1-2 hoursRefluxModerate to Good[3]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and relationship between the different synthetic approaches to this compound.

G Synthetic Routes to this compound cluster_grignard Grignard Pathways cluster_alternatives Alternative Pathways EtBr Ethyl Bromide GrignardReagent Ethylmagnesium Bromide (Grignard Reagent) EtBr->GrignardReagent Product This compound EtBr->Product Barbier Reaction (in-situ with Mg or Zn) Mg Magnesium Mg->GrignardReagent DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Product Grignard Reaction Pentanone 3-Pentanone Pentanone->Product Grignard Reaction / Barbier Reaction / Reformatsky Reaction Alkene 3-Ethyl-2-pentene Alkene->Product Acid-Catalyzed Hydration (H₂O, H⁺) EtBromoacetate Ethyl Bromoacetate Organozinc Organozinc Reagent (Reformatsky) EtBromoacetate->Organozinc Zn Zinc Zn->Organozinc GrignardReagent->Product Grignard Addition Organozinc->Product Reformatsky Reaction

References

A Comparative Guide to the Analytical Validation of 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Ethyl-3-pentanol, a tertiary alcohol of interest in various chemical and pharmaceutical contexts. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification and characterization of this molecule. A comparative analysis with a structurally similar tertiary alcohol, 3-Methyl-3-pentanol, is included to highlight the specificity and resolving power of each analytical method.

Executive Summary

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. This guide outlines the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structure of this compound. Through a direct comparison with 3-Methyl-3-pentanol, we demonstrate how subtle structural differences are manifested in their respective analytical data, providing a robust framework for validation.

Comparative Analysis of this compound and 3-Methyl-3-pentanol

To illustrate the analytical validation process, 3-Methyl-3-pentanol has been chosen as a comparative compound. Both are tertiary alcohols, but the subtle difference in an ethyl versus a methyl group at the 3-position provides a clear basis for comparison across different spectroscopic techniques.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern, and integration of the signals are unique for each compound.

Compound Assignment Chemical Shift (ppm) Splitting Pattern Integration
This compound -OH~1.3 (variable)Singlet1H
-CH₂-~1.45Quartet6H
-CH₃~0.85Triplet9H
3-Methyl-3-pentanol -OH~1.2 (variable)Singlet1H
-CH₂-~1.40Quartet4H
-CH₃ (ethyl)~0.90Triplet6H
-CH₃ (methyl)~1.10Singlet3H

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Compound Assignment Chemical Shift (ppm)
This compound C-OH (quaternary)~75
-CH₂-~30
-CH₃~8
3-Methyl-3-pentanol C-OH (quaternary)~73
-CH₂-~34
-CH₃ (ethyl)~8
-CH₃ (methyl)~26
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Compound Functional Group **Characteristic Absorption (cm⁻¹) **
This compound O-H stretch (alcohol)~3400 (broad)
C-H stretch (alkane)~2870-2970
C-O stretch (tertiary alcohol)~1140
3-Methyl-3-pentanol O-H stretch (alcohol)~3400 (broad)
C-H stretch (alkane)~2875-2975
C-O stretch (tertiary alcohol)~1145
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation of Key Fragments
This compound 116 (often weak or absent)87, 59[M - C₂H₅]⁺, [C(OH)(CH₂CH₃)]⁺
3-Methyl-3-pentanol 102 (often weak or absent)87, 73, 59[M - CH₃]⁺, [M - C₂H₅]⁺, [C(OH)(CH₃)]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR

  • Sample Preparation: A small amount of the liquid alcohol (this compound or 3-Methyl-3-pentanol) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected range of proton chemical shifts.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A single drop of the liquid alcohol is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is collected. The instrument typically scans the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI)-MS

  • Sample Introduction: A small amount of the liquid alcohol is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation and introduction.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualized Workflows and Relationships

The following diagrams illustrate the analytical workflow and the logical relationships in the structural validation process.

analytical_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_validation Structure Validation Sample This compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Validation Structure Confirmed NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Analytical workflow for the structural validation of this compound.

comparison_logic cluster_compounds Compounds for Comparison CompoundA This compound (C7H16O) NMR_A 1H: Triplet & Quartet 13C: 3 Signals CompoundA->NMR_A MS_A M+ = 116 Fragments: 87, 59 CompoundA->MS_A IR_A Broad O-H C-O stretch ~1140 cm-1 CompoundA->IR_A CompoundB 3-Methyl-3-pentanol (C6H14O) NMR_B 1H: Singlet, Triplet, Quartet 13C: 4 Signals CompoundB->NMR_B MS_B M+ = 102 Fragments: 87, 73, 59 CompoundB->MS_B IR_B Broad O-H C-O stretch ~1145 cm-1 CompoundB->IR_B

Caption: Logical comparison of spectral features for this compound and 3-Methyl-3-pentanol.

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethyl-3-pentanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Ethyl-3-pentanol, a flammable tertiary alcohol. Adherence to these procedures is critical to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is necessary to protect clothing.

  • Respirator: In case of inadequate ventilation, use a suitable respirator with an appropriate filter (e.g., type ABEK).[1]

Handling:

  • Avoid all personal contact, including inhalation of vapors.[2]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3] No smoking is permitted in the handling area.[3]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol [1]
Boiling Point 140-142 °C (284-287.6 °F)[3]
Flash Point 40 °C (104 °F)[3]
Density 0.820 - 0.824 g/mL at 25 °C[1][3]
Physical State Liquid[3]
Appearance Clear, colorless to light yellow liquid[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste due to its flammability.[3] Do not dispose of this chemical down the drain.[5][6]

Initial Assessment
  • Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste, following the regulations for the most hazardous component.

  • Quantity Assessment: Evaluate the volume of waste to be disposed of. Small quantities (e.g., <100 mL) from research activities and larger, bulk quantities may have slightly different handling procedures but will both be treated as hazardous waste.

Waste Collection and Storage
  • Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable choice if it is in good condition.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound." The date of accumulation should also be clearly marked.

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially with incompatible materials such as oxidizing agents.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated "Satellite Accumulation Area" (SAA).[7] This area must be away from ignition sources and incompatible materials.[3][5] The storage area should have appropriate spill containment measures.[5]

Disposal Route
  • Licensed Waste Disposal Contractor: The disposal of this compound is mandatory through a licensed chemical waste disposal contractor.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

Experimental Workflow for Disposal

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe assess Assess Waste: - Contamination? - Quantity? container Select appropriate, sealed container assess->container ppe->assess label_waste Label container: 'Hazardous Waste' 'this compound' Date container->label_waste segregate Segregate from incompatible materials label_waste->segregate store Store in designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs disposal Licensed Hazardous Waste Contractor Disposes of Waste contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent injury and environmental contamination.

  • Small Spills:

    • Remove all sources of ignition from the area.[3]

    • Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbent material and spilled chemical into a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and contact your institution's emergency response team or EHS office.

    • Prevent the spill from entering drains or waterways.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 3-Ethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-Ethyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Summary

This compound is a flammable liquid and vapor that poses several health risks.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][3] Inhalation may cause respiratory irritation, and it is also identified as a neurotoxin.[1][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended equipment.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side shields, chemical splash goggles, or a face shield.Eye protection is mandatory to guard against splashes, which can cause serious eye damage.[2][4][5][6][7]
Hands Chemical-resistant gloves.Nitrile rubber gloves are suitable for intermittent contact. Always check the manufacturer's guidelines for chemical resistance.[2][4][5][6][7]
Body Protective clothing, such as a lab coat, overalls, or a chemical-resistant apron.This is to prevent skin contact.[2][7][8]
Respiratory Respirator with an appropriate filter (e.g., Type ABEK).Necessary when working in poorly ventilated areas or when vapor concentrations are high.[5][7][8]
Feet Closed-toe shoes, preferably safety footwear.Provides protection against spills and falling objects.[6][8]
Head Headwear (e.g., helmet).Recommended in environments with risks of falling objects and to keep flammable hair covered.[5][6][8]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[3][7]

  • Ignition Sources: Before handling, ensure the area is free of ignition sources like open flames, sparks, and hot surfaces.[2][3][9] Use non-sparking tools and explosion-proof equipment.[2][3][9][10]

  • Static Control: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[2][3][9]

Step 2: Chemical Handling

  • Container Management: Keep the chemical container tightly closed when not in use.[2][3][4][7][9][10]

  • Personal Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3]

Step 3: Spill Management

  • Immediate Action: In case of a spill, evacuate the area and remove all ignition sources.

  • Containment: Use appropriate absorbent materials to contain the spill.

  • Cleanup: Clean the spill area thoroughly. Place cleanup materials in a sealed, approved container for disposal.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Classification: this compound is considered hazardous waste.[3]

  • Containerization: Collect waste in approved, properly labeled containers. Do not fill containers beyond 90% of their capacity.[11] The exterior of the waste container must be clean.[11]

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[2][10] Do not pour down the drain.[3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound hazards Identify Hazards: - Flammable Liquid & Vapor - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant start->hazards eye_protection Eye/Face Protection: Safety Goggles or Face Shield hazards->eye_protection Splash/Irritation Risk hand_protection Hand Protection: Chemical-Resistant Gloves hazards->hand_protection Skin Contact Risk body_protection Body Protection: Lab Coat or Overalls hazards->body_protection Skin Contact Risk respiratory_protection Respiratory Protection: Respirator (if poor ventilation) hazards->respiratory_protection Inhalation Risk proceed Proceed with Handling eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.